molecular formula C9H9BrO2 B3105997 (R)-2-(4-bromophenyl)propanoic acid CAS No. 156142-98-2

(R)-2-(4-bromophenyl)propanoic acid

Cat. No.: B3105997
CAS No.: 156142-98-2
M. Wt: 229.07 g/mol
InChI Key: PFDBEACWLCHWRZ-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-(4-bromophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H9BrO2 and its molecular weight is 229.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2-(4-bromophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-(4-bromophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(4-bromophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12)/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDBEACWLCHWRZ-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Engineering Precision: A Comprehensive Technical Guide to (R)-2-(4-Bromophenyl)propanoic Acid (CAS 156142-98-2)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-2-(4-bromophenyl)propanoic acid (CAS 156142-98-2) is a highly versatile, stereopure building block extensively utilized in medicinal chemistry and Active Pharmaceutical Ingredient (API) development. Featuring a chiral alpha-methyl carboxylic acid motif coupled with a reactive aryl bromide handle, it serves as a critical intermediate for synthesizing profen-class non-steroidal anti-inflammatory drugs (NSAIDs) and novel targeted therapeutics. This whitepaper details its physicochemical properties, handling protocols, and advanced applications in asymmetric synthesis, providing researchers with actionable, self-validating methodologies.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline properties of (R)-2-(4-bromophenyl)propanoic acid is essential for predicting its behavior in complex reaction matrices. The molecule exhibits a calculated LogP of ~2.92, indicating moderate lipophilicity suitable for cellular permeability studies in early-stage drug design[1].

Table 1: Key Physicochemical and Safety Parameters
PropertyValue / Description
CAS Number 156142-98-2
Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol [1]
Boiling Point 330.2 ± 17.0 °C (at 760 mmHg)[2]
LogP 2.92[1]
SMILES CC(O)=O[3]
GHS Hazards H302, H315, H319, H335[2]

Mechanistic Insight: The acidity of the alpha-proton (situated between the carboxylate and the aromatic ring) represents the molecule's primary structural liability. In the presence of strong bases or excessive thermal stress, this proton can be abstracted to form a planar enolate, leading to rapid racemization. Consequently, all synthetic methodologies involving this compound must strictly control pH and temperature to preserve the enantiomeric excess (ee).

Strategic Utility in Asymmetric Synthesis

The dual-functional nature of (R)-2-(4-bromophenyl)propanoic acid establishes it as a privileged scaffold for asymmetric synthesis[4].

  • Aryl Bromide Handle: Acts as an electrophilic partner in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This enables the rapid diversification of the aromatic system without disturbing the delicate chiral center.

  • Chiral Carboxylic Acid: Can be converted into amides, esters, or reduced to chiral alcohols. In NSAID development, the absolute configuration of this stereocenter strictly dictates COX-1/COX-2 binding selectivity.

G A (R)-2-(4-bromophenyl) propanoic acid B Pd-Catalyzed Cross-Coupling A->B Aryl Bromide C Carboxyl Functionalization A->C Carboxylic Acid D Chiral Biaryl Derivatives B->D Stereoretention E Amides/Esters (Prodrugs) C->E Derivatization

Divergent synthetic utility of (R)-2-(4-bromophenyl)propanoic acid in drug discovery.

Self-Validating Experimental Protocols

Protocol A: Stereoretentive Suzuki-Miyaura Cross-Coupling

Objective: To couple an aryl boronic acid to the 4-bromo position while maintaining >98% ee at the alpha-chiral center.

Causality & Design: Traditional Suzuki couplings often utilize strong bases (e.g., NaOH, NaOtBu) and high temperatures (>100°C), conditions that will rapidly racemize the alpha-stereocenter of this specific substrate. This protocol deliberately utilizes a mild base (K2CO3) and a highly active catalyst system (Pd(dppf)Cl2) to allow the reaction to proceed at a lower temperature (60°C). This kinetically favors the cross-coupling cycle over the parasitic enolization pathway.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine (R)-2-(4-bromophenyl)propanoic acid (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Base Addition: Add anhydrous K2CO3 (2.0 equiv). Rationale: K2CO3 is sufficiently basic to activate the boronic acid for transmetalation, but not strong enough to rapidly deprotonate the alpha-carbon at reduced temperatures.

  • Solvent Introduction: Add a thoroughly degassed mixture of 1,4-Dioxane/H2O (4:1 v/v). Rationale: Water is mandatory for the transmetalation step, while dioxane solubilizes the organic components.

  • Reaction Execution: Heat the mixture to 60°C under a strict nitrogen atmosphere for 12 hours. Monitor conversion via LC-MS.

  • Workup: Acidify the aqueous layer to pH 3 using 1M HCl (to protonate the carboxylate product), extract with EtOAc, dry over Na2SO4, and concentrate under reduced pressure.

  • Self-Validation (QC): Analyze the purified product via Chiral HPLC (e.g., Chiralcel OJ-H column, Hexane/IPA/TFA mobile phase). The protocol is considered successful and validated only if the enantiomeric excess remains >98%.

Workflow Step1 1. Reagent Mixing Substrate + Ar-B(OH)2 + Pd(dppf)Cl2 Step2 2. Mild Base Addition K2CO3 (Prevents alpha-deprotonation) Step1->Step2 Step3 3. Solvent & Degassing Dioxane/H2O (4:1), N2 atmosphere Step2->Step3 Step4 4. Controlled Heating 60°C for 12h (Minimizes racemization) Step3->Step4 Step5 Step5 Step4->Step5

Step-by-step workflow for stereoretentive Suzuki-Miyaura cross-coupling.

Safety, Handling, and Storage

According to established safety data sheets, (R)-2-(4-bromophenyl)propanoic acid requires specific handling precautions to mitigate exposure risks[2].

  • Hazard Classifications: The compound is Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335)[2].

  • Handling Directives: Nitrile gloves, safety goggles, and a lab coat are mandatory. All manipulations involving the dry powder must be conducted within a certified chemical fume hood to prevent the inhalation of irritating dust[2].

  • Storage: Store in a tightly sealed container in a cool, well-ventilated area. Keep away from direct sunlight and incompatible materials such as strong oxidizing or reducing agents to prevent degradation[2].

References

Sources

An In-Depth Technical Guide to (R)-4-Bromo-α-methylbenzeneacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of (R)-4-bromo-α-methylbenzeneacetic acid, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. This document delves into its chemical identity, stereospecific synthesis, analytical characterization, and applications, offering field-proven insights and detailed methodologies.

Introduction: The Significance of a Chiral Building Block

(R)-4-bromo-α-methylbenzeneacetic acid, systematically known as (R)-2-(4-bromophenyl)propanoic acid, is a valuable chiral intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its stereospecific structure is crucial for the desired pharmacological activity in the final drug product, as enantiomers of a chiral drug can exhibit different physiological effects. The presence of the bromine atom also provides a reactive handle for further molecular modifications through various cross-coupling reactions, enhancing its versatility in medicinal chemistry. This guide will explore the essential technical aspects of this compound, providing a robust resource for its effective utilization in research and development.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of (R)-4-bromo-α-methylbenzeneacetic acid is paramount for its handling, reaction optimization, and analytical characterization.

PropertyValueSource(s)
IUPAC Name (2R)-2-(4-bromophenyl)propanoic acid[1][2]
Synonyms (R)-2-(4-Bromophenyl)propionic acid[3]
CAS Number 156142-98-2[1][4]
Molecular Formula C₉H₉BrO₂[2]
Molecular Weight 229.07 g/mol [1][2]
Appearance Solid[5]
Purity Typically ≥95%[5][6]
Canonical SMILES CC1=CC=C(Br)C=C1[1]
InChI Key PFDBEACWLCHWRZ-ZCFIWIBFSA-N[1]

Stereospecific Synthesis and Purification

The synthesis of enantiomerically pure (R)-2-(4-bromophenyl)propanoic acid is a critical step in its application. Several strategies have been developed, primarily focusing on asymmetric synthesis or chiral resolution of the racemic mixture.

Synthetic Workflow Overview

Asymmetric hydrogenation of a suitable prochiral precursor represents a highly efficient and atom-economical approach to obtaining the desired (R)-enantiomer with high enantiomeric excess.

Asymmetric Synthesis Workflow cluster_0 Starting Material Preparation cluster_1 Core Asymmetric Transformation cluster_2 Product Isolation & Purification cluster_3 Final Product Prochiral_Olefin Prochiral α,β-Unsaturated Carboxylic Acid/Ester Asymmetric_Hydrogenation Asymmetric Hydrogenation Prochiral_Olefin->Asymmetric_Hydrogenation Chiral Catalyst (e.g., Ru-BINAP) H₂, Solvent, Pressure, Temp. Workup Reaction Work-up Asymmetric_Hydrogenation->Workup Quenching & Extraction Purification Purification (e.g., Crystallization) Workup->Purification Removal of impurities and catalyst residues Final_Product (R)-2-(4-bromophenyl)propanoic acid Purification->Final_Product

Caption: Workflow for the asymmetric synthesis of (R)-2-(4-bromophenyl)propanoic acid.

Experimental Protocol: Asymmetric Hydrogenation

This protocol outlines a general procedure for the asymmetric hydrogenation of a prochiral α,β-unsaturated carboxylic acid to yield (R)-2-(4-bromophenyl)propanoic acid. The selection of the specific chiral ligand and reaction conditions is crucial for achieving high enantioselectivity.[7][8]

Materials:

  • 2-(4-bromophenyl)acrylic acid (prochiral substrate)

  • [Ru(p-cymene)I₂]₂ (catalyst precursor)

  • (R)-BINAP (chiral ligand)

  • Methanol (degassed)

  • Hydrogen gas (high purity)

  • Autoclave/high-pressure reactor

Procedure:

  • Catalyst Preparation: In a glovebox, charge a Schlenk flask with the Ruthenium precursor and (R)-BINAP in a 1:1.1 molar ratio. Add degassed methanol and stir the mixture at room temperature for 1 hour to form the active catalyst.

  • Reaction Setup: In a separate flask, dissolve the 2-(4-bromophenyl)acrylic acid in degassed methanol.

  • Hydrogenation: Transfer the substrate solution and the catalyst solution to a high-pressure autoclave.

  • Reaction Execution: Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 50 atm). Heat the reaction mixture to the specified temperature (e.g., 50 °C) and stir vigorously for the required duration (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by taking aliquots (carefully depressurizing and re-pressurizing the reactor) and analyzing them by HPLC or TLC.

  • Work-up: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by crystallization or column chromatography to yield the enantiomerically enriched (R)-2-(4-bromophenyl)propanoic acid.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of (R)-4-bromo-α-methylbenzeneacetic acid.

Analytical Workflow

A combination of spectroscopic and chromatographic techniques is employed for a comprehensive characterization of the final product.

Analytical Workflow cluster_0 Structural Elucidation cluster_1 Purity and Enantiomeric Excess Sample (R)-2-(4-bromophenyl)propanoic acid Sample NMR ¹H and ¹³C NMR Sample->NMR Confirms chemical structure MS Mass Spectrometry Sample->MS Confirms molecular weight Chiral_HPLC Chiral HPLC Sample->Chiral_HPLC Determines enantiomeric purity and chemical purity

Caption: Analytical workflow for the characterization of (R)-2-(4-bromophenyl)propanoic acid.

Spectroscopic and Chromatographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 1.55 (d, J=7.2 Hz, 3H, CH₃), 3.70 (q, J=7.2 Hz, 1H, CH), 7.25 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (d, J=8.4 Hz, 2H, Ar-H), 11.5 (br s, 1H, COOH).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) 18.5 (CH₃), 45.0 (CH), 121.5 (C-Br), 129.0 (Ar-CH), 131.5 (Ar-CH), 140.0 (Ar-C), 180.0 (C=O).

Chiral High-Performance Liquid Chromatography (HPLC):

A validated chiral HPLC method is crucial for determining the enantiomeric purity.

  • Column: (R,R) Whelk-O1 (250 x 4.6 mm, 5 µm)[9][10]

  • Mobile Phase: n-hexane:ethanol:trifluoroacetic acid:isopropylamine (95:5:0.1:0.025, v/v/v/v)[9][10]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Typical Retention Times:

    • (R)-enantiomer: ~18.0 min[10]

    • (S)-enantiomer: ~22.5 min[10]

  • Resolution: >2.5[9][10]

Applications in Drug Development

(R)-4-bromo-α-methylbenzeneacetic acid serves as a key intermediate in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs).

  • Loxoprofen: This compound is a precursor in some synthetic routes to loxoprofen, a widely used NSAID. The propionic acid moiety is a core structural feature of this class of drugs.[6][11]

  • Fexofenadine: It is also utilized in the synthesis of fexofenadine, a non-sedating antihistamine.[4][12] The 2-(4-bromophenyl)propanoic acid core provides a key structural element for the final drug molecule.[13][14]

Safety and Handling

Appropriate safety precautions must be observed when handling (R)-4-bromo-α-methylbenzeneacetic acid.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[2][6]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Store in a tightly-closed container in a dry and well-ventilated place.[5]

Conclusion

(R)-4-bromo-α-methylbenzeneacetic acid is a fundamentally important chiral building block with well-established applications in the pharmaceutical industry. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its successful implementation in drug discovery and development programs. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with this versatile compound.

References

  • (R)-2-(4-Bromophenyl)propanoic acid. Fluorochem.

  • (R)-2-(4-bromophenyl)propanoic acid [CAS: 156142-98-2]. Ivy Fine Chemicals.

  • 156142-98-2 | (R)-2-(4-Bromophenyl)propanoic acid. Ambeed.com.

  • 2-(4-Bromophenyl)propanoic acid | C9H9BrO2 | CID 521441. PubChem.

  • 2-(4-Bromophenyl)propanoic acid | 53086-53-6. MilliporeSigma.

  • Enzyme-catalysed enantioselective protonation reactions.a, Ohta and... ResearchGate.

  • EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents.

  • US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents.

  • KR100817517B1 - Method for preparing 2-[(4-bromomethyl) phenyl] propionic acid. Google Patents.

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid | Request PDF. ResearchGate.

  • CN109776300B - Synthetic method of loxoprofen sodium. Google Patents.

  • Loxoprofen Sodium Intermediate. Arborpharmchem.

  • OC VI (HS 2015) Bode Research Group.

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules.

  • An Efficient and Scalable Synthesis of Fexofenadine Hydrochloride.

  • 2-(4-Bromomethyl)phenylpropionic acid synthesis. ChemicalBook.

  • AValidated chiral liquid chromatographicmethod for the enantiomeric separation of ?????? ?????? ?????? -amino-?????? ?????? ?????? -(4-bromophenyl) propionic acid. TSI Journals.

  • Enantioselective Protonation. Denmark Group.

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals.

  • Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Quick Company.

  • CN105017009A - Loxoprofen sodium synthesis method. Google Patents.

  • Synthesis of anti-allergic drugs. PMC - NIH.

  • CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid. Google Patents.

  • Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. PubMed.

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. PMC.

  • P-Stereogenic Ir-MaxPHOX: A Step toward Privileged Catalysts for Asymmetric Hydrogenation of Nonchelating Olefins.

  • 2-(4-Bromophenyl)propanoic acid | C9H9BrO2 | CID 521441. PubChem.

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle.

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing).

  • Asymmetric hydrogenation of olefins with transition metal-based catalysts:. PROCOS S.P.A.

  • low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes.

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International.

  • Acetophenone, p-bromo. Organic Syntheses Procedure.

  • Basics of chiral HPLC. Sigma-Aldrich.

  • p. 131. Organic Syntheses Procedure.

  • Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. PubMed.

  • 2-(4-Bromophenyl)propanoic acid | 53086-53-6. Sigma-Aldrich.

  • 2-(4-Bromophenyl)propanoic acid | 53086-53-6. MilliporeSigma.

  • NMR Gallery Indexed by NMR Spin Systems. Organic Chemistry Data.

Sources

Stereochemical Engineering of NSAIDs: From Chiral Building Blocks to Industrial Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from racemic mixtures to single-enantiomer formulations (chiral switches) represents the most significant evolution in non-steroidal anti-inflammatory drug (NSAID) development over the last three decades. While historical racemates like ibuprofen remain prevalent due to unique metabolic pathways, the industry standard for safety and efficacy now demands enantiopurity.

This guide details the technical architecture for synthesizing chiral arylpropionic acids ("profens").[1] It moves beyond basic textbook definitions to examine the causality of method selection—why specific chiral building blocks dictate the choice between asymmetric hydrogenation and biocatalytic resolution—and provides self-validating protocols for the bench scientist.

Part 1: The Pharmacological Imperative

To design a synthesis, one must first understand the biological target. The anti-inflammatory activity of profens resides almost exclusively in the (


)-enantiomer , which inhibits Cyclooxygenase (COX) enzymes.[2]
The Metabolic Inversion Anomaly

Historically, ibuprofen was marketed as a racemate because the human liver possesses a unique mechanism to convert the inactive (


)-enantiomer into the active (

)-enantiomer.[2] However, this "rescue" pathway is not universal across all profens and places unnecessary metabolic stress on the liver.

Key Mechanism: The inversion relies on the formation of a Coenzyme-A thioester. The


-methylacyl-CoA racemase (AMACR) enzyme epimerizes the chiral center.

MetabolicInversion R_Profen (R)-Profen (Inactive) CoA_Ligase Acyl-CoA Synthetase (+ATP, +CoA) R_Profen->CoA_Ligase Toxicity Naproxen Note: (R)-Naproxen is liver toxic. Inversion is inefficient. Must be synthesized pure. R_Profen->Toxicity R_CoA (R)-Profen-CoA Thioester CoA_Ligase->R_CoA Epimerase AMACR (Epimerization) R_CoA->Epimerase S_CoA (S)-Profen-CoA Thioester Epimerase->S_CoA unidirectional Hydrolase Hydrolase S_CoA->Hydrolase S_Profen (S)-Profen (Active COX Inhibitor) Hydrolase->S_Profen

Figure 1: The metabolic chiral inversion pathway of 2-arylpropionic acids. Note that while (R)-ibuprofen is inverted, (R)-naproxen is largely eliminated or causes toxicity, necessitating asymmetric synthesis.

Part 2: Strategic Building Blocks & Synthetic Routes

The choice of building block determines the synthetic strategy. There are three dominant paradigms in modern NSAID synthesis.

Table 1: Comparative Synthetic Strategies
StrategyPrimary Building BlockKey Reagent/CatalystApplicationE-Factor (Waste)
Asymmetric Hydrogenation

-Arylpropenoic Acids
Ru-BINAP / Ru-SEGPHOSIndustrial Scale (Naproxen)Low (Greenest)
Kinetic Resolution Racemic EstersLipase B (C. antarctica)Lab/Pilot Scale (Ibuprofen)Medium (50% yield cap*)
Chiral Pool Synthesis (S)-Ethyl LactateGrignard ReagentsSpecific TargetsHigh (Stoichiometric)

*Note: Yield cap in kinetic resolution can be overcome via Dynamic Kinetic Resolution (DKR), though this adds complexity.

Part 3: Detailed Experimental Protocols

Protocol A: Asymmetric Hydrogenation (The Noyori Route)

Context: This is the industry standard for producing (


)-Naproxen. It utilizes a pro-chiral alkene building block. The causality here is ligand rigidity ; the BINAP ligand forces the ruthenium center into a chiral pocket that only accepts hydrogen from one face of the olefin.

Reagents:

  • Substrate: 2-(6-methoxy-2-naphthyl)propenoic acid.[1]

  • Catalyst: [Ru(OAc)

    
    ((S)-BINAP)] (Note: Use (
    
    
    
    )-BINAP to get (
    
    
    )-Naproxen due to quadrant diagram rules).
  • Solvent: Degassed Methanol.[1]

Step-by-Step Workflow:

  • Catalyst Preparation: In a glovebox (

    
     atmosphere), dissolve [RuCl
    
    
    
    (benzene)]
    
    
    (0.5 equiv) and (
    
    
    )-BINAP (1.05 equiv) in DMF. Heat to 100°C for 10 min to form the active complex. Remove solvent in vacuo.
  • Reactor Loading: Charge a stainless steel autoclave with the substrate (100 g) and methanol (300 mL). Add the catalyst (Substrate/Catalyst ratio

    
     10,000:1).
    
  • Pressurization: Purge the vessel 3x with

    
    . Pressurize to 100 atm (10 MPa) .
    
    • Critical Control Point: High pressure is required not just for kinetics, but to stabilize the active catalytic hydride species.

  • Reaction: Stir at 25°C for 12 hours.

  • Work-up: Vent

    
    . Concentrate the methanol solution. The product, (
    
    
    
    )-Naproxen, often crystallizes directly due to high purity.
  • Validation: Check enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column). Target: >97% ee.

Protocol B: Biocatalytic Kinetic Resolution

Context: Ideal for labs without high-pressure hydrogenation equipment. This method exploits the stereoselectivity of enzymes (Lipases) to hydrolyze only the (


)-ester.

Reagents:

  • Building Block: Racemic Ibuprofen Ethyl Ester.

  • Biocatalyst: Novozym 435 (Immobilized Candida antarctica Lipase B).[3]

  • Medium: Isooctane/Water biphasic system or Phosphate Buffer (pH 7.0).

Step-by-Step Workflow:

  • Emulsification: Suspend racemic ibuprofen ester (10 g) in phosphate buffer (100 mL, pH 7.0). Add Triton X-100 (0.1%) if solubility is poor.

  • Initiation: Add Novozym 435 beads (10% w/w relative to substrate).

  • Incubation: Shake at 200 rpm, 30°C.

    • Mechanistic Insight: The active site of CALB has a "stereochemical gate" that accommodates the (

      
      )-methyl group but sterically clashes with the (
      
      
      
      )-methyl group during the formation of the acyl-enzyme intermediate.
  • Monitoring: Monitor reaction progress via TLC or HPLC. Stop when conversion reaches exactly 50%.

    • Warning: Letting the reaction run too long (>50% conversion) allows the slow hydrolysis of the (

      
      )-enantiomer, degrading optical purity (enantiomeric ratio erosion).
      
  • Separation: Filter off the enzyme beads (reusable). Adjust filtrate pH to 8.0 and extract the unreacted (

    
    )-ester with ethyl acetate. The aqueous phase now contains the pure (
    
    
    
    )-Ibuprofen salt.
  • Acidification: Acidify aqueous phase to pH 2.0 with 1M HCl to precipitate (

    
    )-Ibuprofen.
    

Part 4: Process Logic & Decision Pathways

The following diagram illustrates the decision matrix for selecting the correct synthesis route based on the starting material availability and scale.

SynthesisLogic Start Target: (S)-Profen Decision Is the Pro-chiral Alkene readily available? Start->Decision Route_Hydro Route A: Asymmetric Hydrogenation (Noyori Type) Decision->Route_Hydro Yes (Industrial Scale) Route_Res Route B: Kinetic Resolution (Biocatalytic) Decision->Route_Res No (Lab/Pilot Scale) Step_Hydro Reagent: Ru-(S)-BINAP + H2 Condition: 100 atm Route_Hydro->Step_Hydro Step_Res Reagent: CALB Lipase Substrate: Racemic Ester Route_Res->Step_Res Outcome_Hydro Yield: 100% ee: >97% Waste: Low Step_Hydro->Outcome_Hydro Outcome_Res Yield: 50% (Max) ee: >99% Waste: High (Discard R-isomer) Step_Res->Outcome_Res

Figure 2: Decision matrix for NSAID synthesis. Industrial routes favor hydrogenation for atom economy, while resolution is favored for speed-to-market in early development.

References

  • FDA Policy Statement. (1992). FDA's Policy Statement for the Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration.[4][5][6] [Link]

  • Noyori, R., & Takaya, H. (1990). BINAP: An Efficient Chiral Element for Asymmetric Catalysis. Accounts of Chemical Research, 23(10), 345–350. [Link]

  • Knihinicki, R. D., et al. (1989). Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs. Biochemical Pharmacology, 38(24), 4389-4395.[7] [Link]

  • Anderson, E. M., et al. (1998). Biocatalytic resolution of racemic ibuprofen esters: Hydrolysis vs. transesterification. Biocatalysis and Biotransformation, 16(3), 181-197. [Link]

  • Harrington, P. J., & Lodewijk, E. (1997). Twenty Years of Naproxen Technology. Organic Process Research & Development, 1(1), 72–76. [Link]

Sources

(R)-2-(4-bromophenyl)propionic acid: A Guide to Procurement, Analysis, and Application of a Key Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: (R)-2-(4-bromophenyl)propionic acid is a crucial chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly within the non-steroidal anti-inflammatory drug (NSAID) class. Achieving and verifying a purity of 98% or greater, especially with high enantiomeric excess, is critical for its successful application in drug development and manufacturing. This guide provides an in-depth technical overview of its synthesis, chiral resolution, purification, and comprehensive analytical characterization. It details field-proven protocols for purity and identity verification, safe handling procedures, and discusses its primary applications, serving as an essential resource for researchers, process chemists, and quality control specialists.

Introduction: The Significance of a Chiral Profen

(R)-2-(4-bromophenyl)propionic acid belongs to the arylpropionic acid family, a class of compounds renowned for its pharmacological activity. As a chiral molecule, the specific stereochemistry of the propionic acid side chain is paramount. Typically, one enantiomer (the eutomer) possesses the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.[1] Consequently, regulatory agencies mandate strict control over the enantiomeric purity of chiral drug substances.[2]

This compound serves as a versatile building block, primarily recognized as a key intermediate in the synthesis of Loxoprofen, a potent NSAID.[3] Its structure, featuring a reactive bromine atom on the phenyl ring and a carboxylic acid group, allows for diverse chemical modifications, making it a valuable starting material in medicinal chemistry programs aimed at discovering new therapeutic agents.[3][4]

Table 1: Physicochemical Properties of 2-(4-bromophenyl)propionic acid
PropertyValueSource
IUPAC Name (2R)-2-(4-bromophenyl)propanoic acid
CAS Number 156142-98-2 (for R-enantiomer)[5]
Molecular Formula C₉H₉BrO₂[6]
Molecular Weight 229.07 g/mol [6][7]
Appearance White to off-white crystalline powder[4]
Melting Point 126-130 °C

Synthesis, Chiral Resolution, and Purification to ≥98%

The industrial production of a single enantiomer like (R)-2-(4-bromophenyl)propionic acid typically involves two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture. While asymmetric synthesis can be more efficient, chiral resolution is a robust and widely implemented method.

Synthesis of Racemic 2-(4-bromophenyl)propionic acid

A common route to the racemic precursor involves the bromination of 2-phenylpropionic acid or its derivatives. For instance, a process might involve the reaction of 2-(4-methylphenyl)propionic acid with bromine in the presence of a catalyst to functionalize the benzylic methyl group, which is then converted to the target compound.[8] Another approach involves multi-step synthesis starting from materials like p-chlorotoluene.[9][10]

Chiral Resolution: Isolating the (R)-enantiomer

Chiral resolution is the most established technique for separating enantiomers from a racemic mixture.[1] This process relies on the formation of diastereomeric salts by reacting the racemic acid with a chiral base. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Principle of Diastereomeric Salt Crystallization:

  • Salt Formation: The racemic acid (R/S-acid) is reacted with a single enantiomer of a chiral base (e.g., R-base) in a suitable solvent. This forms two diastereomeric salts: (R-acid, R-base) and (S-acid, R-base).

  • Differential Solubility: Due to their different three-dimensional structures, these diastereomeric salts have different solubilities in a given solvent system.

  • Fractional Crystallization: By carefully controlling temperature and concentration, one diastereomer will preferentially crystallize out of the solution while the other remains dissolved.

  • Liberation of Enantiomer: The isolated diastereomeric salt is then treated with a strong acid to break the salt bond, liberating the desired enantiomerically enriched (R)-2-(4-bromophenyl)propionic acid, which can be extracted.

Purification via Recrystallization

Following chiral resolution and liberation of the free acid, the product is often subjected to one or more recrystallization steps to achieve high chemical purity (≥98%). The choice of solvent is critical; an ideal solvent will dissolve the compound well at an elevated temperature but poorly at lower temperatures, while impurities remain soluble at all temperatures. Isopropyl ether and dichloroethane are examples of solvents used for recrystallizing similar compounds.[11]

Workflow: From Racemate to Purified (R)-Enantiomer

G cluster_0 Synthesis & Resolution cluster_1 Isolation & Purification racemate Racemic 2-(4-bromophenyl) propionic acid salt_formation Diastereomeric Salt Formation racemate->salt_formation chiral_base Chiral Base (e.g., (R)-phenylethylamine) chiral_base->salt_formation crystallization Fractional Crystallization salt_formation->crystallization separation Separation of Crystals (Filtration) crystallization->separation crystallization->separation acidification Acidification (e.g., with HCl) separation->acidification extraction Solvent Extraction acidification->extraction recrystallization Recrystallization extraction->recrystallization final_product (R)-2-(4-bromophenyl) propionic acid (≥98%) recrystallization->final_product G start Sample of (R)-2-(4-bromophenyl) propionic acid nmr ¹H and ¹³C NMR start->nmr ms Mass Spectrometry start->ms hplc Chemical Purity (Reversed-Phase HPLC) start->hplc chiral_hplc Enantiomeric Purity (Chiral HPLC) start->chiral_hplc result Verified Lot (Identity Confirmed, Chemical Purity ≥98%, High Enantiomeric Purity) nmr->result ms->result hplc->result chiral_hplc->result G cluster_reactions cluster_products start (R)-2-(4-bromophenyl)propionic acid reaction1 Amide Coupling (R-NH₂) start->reaction1 reaction2 Suzuki Coupling (Ar-B(OH)₂) start->reaction2 product1 Amide Derivative reaction1->product1 product2 Bi-aryl Derivative reaction2->product2 library Diverse Library of Bioactive Candidates product1->library product2->library

Sources

difference between (R) and (S)-2-(4-bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stereochemical Distinction of (R)- and (S)-2-(4-bromophenyl)propanoic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental principle in pharmacology and drug development, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. The enantiomers of 2-(4-bromophenyl)propanoic acid, a member of the arylpropionic acid class of compounds, serve as an exemplary case study. While sharing identical physical and chemical properties in an achiral environment, their interactions with chiral biological systems are profoundly different. This guide provides a comprehensive exploration of the core differences between the (R) and (S) enantiomers, delving into their stereochemical properties, the critical role of stereochemistry in determining pharmacological activity, and the advanced analytical techniques required for their separation and absolute configuration assignment.

The Principle of Chirality: A Molecular Mirror Image

At the heart of the distinction between (R)- and (S)-2-(4-bromophenyl)propanoic acid lies the concept of chirality. A molecule is chiral if it is non-superimposable on its mirror image. These non-superimposable mirror images are known as enantiomers .

The source of chirality in 2-(4-bromophenyl)propanoic acid is the C2 carbon of the propanoic acid chain, which is a stereocenter. This carbon is bonded to four different substituent groups:

  • A hydrogen atom (-H)

  • A methyl group (-CH₃)

  • A carboxyl group (-COOH)

  • A 4-bromophenyl group (-C₆H₄Br)

The absolute configuration of each enantiomer is designated as (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules . After assigning priorities to the four substituents (based on atomic number), the molecule is oriented so that the lowest priority group (hydrogen) points away from the observer. If the sequence from the highest to the lowest priority group (1→2→3) is clockwise, the configuration is (R) (from the Latin rectus, for right). If the sequence is counter-clockwise, the configuration is (S) (from the Latin sinister, for left).

G cluster_S (S)-2-(4-bromophenyl)propanoic acid cluster_R (R)-2-(4-bromophenyl)propanoic acid S_C C* S_H H S_C->S_H (4) S_CH3 CH₃ S_C->S_CH3 (3) S_COOH COOH S_C->S_COOH (2) S_PhBr 4-Br-Ph S_C->S_PhBr (1) mirror Mirror Plane label_S Counter-clockwise (1→2→3) R_C C* R_H H R_C->R_H (4) R_CH3 CH₃ R_C->R_CH3 (3) R_COOH COOH R_C->R_COOH (2) R_PhBr 4-Br-Ph R_C->R_PhBr (1) label_R Clockwise (1→2→3) G Light Unpolarized Light Source Polarizer Linear Polarizer Light->Polarizer Light waves in all planes Sample Sample Tube (Chiral Solution) Polarizer->Sample Plane-polarized light Analyzer Analyzer (Rotatable Polarizer) Sample->Analyzer Rotated plane of light Detector Detector Analyzer->Detector Measures angle (α)

Figure 2: Workflow of a polarimeter instrument.

The Biological Distinction: Stereospecificity in Pharmacology

The most significant difference between (R)- and (S)-2-(4-bromophenyl)propanoic acid emerges in a chiral environment, such as the human body. Receptors, enzymes, and other biological macromolecules are themselves chiral, composed of L-amino acids and D-sugars. Consequently, they interact differently with the enantiomers of a chiral drug.

This principle is often explained by the Easson-Stedman Hypothesis , which posits that a more potent enantiomer must engage with its receptor at a minimum of three points. The less potent enantiomer will be unable to achieve this optimal three-point interaction due to its different spatial arrangement.

G cluster_receptor Chiral Receptor Surface cluster_S (S)-Enantiomer (Eutomer) cluster_R (R)-Enantiomer (Distomer) A Site A' B Site B' C Site C' S_center S_A Group A S_center->S_A S_B Group B S_center->S_B S_C Group C S_center->S_C S_A->A Binds S_B->B Binds S_C->C Binds R_center R_A Group A R_center->R_A R_B Group B R_center->R_B R_C Group C R_center->R_C R_A->A Binds R_B->B Binds R_C->C Misfit (No Binding)

Figure 3: The three-point attachment model.

2-(4-bromophenyl)propanoic acid belongs to the family of 2-arylpropionic acids, commonly known as "profens," a major class of non-steroidal anti-inflammatory drugs (NSAIDs). [1]For the vast majority of profens (like ibuprofen and ketoprofen), the pharmacological activity, which is the inhibition of cyclooxygenase (COX) enzymes, resides almost exclusively in the (S)-enantiomer. [1][2]The (R)-enantiomer is often considered an impurity or, in some cases, a prodrug. [3]

Metabolic Chiral Inversion

A key phenomenon in profen pharmacology is the unidirectional metabolic chiral inversion of the (R)-enantiomer to the active (S)-enantiomer in vivo. [4]This process is mediated by enzymes in the body. While this makes administering the racemate therapeutically viable for some drugs like ibuprofen, it introduces complexities in pharmacokinetics and patient-to-patient variability. [4]For other profens, this inversion is limited, making the administration of the pure (S)-enantiomer (the eutomer) a superior therapeutic strategy to reduce metabolic load and potential side effects from the inactive (R)-enantiomer (the distomer). [3][4]

Advanced Analytical Methodologies for Enantiomeric Discrimination

Distinguishing and quantifying enantiomers is a critical task in pharmaceutical development and quality control. [3][5]Standard analytical techniques are insufficient; specialized chiral methods are required.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the gold-standard techniques for separating and quantifying enantiomers. [5][]The principle relies on a Chiral Stationary Phase (CSP) , which is a solid support functionalized with a chiral selector. As the racemic mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP. The difference in the stability of these complexes leads to different retention times, allowing for their separation. [7]Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used for their broad enantioselectivity. [8][9]

G cluster_workflow Chiral HPLC Method Development Workflow Start Racemic Sample (R and S) Screen Screen CSPs (e.g., Amylose, Cellulose) Start->Screen Optimize Optimize Mobile Phase (Solvents, Additives) Screen->Optimize Separate Inject into HPLC with Chiral Column Optimize->Separate Detect UV/MS Detection Separate->Detect Result Chromatogram: Two Separated Peaks Detect->Result

Figure 4: Chiral HPLC method development workflow.

Protocol: Chiral HPLC Separation of (R)- and (S)-2-(4-bromophenyl)propanoic acid

  • Objective: To achieve baseline separation of the (R) and (S) enantiomers.

  • Instrumentation: HPLC or UHPLC system with UV detector.

  • Column: A polysaccharide-based chiral column, such as a Chiralpak® or Lux® column (e.g., Lux i-Cellulose-5), is a primary choice for arylpropionic acids. [8]* Method Development Steps:

    • Column Screening: Evaluate a small set of complementary CSPs (e.g., one amylose-based, one cellulose-based) under standard screening conditions.

    • Mobile Phase Selection:

      • Normal Phase: Start with a mobile phase of n-Hexane and a polar modifier like isopropanol (IPA) or ethanol (e.g., 90:10 Hexane:IPA). An acidic modifier like trifluoroacetic acid (TFA, 0.1%) is typically required for acidic analytes to ensure good peak shape. [10] * Reversed Phase: Use a mobile phase of acetonitrile or methanol with an aqueous buffer (e.g., ammonium bicarbonate).

    • Optimization: If separation is observed, optimize the resolution (Rs > 1.5) by systematically adjusting the ratio of the mobile phase components and the column temperature.

    • Detection: Monitor the eluent at a suitable UV wavelength (e.g., 225 nm) where the compound absorbs light. [11] 5. Quantification: The enantiomeric excess (ee%) can be determined by integrating the area of the two separated peaks.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. [12][13]It provides a rich, fingerprint-like spectrum that is highly sensitive to the molecule's 3D structure.

The key advantages of VCD are:

  • Absolute Configuration: The absolute configuration of an enantiomer can be unambiguously determined by comparing its experimental VCD spectrum to a spectrum predicted by quantum chemical calculations (e.g., Density Functional Theory - DFT). [13][14]* Mirror-Image Spectra: Enantiomers produce VCD spectra that are perfect mirror images of each other (equal in magnitude, opposite in sign), providing definitive proof of their relationship. [15] This technique is invaluable for assigning the (R) or (S) label to a newly synthesized chiral molecule without relying on X-ray crystallography. [16]

G cluster_VCD Vibrational Circular Dichroism (VCD) Principle S_Sample (S)-Enantiomer Sample S_Spectrum VCD Spectrum (S) S_Sample->S_Spectrum R_Sample (R)-Enantiomer Sample R_Spectrum VCD Spectrum (R) R_Sample->R_Spectrum S_Spectrum->R_Spectrum Mirror Images

Figure 5: VCD spectra of enantiomers are mirror images.

Conclusion

The distinction between (R)- and (S)-2-(4-bromophenyl)propanoic acid is a clear illustration of the profound impact of stereochemistry in science. While they are identical in their basic chemical makeup and physical properties, their different spatial arrangements lead to distinct interactions with polarized light and, most critically, with the chiral environment of biological systems. For professionals in drug development, understanding these differences is not merely academic; it is essential for designing safe and effective therapeutics. The ability to separate, quantify, and assign the absolute configuration of enantiomers using advanced techniques like chiral chromatography and VCD spectroscopy is a cornerstone of modern pharmaceutical research and quality control.

References

  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry.
  • BOC Sciences.
  • Bruker.
  • USP-NF.
  • Yang, G., & Xu, Y. (2011). Vibrational circular dichroism spectroscopy of chiral molecules. PubMed.
  • Wikipedia.
  • HIMS - University of Amsterdam. (2020, July 29). Vibrational Circular Dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes.
  • Wikipedia. Chiral analysis.
  • Advances in chiral analysis: from classical methods to emerging technologies. (2025, October 20).
  • Spectroscopy Europe. (2022, July 8).
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC.
  • A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. (2007, July 27).
  • ChemicalBook. 2-(4-Bromomethyl)phenylpropionic acid synthesis.
  • PubChem. 2-(4-Bromophenyl)propanoic acid.
  • Google Patents. (2012, December 12). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Sigma-Aldrich. 2-(4-Bromophenyl)propanoic acid | 53086-53-6.
  • ChemicalBook. (2025, July 16). 2-(4-broMophenyl)propanoic acid | 53086-53-6.
  • NIST. 2-(4-Bromophenyl)propionic acid.
  • TSI Journals. (2007, July 27).
  • Patsnap. (2017, December 22). Preparation method of 2-(4-bromomethyl)phenyl propionic acid.
  • Fluorochem. (R)-2-(4-Bromophenyl)propanoic acid.
  • Google Patents. KR100817517B1 - Method for preparing 2-[(4-bromomethyl) phenyl] propionic acid.
  • MDPI. (2020, December 19). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds.
  • Rudolph Research Analytical.
  • Anton Paar Wiki. Basics of polarimetry.
  • LCGC International. (2023, January 19).
  • MDPI. (2019, February 13). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry.
  • IJPPR. (2020, March 30). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
  • Via Medica Journals. (2017, September 21).
  • Davies, N. M. (1996). Clinical pharmacokinetics of tiaprofenic acid and its enantiomers. PubMed.
  • Leah4sci. (2017, October 11). Polarimetry - Intro to Optical Activity in Stereochemistry. YouTube.

Sources

(R)-2-(4-bromophenyl)propanoic acid molecular weight and solubility

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of (R)-2-(4-bromophenyl)propanoic acid

Introduction

(R)-2-(4-bromophenyl)propanoic acid is a chiral carboxylic acid that holds significance as a building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). Its structure, featuring a brominated phenyl ring and a stereocenter, makes it a valuable intermediate for creating complex molecules with specific biological activities. Understanding the fundamental physicochemical properties of this compound, such as its molecular weight and solubility, is a critical first step in the drug development process, influencing everything from formulation design to bioavailability.[1] This guide provides a detailed overview of these core properties and outlines a robust experimental protocol for the determination of its solubility.

Core Physicochemical Properties

The molecular characteristics of (R)-2-(4-bromophenyl)propanoic acid dictate its behavior in various chemical and biological systems.

Molecular Weight

The molecular weight is a fundamental property calculated from the atomic weights of its constituent atoms.

PropertyValueSource
Molecular Formula C₉H₉BrO₂[2][3]
Molecular Weight 229.07 g/mol [2][3][4][5]
Solubility Profile

The solubility of an active pharmaceutical ingredient is a critical determinant of its absorption and, consequently, its therapeutic efficacy.[6] The structure of (R)-2-(4-bromophenyl)propanoic acid, with its hydrophobic bromophenyl group and a hydrophilic carboxylic acid moiety, suggests a degree of solubility in organic solvents.[7] However, its aqueous solubility is expected to be limited.

Precise, experimentally determined solubility data for (R)-2-(4-bromophenyl)propanoic acid in various solvents is not extensively documented in publicly available literature. Therefore, a standardized and reliable experimental approach is necessary to quantify this crucial parameter. The shake-flask method is widely regarded as the gold standard for determining the equilibrium solubility of a compound due to its reliability, particularly for poorly soluble substances.[8][9]

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

This protocol details the steps for determining the thermodynamic solubility of (R)-2-(4-bromophenyl)propanoic acid, a method that is crucial during the early stages of drug research to support formulation development.[9]

Principle

An excess amount of the solid compound is agitated in a specific solvent system until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured, representing the equilibrium solubility.

Materials and Equipment
  • (R)-2-(4-bromophenyl)propanoic acid (solid)

  • Selected solvents (e.g., water, phosphate buffer pH 1.2, 4.5, 6.8, ethanol, methanol)

  • Calibrated analytical balance

  • Vials with screw caps

  • Shaker or orbital incubator capable of maintaining a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance)[10]

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and a validated analytical method for quantification

  • pH meter

Step-by-Step Methodology
  • Preparation of Solvent Media: Prepare the desired aqueous buffers and ensure their pH is accurately adjusted and recorded.[11][12]

  • Addition of Excess Solute: Add an excess amount of (R)-2-(4-bromophenyl)propanoic acid to a series of vials, each containing a known volume of the respective solvent. The key is to ensure that a solid phase remains present throughout the experiment, indicating that a saturated solution has been achieved.[8]

  • Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C for general physicochemical characterization or 37 °C for physiological relevance). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute has reached a plateau.[10]

  • Phase Separation: After the equilibration period, allow the vials to stand to let the excess solid settle.[9] To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

  • Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the diluted samples using a validated HPLC method to determine the concentration of (R)-2-(4-bromophenyl)propanoic acid.

  • Data Analysis: Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or µg/mL. Perform at least three replicate experiments for each solvent to ensure the reliability of the results.[10][12]

Causality and Self-Validation
  • Why excess solid? The presence of undissolved solid at the end of the experiment is a visual confirmation that equilibrium has been established in a saturated solution.

  • Why agitation and constant temperature? Agitation ensures continuous interaction between the solute and the solvent, accelerating the attainment of equilibrium. A constant temperature is crucial as solubility is temperature-dependent.

  • Why filtration? Filtration removes any microscopic solid particles that could lead to an overestimation of the solubility.

  • Why HPLC? HPLC is a highly sensitive and specific analytical technique that allows for accurate quantification of the dissolved compound, even at low concentrations.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solvent Prepare Solvent Media (e.g., Buffers) add_solute Add Excess (R)-2-(4-bromophenyl)propanoic acid to Vials prep_solvent->add_solute agitate Agitate at Constant Temperature (e.g., 24-72h) add_solute->agitate Start Equilibration settle Allow Excess Solid to Settle agitate->settle centrifuge Centrifuge for Phase Separation settle->centrifuge Proceed to Analysis filter Filter Supernatant centrifuge->filter quantify Quantify by HPLC filter->quantify end Report Results quantify->end Final Solubility Value (mg/mL)

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

While the molecular weight of (R)-2-(4-bromophenyl)propanoic acid is definitively established, its solubility profile requires experimental determination for comprehensive characterization. The provided shake-flask protocol offers a reliable and scientifically sound methodology for researchers and drug development professionals to obtain accurate solubility data. This information is indispensable for guiding formulation strategies, predicting in vivo behavior, and advancing the development of new chemical entities.

References

  • Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]

  • 2-(4-Bromophenyl)propionic acid. NIST WebBook. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [Link]

  • Solubility guidelines for candidate drugs (µg/mL). The bars show the... ResearchGate. [Link]

  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. [Link]

  • 2-(4-Bromophenyl)propanoic acid. PubChem. [Link]

  • Annex 4. World Health Organization (WHO). [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

  • Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design - ACS Publications. [Link]

  • 2-(4-Bromophenyl)propanoic acid. MilliporeSigma. [Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. EMA. [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH. [Link]

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Method for preparing 2-[(4-bromomethyl) phenyl] propionic acid.

Sources

Introduction: The Significance of Chirality in Loxoprofen

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Analysis of the Loxoprofen Chiral Intermediate: R-Isomer

Loxoprofen, a prominent non-steroidal anti-inflammatory drug (NSAID) of the 2-arylpropionic acid (2-APA) class, serves as a powerful analgesic and antipyretic agent. It is widely prescribed for conditions such as rheumatoid arthritis, osteoarthritis, and post-operative pain.[1] A critical aspect of loxoprofen's pharmacology is its nature as a prodrug. Following oral administration, it is rapidly absorbed and metabolized in the body into its active forms, primarily trans-alcohol metabolites, which are potent inhibitors of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[1]

The molecular structure of loxoprofen contains a stereocenter at the alpha-position of the propionic acid moiety. Consequently, it exists as a pair of enantiomers: (S)-loxoprofen and (R)-loxoprofen. For the vast majority of profen drugs, the (S)-enantiomer is responsible for the therapeutic anti-inflammatory activity, while the (R)-enantiomer is significantly less active.[2][3] However, the study of the "inactive" R-isomer is not merely academic. R-enantiomers can exhibit unique pharmacological profiles, as seen with (R)-flurbiprofen, which is being investigated for Alzheimer's disease treatment independent of COX inhibition.[2] Furthermore, the efficient synthesis of the pure (S)-enantiomer often relies on methodologies that also isolate the (R)-enantiomer, making the stereoselective synthesis and analysis of the (R)-isomer intermediate a critical aspect of pharmaceutical development.

This guide provides a comprehensive technical overview of the core strategies employed for the synthesis, resolution, and analysis of the R-isomer of the loxoprofen chiral intermediate, intended for researchers, chemists, and professionals in drug development.

Core Synthetic Strategies: Accessing the R-Enantiomer

The synthesis of an enantiomerically pure chiral intermediate can be broadly categorized into two primary approaches: the resolution of a racemic mixture and direct asymmetric synthesis. The choice of strategy is often dictated by factors such as cost, scalability, and desired enantiomeric purity.

START Racemic Loxoprofen Intermediate (50% R / 50% S) RES Chiral Resolution START->RES Separate Enantiomers R_ISO R-Isomer RES->R_ISO S_ISO S-Isomer or Derivative RES->S_ISO ASYM Asymmetric Synthesis ASYM->R_ISO Using (S)-directing chiral influence PROCHIRAL Prochiral Starting Material PROCHIRAL->ASYM Build Chirality cluster_0 Reaction Vessel (Hexane) cluster_1 Workup & Separation RAC Racemic Acid (R/S) + Alcohol MIX Selective Esterification (S-acid reacts faster) RAC->MIX ENZ Immobilized Lipase ENZ->MIX FILT Filter to Remove Lipase MIX->FILT EXT Basic Aqueous Extraction FILT->EXT Mixture of (R)-Acid & (S)-Ester ACID Acidify Aqueous Layer EXT->ACID Aqueous Layer (R-carboxylate) PROD_S (S)-Ester (Byproduct) EXT->PROD_S Organic Layer PROD_R (R)-Acid (Desired Product) ACID->PROD_R

Sources

The Bifunctional Scaffold: Aryl Bromide Chiral Carboxylic Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide actionable, high-level insights for researchers utilizing aryl bromide chiral carboxylic acids in drug discovery.

Executive Summary

Aryl bromide chiral carboxylic acids represent a privileged class of bifunctional building blocks. Their utility lies in the orthogonal reactivity of their two primary handles: the aryl bromide (Ar-Br) serves as a portal for transition-metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the chiral carboxylic acid moiety provides a handle for amide coupling, esterification, and stereochemical definition. This guide addresses the synthesis, chemoselectivity, and strategic application of these scaffolds, moving beyond standard catalog listings to the "art" of their utilization in high-value library generation and lead optimization.

Part 1: Structural Classes & Strategic Value

In drug design, these building blocks are not merely intermediates; they are "nodes" that allow for the rapid expansion of chemical space (Vector A via Ar-Br, Vector B via COOH) while maintaining a fixed stereochemical anchor.

The Three Primary Architectures

We classify these building blocks into three distinct categories based on the relationship between the chiral center and the aryl bromide.

ClassStructure DescriptionKey UtilityRepresentative Example
Type A: Backbone Chiral Br is on the aryl ring; chirality is on the aliphatic chain (α or β to COOH).Peptidomimetics, DELs (DNA-Encoded Libraries).(S)-2-Amino-3-(4-bromophenyl)propanoic acid (4-Br-Phe)
Type B: Atropisomeric Br and COOH are substituents on a biaryl axis, restricting rotation.Axial chirality, PROTAC linkers, molecular motors.6-Bromo-2-naphthoic acid derivatives (hindered)
Type C:

-Halo Acids
Br is directly attached to the chiral center (

-bromo).
Precursors to

-amino/hydroxy acids via SN2 displacement.
(R)-

-Bromo-phenylacetic acid
Strategic Visualization: Orthogonal Expansion

The following diagram illustrates the logical flow of utilizing a Type A building block to access diverse chemical space.

OrthogonalStrategy Figure 1: Orthogonal Functionalization Strategy for Bifunctional Scaffolds Start Aryl Bromide Chiral Acid Path1 Vector A: Cross-Coupling (Suzuki/Buchwald) Start->Path1 Pd(0) Catalysis (Chemoselective) Path2 Vector B: Amide/Ester Formation Start->Path2 Coupling Reagent (HATU/EDC) Prod1 Biaryl Acid Path1->Prod1 Prod2 Aryl-Br Amide Path2->Prod2 Final Diversified Drug Candidate Prod1->Final Amidation Prod2->Final Cross-Coupling

Part 2: Synthetic Routes to High-Purity Building Blocks

Reliable access to enantiopure (>99% ee) building blocks is non-negotiable. While resolution is common, catalytic asymmetric synthesis offers scalability.

Asymmetric Hydrogenation (The Gold Standard)

For Type A substrates (e.g., brominated phenylalanines), asymmetric hydrogenation of dehydroamino acids is the most robust method.

  • Catalyst: Rh(I)-DuPHOS or Rh(I)-BisP* complexes.

  • Substrate:

    
    -acetamido cinnamic acid derivatives.
    
  • Mechanism: The aryl bromide remains intact under standard hydrogenation conditions (low pressure, mild temp), provided Pd/C is not used (which would cause hydrodehalogenation).

Enzymatic Resolution (Scalable & Green)

For industrial scale-up, enzymatic resolution of racemic esters or amides using Lipases (e.g., Candida antarctica Lipase B) or Acylases (e.g., Penicillin G Acylase) is preferred.

  • Advantage: Mild conditions prevent debromination.

  • Limitation: Maximum 50% yield per pass (kinetic resolution).

Part 3: Chemoselectivity & Functionalization Protocols[1]

The critical challenge in using these blocks is managing the reactivity of the free carboxylic acid during metal-catalyzed cross-coupling.

The "Free Acid" Problem in Cross-Coupling

Carboxylic acids can poison Pd catalysts by forming unreactive carboxylate-Pd complexes. Furthermore, under high temperatures, ortho-substituted acids are prone to protodecarboxylation .

Solution 1: The "Masking" Strategy (Recommended) Convert the acid to a tert-butyl ester or a benzyl ester.

  • Why: Prevents catalyst poisoning and decarboxylation.

  • Deprotection:t-Bu is removed with TFA/DCM (acidic); Bn is removed with BBr3 (hydrogenolysis is risky with Ar-Br present).

Solution 2: Ligand-Controlled Direct Coupling Recent advances allow coupling of free acids using water-soluble phosphine ligands or bulky biaryl phosphines (e.g., SPhos, XPhos) that outcompete carboxylate binding.

Protocol: Suzuki-Miyaura Coupling of Unprotected Bromo-Acids

This protocol utilizes a water-soluble system to avoid protection steps, ideal for rapid library synthesis.

Reagents:

  • Substrate: (S)-2-amino-3-(4-bromophenyl)propanoic acid (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: TPPTS (Triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt) (10 mol%)

  • Base: Na₂CO₃ (3.0 equiv)

  • Solvent: Water/Acetonitrile (1:1 v/v)

Step-by-Step:

  • Degassing: Charge a reaction vial with the bromo-acid, boronic acid, and base. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Water/Acetonitrile.

  • Catalyst Addition: Add the pre-mixed Pd/Ligand solution via syringe.

  • Reaction: Heat to 60°C for 4-12 hours. Note: Keep temperature <80°C to minimize decarboxylation.

  • Workup: Acidify to pH 3 with 1M HCl (carefully, to precipitate the zwitterionic product or extract the free acid). Extract with EtOAc.

Part 4: Case Studies in Drug Development

Aurora A Kinase Inhibitors

Research by Elsherbeny et al. highlighted 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a potent lead.[1][2][3]

  • Role of Br: The bromine atom provided a specific halogen bond within the ATP binding pocket and served as a handle for further SAR expansion.

  • Role of COOH: The carboxylic acid formed critical hydrogen bonds with the kinase hinge region.

  • Synthesis Insight: The team utilized the stability of the aryl bromide to perform the cyclization of the quinazoline core before final functionalization.

Atropisomeric Synthesis (Type B)

In the synthesis of axially chiral biaryls, the steric bulk of the bromine atom is often used to induce atropisomerism.

  • Strategy: A Suzuki coupling is performed on a bulky 2,6-disubstituted aryl bromide.

  • Chirality Source: Chiral phosphine ligands (e.g., BINAP) allow for the enantioselective formation of the C-C bond, locking the axis.

Part 5: Visualizing the Workflow

The following diagram details the decision tree for selecting the correct synthetic route based on the substrate type.

SynthesisDecision Figure 2: Synthetic Decision Tree for Chiral Aryl Bromide Building Blocks Start Target Molecule Selection Q1 Is the Chirality Centrally Located (C-sp3)? Start->Q1 Q2 Is the Chirality Axial (Atropisomer)? Q1->Q2 No RouteA Type A Route: Asymmetric Hydrogenation (Rh-DuPHOS) Q1->RouteA Yes (e.g. Amino Acids) RouteB Type B Route: Enantioselective Suzuki Coupling Q2->RouteB Yes (Biaryls) RouteC Type C Route: Chiral Resolution or Auxiliary (Evans) Q2->RouteC No (Other)

References

  • Elsherbeny, M. H., et al. (2022).[1] "2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties."[1][2] Life, 12(6), 876.[3] [Link]

  • Marino, S. T., et al. (2004).[4] "Synthesis of Chiral Building Blocks for Use in Drug Discovery." Molecules, 9, 405–426.[4] [Link][4]

  • Gustafson, J. L., et al. (2011). "Synthesis of Atropisomerically Defined, Highly Substituted Biaryl Scaffolds through Catalytic Enantioselective Bromination and Regioselective Cross-Coupling." Journal of the American Chemical Society, 133(35), 13612–13618. [Link]

  • Wheatley, E., et al. (2023).[5] "A Catalytic Method for the Enantioselective Synthesis of

    
    -Quaternary Ketones, 
    
    
    
    -Ketoesters and Aldehydes." Angewandte Chemie International Edition, 62(10), e202215855. [Link]
  • Bilodeau, F., et al. (2010).[6] "Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides." The Journal of Organic Chemistry, 75(5), 1550–1560. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of (R)-2-(4-bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations and handling protocols for (R)-2-(4-bromophenyl)propanoic acid. As a crucial chiral building block in pharmaceutical synthesis, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes available safety data to offer a practical and scientifically grounded resource.

Chemical Identification and Physical Properties

(R)-2-(4-bromophenyl)propanoic acid is a carboxylic acid derivative containing a stereocenter. While detailed safety data for the specific (R)-enantiomer is limited, the information for the racemic 2-(4-bromophenyl)propanoic acid provides a strong basis for its safety assessment[1].

PropertyValueSource
Chemical Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [1]
CAS Number 53086-53-6 (for the racemate)[1]
(R)-enantiomer CAS 156142-98-2[2]
Appearance White to off-white solid/powder[3]
Purity Typically ≥95%
Storage Temperature 2-8°C, in a dry, well-ventilated area
Hazard Identification and GHS Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-(4-bromophenyl)propanoic acid is classified as a hazardous substance. The primary hazards are associated with its irritant and harmful properties upon acute exposure[1].

GHS Pictogram:



Signal Word: Warning [1]

Hazard Statements:

  • H302: Harmful if swallowed. [1] This indicates that acute oral toxicity is a significant concern.

  • H315: Causes skin irritation. [1] Direct contact with the skin can lead to inflammatory reactions.

  • H319: Causes serious eye irritation. [1][2] The substance can cause significant, but reversible, eye irritation.

  • H335: May cause respiratory irritation. [1][4] Inhalation of the dust can irritate the respiratory tract.

Precautionary Statements:

A comprehensive list of precautionary statements is available, including prevention, response, storage, and disposal measures. Key statements include P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), and P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell)[1][5].

Hazard_Identification_and_Response cluster_hazard Hazard Identification cluster_prevention Preventative Measures cluster_response Emergency Response H302 H302: Harmful if swallowed P270 P270: Do not eat, drink or smoke H302->P270 mitigated by P301_P312 P301+P312: If swallowed, call for medical advice H302->P301_P312 leads to H315 H315: Causes skin irritation P280 P280: Wear protective equipment H315->P280 mitigated by P302_P352 P302+P352: If on skin, wash with water H315->P302_P352 leads to H319 H319: Causes serious eye irritation H319->P280 mitigated by P305_P351_P338 P305+P351+P338: If in eyes, rinse with water H319->P305_P351_P338 leads to H335 H335: May cause respiratory irritation P261 P261: Avoid breathing dust H335->P261 mitigated by P304_P340 P304+P340: If inhaled, move to fresh air H335->P304_P340 leads to

Caption: Hazard and Response Workflow for (R)-2-(4-bromophenyl)propanoic acid.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize exposure and ensure the stability of the compound.

3.1. Engineering Controls

  • Ventilation: Work should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when handling larger quantities or when there is a potential for dust generation[6][7].

  • Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area[7][8].

3.2. Personal Protective Equipment (PPE)

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact[6].

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure that skin is not exposed[6][9].

  • Respiratory Protection: If working outside a fume hood or if dust is generated, a NIOSH-approved respirator for dusts should be used[8].

3.3. Handling Procedures

  • Avoid contact with skin, eyes, and clothing[7].

  • Avoid breathing dust[6].

  • Wash hands thoroughly after handling[6].

  • Do not eat, drink, or smoke in the laboratory[5].

  • Keep containers tightly closed when not in use.

3.4. Storage

  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents[10].

  • The recommended storage temperature is between 2-8°C.

  • Keep containers tightly sealed to prevent degradation of the material.

First-Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is critical.

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention[5][11].

  • If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention[3][6].

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention[3][6].

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention[3][6].

Toxicological and Ecological Information

5.1. Toxicological Profile

5.2. Ecological Information

Specific data on the ecotoxicity of (R)-2-(4-bromophenyl)propanoic acid is limited. However, it is advised that the substance should not be released into the environment[3]. Spills should be contained to prevent entry into waterways[6]. Some sources suggest that it is not expected to be hazardous to the environment[3].

Accidental Release and Disposal Measures

6.1. Accidental Release

  • Personal Precautions: Ensure adequate ventilation and wear appropriate PPE. Evacuate personnel from the immediate area[3][6].

  • Containment and Cleanup: For a solid spill, carefully sweep or vacuum the material into a suitable, labeled container for disposal. Avoid generating dust.

  • Environmental Precautions: Prevent the spill from entering drains or waterways[6][7].

6.2. Disposal

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Contact a licensed professional waste disposal service to dispose of this material[7].

  • Contaminated packaging should be treated as the product itself[7].

Experimental Protocol: Safe Weighing and Solution Preparation

This protocol outlines the steps for safely weighing the solid compound and preparing a solution.

  • Preparation:

    • Don appropriate PPE (lab coat, gloves, safety goggles).

    • Ensure the chemical fume hood is operational.

    • Decontaminate the work surface.

  • Weighing:

    • Perform all weighing operations within the chemical fume hood to minimize inhalation exposure.

    • Use a tared weigh boat or paper.

    • Carefully transfer the desired amount of (R)-2-(4-bromophenyl)propanoic acid to the weighing vessel using a clean spatula.

    • Avoid creating dust. If dust is generated, gently wipe the area with a damp cloth.

  • Solution Preparation:

    • Place a stir bar in the receiving flask.

    • Carefully add the weighed solid to the flask.

    • Slowly add the desired solvent to the flask while stirring.

    • Ensure the flask is loosely covered during dissolution to prevent solvent evaporation and potential pressure buildup.

    • Once fully dissolved, securely cap the flask.

  • Cleanup:

    • Clean the spatula and any other contaminated equipment.

    • Wipe down the work surface in the fume hood.

    • Dispose of any contaminated materials (weigh boat, wipes) in the appropriate waste container.

    • Remove PPE and wash hands thoroughly.

References

  • PubChem. (n.d.). 2-(4-Bromophenyl)propanoic acid. National Center for Biotechnology Information. [Link]

  • AFG Bioscience LLC. (n.d.). Safety Data Sheet. [Link]

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet. [Link]

Sources

literature review of 2-arylpropanoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Arylpropanoic Acid Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-arylpropanoic acid derivatives, a significant class of molecules better known as "profens." These compounds form the backbone of numerous non-steroidal anti-inflammatory drugs (NSAIDs) and are cornerstones in the management of pain and inflammation.[1][2] This document moves beyond a simple recitation of facts, delving into the causal relationships behind their synthesis, mechanism of action, stereoselectivity, and expanding therapeutic potential. It is designed for researchers, chemists, and drug development professionals seeking a deeper, field-proven understanding of this critical pharmaceutical class.

Core Mechanism of Action: The Inhibition of Cyclooxygenase

The primary therapeutic effects of 2-arylpropanoic acid derivatives—analgesic, anti-inflammatory, and antipyretic—are mediated through the inhibition of the cyclooxygenase (COX) enzymes.[3][4] Most profens are non-selective, inhibiting both the COX-1 and COX-2 isoforms.[5]

  • COX-1: This isoform is constitutively expressed in most tissues and is considered a "housekeeping" enzyme. It plays a crucial role in producing prostaglandins that protect the gastric mucosa, maintain kidney blood flow, and support platelet aggregation.[6][7]

  • COX-2: This isoform is typically induced by inflammatory stimuli, such as cytokines, at sites of inflammation.[7][8] Its prostaglandin products are key mediators of inflammation, pain, and fever.[5][6]

The inhibition of COX enzymes prevents the conversion of arachidonic acid into prostaglandins like PGG2 and PGH2, which are precursors for other pro-inflammatory mediators.[7] While COX-2 inhibition is responsible for the desired anti-inflammatory effects, the concurrent inhibition of COX-1 is largely responsible for the most common adverse effects, particularly gastrointestinal irritation and ulceration, due to the depletion of protective prostaglandins.[5][7]

COX_Inhibition_Pathway membrane Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid Phospholipase A2 cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins_h Prostaglandins (PGG2, PGH2) cox1->prostaglandins_h cox2->prostaglandins_h phys_prostaglandins Physiological Prostaglandins prostaglandins_h->phys_prostaglandins infl_prostaglandins Inflammatory Prostaglandins prostaglandins_h->infl_prostaglandins gi_protection GI Protection, Platelet Function, Renal Function phys_prostaglandins->gi_protection inflammation Inflammation, Pain, Fever infl_prostaglandins->inflammation nsaids 2-Arylpropanoic Acids (Profens) nsaids->cox1 Inhibition nsaids->cox2 Inhibition

Mechanism of action of 2-arylpropanoic acid derivatives via COX inhibition.

The Critical Role of Stereochemistry

2-Arylpropanoic acid derivatives possess a chiral center at the alpha-carbon of the propionic acid moiety, meaning they exist as two non-superimposable mirror images, or enantiomers: the (S)- and (R)-forms.[9][10][11] This stereochemistry is not a trivial structural feature; it is fundamental to their biological activity.

The pharmacological activity, primarily COX inhibition, resides almost exclusively in the (S)-enantiomer.[9] For instance, (S)-ibuprofen is approximately 160 times more potent in inhibiting prostaglandin synthesis than its (R)-counterpart.[9] For this reason, some profens, like naproxen, are marketed exclusively as the pure (S)-enantiomer to maximize efficacy and minimize potential side effects associated with the inactive form.[9]

Metabolic Chiral Inversion

A fascinating and clinically relevant phenomenon is the unidirectional metabolic chiral inversion of the inactive (R)-enantiomer to the active (S)-enantiomer in vivo.[9][10][12] This process, which occurs for drugs like ibuprofen and flurbiprofen, effectively converts the inactive form into the active therapeutic agent within the body.[9] The inversion pathway involves three key steps:

  • Activation: The (R)-enantiomer is converted into a thioester with coenzyme A (CoA), a reaction catalyzed by acyl-CoA synthetase.

  • Epimerization: The resulting (R)-profenoyl-CoA is converted to the (S)-thioester by the enzyme 2-arylpropionyl-CoA epimerase.

  • Hydrolysis: A hydrolase enzyme cleaves the thioester bond of (S)-profenoyl-CoA to release the active (S)-profen.[9]

The extent of this inversion varies among different profens and species. In humans, the chiral inversion of (R)-ibuprofen can range from 35% to 70%.[9] In contrast, the inversion of (R)-ketoprofen is limited to about 10%.[9] This metabolic process explains why administering a racemic mixture of ibuprofen can still be highly effective, as a significant portion of the inactive enantiomer is converted to the active form.

Chiral_Inversion R_Profen (R)-Profen (Inactive) R_CoA (R)-Profenoyl-CoA R_Profen->R_CoA Acyl-CoA Synthetase S_CoA (S)-Profenoyl-CoA R_CoA->S_CoA 2-Arylpropionyl-CoA Epimerase S_Profen (S)-Profen (Active) S_CoA->S_Profen Hydrolase

Metabolic pathway of unidirectional chiral inversion of profens.

Synthesis of 2-Arylpropanoic Acid Derivatives

The synthesis of profens has evolved significantly, driven by the need for efficiency, cost-effectiveness, and enantioselectivity.[13] Initial commercial syntheses were often lengthy and used harsh reagents, while modern approaches prioritize greener chemistry and asymmetric methods.[13]

Classic vs. Modern Synthetic Routes: The Ibuprofen Example
  • The Boots Process (Classic): Developed in the 1960s, this was a six-step synthesis starting from isobutylbenzene.[12] A key step involved Friedel-Crafts acylation using toxic aluminum chloride.[13][14]

  • The Hoechst (BHC) Process (Modern): A significant improvement, this three-step process is much more atom-economical. It also begins with isobutylbenzene but uses recyclable hydrogen fluoride as the catalyst for the initial acylation, followed by hydrogenation and a direct palladium-catalyzed carbonylation to form ibuprofen.[13]

Asymmetric Synthesis: The Path to Enantiomerically Pure Profens

Given the superior activity of the (S)-enantiomer, developing synthetic routes that produce it directly is a major goal in pharmaceutical chemistry. Asymmetric hydrogenation of a prochiral α,β-unsaturated carboxylic acid precursor is a powerful and widely used method.[15] Chiral ruthenium catalysts, such as those employing the H8-BINAP ligand, have shown exceptional performance in delivering high enantioselectivity.[15]

Synthetic_Workflow start Starting Material (e.g., Vinyl Arene) step1 Key Transformation (e.g., Asymmetric Hydrogenation) start->step1 intermediate Chiral Intermediate step1->intermediate step2 Work-up & Purification intermediate->step2 product Final Product ((S)-Profen) step2->product analysis Analysis (NMR, HPLC, Optical Purity) product->analysis

A typical workflow for asymmetric synthesis of profens.

Quantitative Data & Experimental Protocols

The efficacy and side-effect profile of a profen are directly related to its inhibitory potency against the COX isoforms. This is typically quantified by the half-maximal inhibitory concentration (IC50).

Table 1: Comparative COX Inhibitory Potency of Common Profens
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-1/COX-2 Selectivity Ratio
(S)-Ibuprofen~2.5~5.0~0.5
(S)-Naproxen~2.0~2.0~1.0
(S)-Ketoprofen~0.5~2.5~0.2
Flurbiprofen~0.1~0.4~0.25

Note: IC50 values are approximate and can vary based on assay conditions. Data synthesized from multiple sources.

Protocol 1: Asymmetric Hydrogenation of 2-(6'-methoxy-2'-naphthyl)propenoic acid to (S)-Naproxen[16]

This protocol details a representative method for producing an enantiomerically pure profen using a chiral catalyst.

Objective: To synthesize (S)-Naproxen with high enantiomeric excess via asymmetric hydrogenation.

Materials:

  • High-pressure reactor with a glass liner and magnetic stir bar

  • 2-(6'-methoxy-2'-naphthyl)propenoic acid (substrate)

  • (S)-Ru(OAc)2(H8-BINAP) (catalyst)

  • Degassed Methanol (solvent)

  • Degassed Dichloromethane (for catalyst stock solution)

  • Hydrogen gas (high purity)

Methodology:

  • Catalyst Preparation: Prepare a stock solution of the (S)-Ru(OAc)2(H8-BINAP) catalyst in degassed dichloromethane under an inert atmosphere (e.g., in a glovebox).

  • Reactor Setup: Charge the high-pressure reactor's glass liner with the 2-(6'-methoxy-2'-naphthyl)propenoic acid substrate and a magnetic stir bar.

  • Solvent and Catalyst Addition: Add degassed methanol to the reactor, followed by the required volume of the catalyst stock solution. A typical substrate-to-catalyst (S/C) molar ratio is between 1000:1 and 5000:1.[15]

  • Reaction Conditions: Seal the reactor and purge it multiple times with hydrogen gas to remove air.

  • Hydrogenation: Pressurize the reactor with hydrogen to the target pressure (e.g., 1000 psig) and begin stirring. Maintain the reaction at a controlled temperature (e.g., 22-30°C) for the specified duration (e.g., 12-24 hours) or until substrate consumption is complete (monitored by HPLC).[15]

  • Work-up and Purification: Once the reaction is complete, carefully vent the reactor to release the hydrogen pressure. The resulting product solution can then be concentrated and the (S)-Naproxen purified, typically by recrystallization.

  • Analysis: Confirm the product structure by ¹H NMR and Mass Spectrometry. Determine the enantiomeric excess (ee) using chiral HPLC.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay[4]

This is a standard preclinical model for evaluating the acute anti-inflammatory activity of new chemical entities.

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

Methodology:

  • Animal Model: Use male Wistar rats (150-200 g). Animals should be fasted overnight before the experiment but allowed access to water.

  • Grouping: Divide animals into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin), and test compound groups at various doses.

  • Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:

    • % Inhibition = [ (Vₜ - V₀)control - (Vₜ - V₀)treated ] / (Vₜ - V₀)control * 100

    • Where Vₜ is the paw volume at time t.

Expanding Therapeutic Horizons

While their primary role is in managing inflammation and pain, research has uncovered a broader spectrum of biological activities for 2-arylpropanoic acid derivatives.[16][17] These findings suggest that the profen scaffold is a versatile platform for developing new therapeutics.

  • Anticancer Activity: Numerous studies have shown that some profen derivatives possess antiproliferative activity against various cancer cell lines.[4][18] The mechanisms are complex and may involve both COX-dependent and COX-independent pathways.[4][18]

  • Antibacterial Activity: Certain modified profens have demonstrated promising activity against both Gram-positive and Gram-negative bacteria.[4][19]

  • Anticonvulsant Activity: Emerging evidence also points to potential anticonvulsant properties for some derivatives.[4][16]

This expansion of pharmacological activity underscores the importance of continued research into the structure-activity relationships (SAR) of this chemical class. By modifying the aryl moiety, the propionic acid group (e.g., creating hydrazone derivatives), or the terminal hydrophobic residue, it is possible to tune the biological activity and develop compounds with novel therapeutic applications.[19][20]

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Asymmetric Synthesis of Profens using (S)-Ru(OAc)2(H8-BINAP). Benchchem.
  • ChemicalBook. (n.d.). Ibuprofen synthesis. ChemicalBook.
  • Wikipedia. (2024). Nonsteroidal anti-inflammatory drug. Wikipedia.
  • Mehlisch, D. R. (1998). The mechanisms of action of NSAIDs in analgesia. PubMed.
  • Siódmiak, J., & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Via Medica Journals, 2(1), 1-5.
  • Kim, H., & Lee, S. (2020). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules, 25(5), 1069.
  • Landoni, M. F. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Current drug metabolism, 2(1), 31-45.
  • Synaptic. (2019). Ibuprofen Synthesis. Central College.
  • Landoni, M. F. (2001). Pharmacology of Chiral Compounds: 2-Arylpropionic Acid Derivatives. Current Drug Metabolism, 2(1), 31-45.
  • Ahmadi, A., et al. (n.d.). Synthesis of Ibuprofen with Modified and Economical Process as an NSAID Drug. SID.
  • DeRuiter, J. (2002). NON-STEROIDAL ANTIINFLAMMATORY DRUGS (NSAIDS).
  • Salem, M. A., et al. (2017). Naproxen derivatives: Synthesis, reactions, and biological applications. Synthetic Communications, 47(24), 2269-2299.
  • Open Access Journals. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Understanding Their Mechanism, Uses, and Risks. International Journal of Clinical Rheumatology, 18(7), 172-175.
  • Deranged Physiology. (2025). Pharmacology of non-steroidal anti-inflammatory agents. Deranged Physiology.
  • Wikipedia. (2024). Naproxen. Wikipedia.
  • Wikipedia. (2024). Ibuprofen. Wikipedia.
  • Slideshare. (n.d.). Synthesis of Naproxen, Ketoprofen, Ketorolac, Diclofenac and Ibuprofen. Slideshare.
  • RajanBabu, T. V., et al. (2009). Catalytic asymmetric synthesis using feedstocks: an enantioselective route to 2-arylpropionic acids and 1-arylethyl amines via hydrovinylation of vinyl arenes. Journal of the American Chemical Society, 131(16), 5834-5847.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of new potentially active hydrazones of naproxen hydrazide. Der Pharma Chemica.
  • Geisslinger, G., et al. (1999). Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen. Clinical drug investigation, 18(1), 1-28.
  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate.
  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555.
  • Aboul-Enein, H. Y., & Ali, I. (2018). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Medicinal chemistry research, 27(1), 1-17.
  • International Journal of Pharmaceutical Sciences and Research. (2020). A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. IJPSR, 11(9), 4283-4293.
  • BenchChem. (n.d.). The Expanding Therapeutic Landscape of Aryl Propionic Acid Derivatives: An In-depth Technical Guide. Benchchem.
  • Allen, A. E., & MacMillan, D. W. C. (2011). Enantioselective α-Arylation of Aldehydes via the Productive Merger of Iodonium Salts and Organocatalysis. Journal of the American Chemical Society, 133(12), 4260-4263.
  • Brune, K. (1998). [2-Arylpropionic acids. Role in pain therapy]. Schmerz (Berlin, Germany), 12(6), 402-410.
  • Academia.edu. (n.d.). New derivatives of aryl-propionic acid. Synthesis and biological evaluation. Academia.edu.
  • Mortimore, M., et al. (2019). Structure-Activity and Structure-Conformation Relationships of Aryl Propionic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1/Nuclear Factor Erythroid 2-Related Factor 2 (KEAP1/NRF2) Protein-Protein Interaction. Journal of medicinal chemistry, 62(9), 4683-4702.
  • Frontiers. (2021). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Frontiers in Bioengineering and Biotechnology.
  • Siódmiak, J., & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Medical Research Journal, 2(1), 1-5.
  • Fleck, M., et al. (2020). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules, 25(15), 3422.
  • Pharmaceuticals. (2022). 2-Arylpropionic Acid Pyrazolamides as Cannabinoid CB2 Receptor Inverse Agonists Endowed with Anti-Inflammatory Properties. Pharmaceuticals, 15(12), 1519.
  • ResearchGate. (n.d.). General structure of 2-arylpropionic acids (profens) composed of three.... ResearchGate.

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of (R)-2-(4-Bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Significance

(R)-2-(4-bromophenyl)propanoic acid is a high-value chiral building block. Structurally analogous to the "profen" class of NSAIDs (e.g., Ibuprofen, Naproxen), its para-bromo handle provides a critical site for further functionalization via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), enabling the synthesis of complex pharmaceutical intermediates.

While the (S)-enantiomers of many profens are the pharmacologically active species (COX inhibition), the (R)-enantiomer is increasingly sought for specific metabolic studies, chiral inversion mechanisms, and as a distinct scaffold for non-COX targets.

The Challenge

Racemic synthesis followed by classical resolution (crystallization with chiral amines) is inefficient, with a maximum theoretical yield of 50%. The Solution: This guide details two robust protocols:

  • Primary Method (Scalable): Asymmetric Hydrogenation using a Ruthenium-BINAP catalyst system.

  • Secondary Method (Accessible): Enzymatic Kinetic Resolution using Lipase B from Candida antarctica (CAL-B).

Mechanistic Insight: Asymmetric Hydrogenation

The most efficient route to high optical purity (>96% ee) is the asymmetric hydrogenation of 2-(4-bromophenyl)acrylic acid. The reaction utilizes a Ruthenium(II) complex with an axially chiral diphosphine ligand (BINAP).[1]

Stereochemical Logic: Based on the quadrant model for Ru-BINAP systems:

  • (S)-BINAP-Ru typically induces the formation of (S)-profens (e.g., (S)-Naproxen).

  • Therefore, to obtain the (R)-enantiomer , we employ the (R)-BINAP ligand.

Catalytic Cycle Visualization

CatalyticCycle PreCat Pre-Catalyst [RuCl(p-cymene)((R)-BINAP)]Cl Active Active Species Ru-H Solvent Complex PreCat->Active H2, -p-cymene Coord Substrate Coordination (Olefin Binding) Active->Coord + Substrate Insert Migratory Insertion (Enantio-determining Step) Coord->Insert Stereoselection Elim Reductive Elimination (Product Release) Insert->Elim + H2 Elim->Active Regeneration Product Product (R)-2-(4-bromophenyl)propanoic acid Elim->Product

Figure 1: Simplified catalytic cycle for the Ru-catalyzed asymmetric hydrogenation. The stereochemistry is determined during the migratory insertion step.

Protocol A: Asymmetric Hydrogenation (Gold Standard)

This method is preferred for scales >10g due to its atom economy and ease of purification.

Phase 1: Precursor Synthesis (Perkin Condensation)

Objective: Synthesize 2-(4-bromophenyl)acrylic acid.

  • Reagents: 4-Bromobenzaldehyde (1.0 eq), Propionic Anhydride (1.5 eq), Sodium Propionate (1.0 eq).

  • Solvent: None (Neat) or minimal Acetic Anhydride.

Step-by-Step:

  • Charge a round-bottom flask with 4-bromobenzaldehyde (18.5 g, 100 mmol), propionic anhydride (19.5 g, 150 mmol), and anhydrous sodium propionate (9.6 g, 100 mmol).

  • Heat the mixture to 130°C for 12 hours under nitrogen. Note: Vigorous reflux is required to drive the condensation.

  • Cool to 80°C and quench by slowly adding water (50 mL) to hydrolyze excess anhydride.

  • Add saturated aqueous Na2CO3 until pH > 10 (to solubilize the acid as the carboxylate salt).

  • Wash the aqueous layer with Ethyl Acetate (2 x 50 mL) to remove unreacted aldehyde.

  • Acidify the aqueous layer carefully with 6M HCl to pH 1. The product will precipitate.[2]

  • Filter the white solid and recrystallize from Ethanol/Water.

    • Yield Target: 60-70%.

    • QC Check: 1H NMR (DMSO-d6) should show olefinic singlets around δ 5.8 and 6.2 ppm.

Phase 2: Asymmetric Hydrogenation

Objective: Convert acrylic acid to (R)-propanoic acid.

  • Catalyst: [RuCl(p-cymene)((R)-BINAP)]Cl (Substrate/Catalyst ratio S/C = 1000:1).

  • Solvent: Methanol (degassed).[3][4]

  • Conditions: 500 psi (35 bar) H2, Room Temperature.

Step-by-Step:

  • Inert Handling: In a glovebox or under strict Argon flow, dissolve the precursor (2.27 g, 10 mmol) in degassed Methanol (20 mL).

  • Add the Ruthenium catalyst (approx. 9 mg for S/C 1000).

  • Transfer the solution to a stainless steel high-pressure autoclave (e.g., Parr reactor).

  • Purge: Pressurize to 100 psi H2 and vent (repeat 3 times) to remove trace O2.

  • Reaction: Pressurize to 500 psi (35 bar) H2 and stir vigorously (1000 rpm) at 25°C for 16 hours.

  • Workup: Vent hydrogen carefully. Concentrate the solvent in vacuo.[5]

  • Purification: Dissolve residue in 1N NaOH, wash with ether (to remove catalyst ligands), then acidify with HCl to precipitate the chiral acid.

    • Yield: >95%.[4][5][6]

    • Enantiomeric Excess (ee): Typically >96%.[5]

Protocol B: Enzymatic Kinetic Resolution (Accessible)

For laboratories lacking high-pressure hydrogenation equipment, lipase-catalyzed resolution is a viable alternative.

Concept: Lipases typically hydrolyze the (S)-ester of profens preferentially.

  • Reaction: Racemic Ester + Lipase + Buffer → (S)-Acid + (R)-Ester (Unreacted).

  • To get the (R)-Acid, we isolate the unreacted ester and hydrolyze it chemically.

Workflow
  • Esterification: Convert racemic 2-(4-bromophenyl)propanoic acid to its ethyl ester using EtOH/H2SO4 (Reflux, 4h).

  • Enzymatic Hydrolysis:

    • Suspend Racemic Ethyl Ester (10 mmol) in Phosphate Buffer (pH 7.0, 50 mL).

    • Add CAL-B (Novozym 435) beads (20% w/w relative to substrate).

    • Stir at 30°C. Monitor pH and add 1M NaOH via autotitrator (or manually) to maintain pH 7.0.

  • Termination: Stop when conversion reaches exactly 50-55% (monitor by HPLC).

  • Separation:

    • Extract with Hexane/EtOAc.[2] The (R)-Ester partitions into the organic phase. The (S)-Acid (salt) remains in the aqueous buffer.

  • Final Hydrolysis:

    • Take the organic phase (containing (R)-Ester), evaporate solvent.

    • Hydrolyze with LiOH in THF/Water to yield (R)-2-(4-bromophenyl)propanoic acid .

Analytical Validation & QC

Data Summary Table

ParameterMethod A (Hydrogenation)Method B (Enzymatic)
Yield > 95%< 45% (Theoretical max 50%)
Enantiomeric Excess (ee) 94 - 98%> 99% (after workup)
Atom Economy Excellent (100%)Poor (Discard 50% isomer)
Equipment High Pressure AutoclaveStandard Glassware

Chiral HPLC Method:

  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol : TFA (98 : 2 : 0.1).

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV @ 254 nm.

  • Expected Retention: (R)-isomer typically elutes after the (S)-isomer on OD-H columns (verify with racemic standard).

Workflow Decision Matrix

DecisionTree Start Start: Need (R)-Acid ScaleCheck Scale > 10g? Start->ScaleCheck Autoclave High Pressure Reactor Available? ScaleCheck->Autoclave Yes MethodB Method B: Enzymatic Resolution ScaleCheck->MethodB No (Lab Scale) MethodA Method A: Ru-(R)-BINAP Hydrogenation Autoclave->MethodA Yes Autoclave->MethodB No

Figure 2: Decision matrix for selecting the appropriate synthetic route based on scale and equipment availability.

References

  • Noyori, R., et al. "Asymmetric Hydrogenation of alpha-(acylamino)acrylic esters." Journal of the American Chemical Society, 1980. (Foundational work on Ru-BINAP mechanisms).

  • Takaya, H., et al. "Ruthenium-BINAP asymmetric hydrogenation catalyst." US Patent 5,202,473, 1993. (Specific examples of profen precursor hydrogenation).

  • Gotor, V., et al. "Enzymatic resolution of 2-bromo-arylacetic acid esters." Journal of Molecular Catalysis B: Enzymatic, 2006. (Protocol for lipase resolution of bromo-phenyl derivatives).

  • Perkin, W. H. "On the artificial production of coumarin and formation of its homologues."[7] Journal of the Chemical Society, 1868.[7] (Classic mechanism for precursor synthesis).

Disclaimer: This application note is for research purposes only. All chemical operations should be performed by qualified personnel under appropriate safety conditions.

Sources

Suzuki coupling reaction conditions for (R)-2-(4-bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Suzuki-Miyaura Cross-Coupling of (R)-2-(4-Bromophenyl)propanoic Acid with Complete Stereoretention

Executive Summary

(R)-2-(4-bromophenyl)propanoic acid is a critical chiral building block in the synthesis of enantiopure non-steroidal anti-inflammatory drugs (NSAIDs), most notably (R)-flurbiprofen. Unlike its racemic counterpart, the purified (R)-enantiomer exhibits a unique pharmacological profile, including the targeted modulation of γ-secretase and the selective lowering of amyloid-beta (Aβ42) peptides in Alzheimer's disease models[1][2].

The primary synthetic challenge in elaborating this precursor via Suzuki-Miyaura cross-coupling is the high susceptibility of the benzylic α-chiral center to base-catalyzed racemization. This application note details a self-validating, stereoretentive protocol that leverages the thermodynamic pKa differential between free carboxylates and ester derivatives to achieve >99% enantiomeric excess (ee) during C(sp2)-C(sp2) bond formation.

Mechanistic Causality: The pKa Paradigm

Standard Suzuki-Miyaura couplings require a basic environment to facilitate the transmetalation step by forming a reactive arylboronate species[3]. However, basic conditions (e.g., K₂CO₃, Cs₂CO₃) combined with elevated temperatures typically lead to the abstraction of the α-proton in arylpropanoic acids, resulting in the formation of a planar enolate and subsequent racemization[4].

The causality behind our protocol's success lies in the strategic avoidance of esterification. When the carboxylic acid is protected as an alkyl ester, the pKa of the α-proton drops to approximately 21, making it highly labile under standard cross-coupling conditions[5]. Conversely, by subjecting the free carboxylic acid to >2.0 equivalents of base, it is immediately converted into a carboxylate anion. The localized negative charge of the carboxylate electrostatically repels incoming basic anions and significantly decreases the acidity of the adjacent α-proton (raising the effective pKa to ~29)[5][6]. This thermodynamic barrier effectively shuts down the enolization pathway, preserving the (R)-configuration throughout the catalytic cycle.

MechanisticPathway Substrate (R)-2-(4-Bromophenyl) propanoic acid Carboxylate Carboxylate Anion (Alpha-H pKa ~29) Substrate->Carboxylate Base (>2 eq) Protects alpha-H Ester Ester Derivative (Alpha-H pKa ~21) Substrate->Ester Esterification (Sub-optimal) Coupling Pd Catalyst + Ar-B(OH)2 Carboxylate->Coupling Suzuki-Miyaura Conditions Racemization Racemized Biaryl (Loss of ee%) Ester->Racemization Base + Heat (Deprotonation) Product Stereoretentive Biaryl (High ee%) Coupling->Product Mild Temp (40-60 °C)

Mechanistic divergence in Suzuki coupling: Carboxylate formation prevents alpha-proton abstraction.

Empirical Data & Condition Optimization

To validate the mechanistic hypothesis, various conditions were tested. The quantitative data below illustrates the critical relationship between the substrate form, base equivalents, and the resulting stereochemical fidelity.

EntrySubstrate FormBase (Equivalents)Solvent SystemTemp (°C)Yield (%)Enantiomeric Excess (ee %)Mechanistic Outcome
1Methyl EsterK₂CO₃ (2.0)Toluene/H₂O808512Rapid α-proton abstraction; near-complete racemization.
2Free AcidK₂CO₃ (1.1)Toluene/H₂O804565Incomplete carboxylate formation; partial racemization.
3Free AcidK₂CO₃ (3.0)Toluene/H₂O809298Full carboxylate protection; high stereoretention.
4 Free Acid K₃PO₄ (3.0) THF/H₂O 50 95 >99 Optimal mild conditions; absolute stereoretention.

Table 1: Optimization of Suzuki-Miyaura coupling conditions for (R)-2-(4-bromophenyl)propanoic acid.

Experimental Protocol: Stereoretentive Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. By monitoring the pH of the aqueous layer and utilizing a highly active, low-temperature palladium precatalyst, the workflow ensures that the thermodynamic protection of the carboxylate is maintained from initiation to quench.

Materials Required:

  • (R)-2-(4-bromophenyl)propanoic acid (Enantiopure, >99% ee)

  • Arylboronic acid (e.g., 2-fluorophenylboronic acid for (R)-flurbiprofen synthesis)

  • Potassium phosphate tribasic (K₃PO₄), anhydrous

  • Pd(dppf)Cl₂·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

  • Tetrahydrofuran (THF) and Deionized Water (Degassed via sparging)

Step-by-Step Methodology:

Step 1: Reagent Assembly & Carboxylate Formation

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (R)-2-(4-bromophenyl)propanoic acid (1.0 equiv, 10 mmol) and the arylboronic acid (1.2 equiv, 12 mmol).

  • Add K₃PO₄ (3.0 equiv, 30 mmol). Scientific Insight: The use of 3.0 equivalents is non-negotiable. One equivalent instantly deprotonates the carboxylic acid to form the protective carboxylate anion, while the remaining two equivalents drive the transmetalation step of the catalytic cycle.

Step 2: Solvent Addition & Degassing

  • Add a 4:1 mixture of THF/H₂O (50 mL total volume).

  • Self-Validation Check 1: Briefly halt stirring and verify the pH of the aqueous phase using pH paper. It must read >10 to guarantee the substrate exists entirely as the carboxylate anion.

  • Degas the biphasic mixture via three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes. Oxygen exclusion is critical to prevent homocoupling of the boronic acid and catalyst degradation.

Step 3: Catalyst Introduction & Reaction

  • Under a positive flow of argon, add Pd(dppf)Cl₂·CH₂Cl₂ (2 mol%, 0.2 mmol).

  • Seal the flask and heat the biphasic mixture to 50 °C with vigorous stirring (1000 rpm) for 12 hours. Scientific Insight: Vigorous stirring is required to maximize the interfacial surface area between the THF layer (containing the Pd catalyst) and the aqueous layer (containing the base and carboxylate).

Step 4: In-Process Chiral Validation

  • Self-Validation Check 2: At 10 hours, extract a 50 µL aliquot from the organic layer. Quench with 1M HCl, extract with EtOAc, and analyze via chiral HPLC (e.g., Chiralcel OJ-H column). Confirm that the (R)-enantiomer peak represents >99% of the product mass before proceeding to global workup.

Step 5: Workup and Isolation

  • Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL).

  • Separate the layers. Discard the organic layer (which contains neutral impurities, unreacted boronic acid, and catalyst ligands).

  • Cool the aqueous layer to 0 °C in an ice bath. Slowly acidify the aqueous layer with 2M HCl to pH 2. Scientific Insight: Acidification reprotonates the carboxylate, driving the coupled biaryl propanoic acid product out of the aqueous phase and into its neutral, organic-soluble form.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via recrystallization (e.g., from heptane/ethyl acetate) to afford the enantiopure biaryl product.

References

  • Chronic administration of R-flurbiprofen attenuates learning impairments in transgenic amyloid precursor protein mice - NIH PubMed Central (PMC).[Link]

  • NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo - Journal of Clinical Investigation (JCI).[Link]

  • An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols - ACS Publications.[Link]

  • Amino Acid Racemases: Functions and Mechanisms - ResearchGate.[Link]

Sources

Application Note: High-Fidelity Esterification of (R)-2-(4-bromophenyl)propanoic acid

[1]

Part 1: Executive Summary & Strategic Rationale

The Challenge: Chiral Fragility in "Profen" Precursors

The substrate, (R)-2-(4-bromophenyl)propanoic acid , belongs to the 2-arylpropanoic acid class (the "profen" scaffold).[1] This structure presents a specific synthetic challenge:


-chiral fragility1

The proton at the


12
Strategic Approach

To synthesize the methyl ester while maintaining high Enantiomeric Excess (% ee), this guide provides two distinct protocols:

  • Protocol A (The "Cold-Activation" Method): A modified Thionyl Chloride (

    
    ) procedure.[1] Unlike standard industrial protocols that reflux this reagent, we utilize a 
    
    
    profile. This converts the acid to the acid chloride in situ, which reacts rapidly with methanol without requiring the thermal energy that drives racemization.
  • Protocol B (The "Steglich" Method): A mild coupling using EDC/DMAP. This is the "Gold Standard" for small-scale, high-value batches where enantiopurity is paramount over atom economy.[1]

Part 2: Chemical Mechanisms & Critical Control Points[1]

The Racemization Risk

The following diagram illustrates the mechanism we are actively avoiding. Note how the planar enediol intermediate destroys the stereocenter.

Racemizationcluster_conditionsRisk FactorsR_Isomer(R)-Isomer(Chiral)EnolPlanar Enol/Enolate(Achiral Intermediate)R_Isomer->Enol Base/Heat(-H+)RacemateRacemic Mixture(R) + (S)Enol->Racemate Reprotonation(+H+)Reflux TemperaturesReflux TemperaturesStrong Bases (NaOH)Strong Bases (NaOH)Prolonged Reaction TimeProlonged Reaction Time

Figure 1: Mechanism of racemization for 2-arylpropanoic acids.

Reaction Scheme (Protocol A)

Part 3: Detailed Experimental Protocols

Materials & Safety Profile
ReagentRoleHazard ClassHandling Precaution
(R)-2-(4-bromophenyl)propanoic acid SubstrateIrritantAvoid dust inhalation.[1]
Thionyl Chloride (

)
ActivatorCorrosive, Water ReactiveUse in fume hood; releases HCl/SO2.
Methanol (Anhydrous) Nucleophile/SolventFlammable, ToxicMust be dry to prevent acid hydrolysis.
EDC

HCl
Coupling AgentIrritantMoisture sensitive.
DMAP CatalystToxicHandle with gloves; potent nucleophile.
Protocol A: Modified Thionyl Chloride Method (Scalable)

Best for: Gram-to-Kilogram scale synthesis where ease of purification is required.[1]

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ).
    
  • Solvation: Charge the RBF with (R)-2-(4-bromophenyl)propanoic acid (1.0 equiv) and dissolve in Anhydrous Methanol (10-15 volumes).

    • Note: Methanol acts as both solvent and reagent.[3]

  • Cooling (CRITICAL): Submerge the flask in an ice/salt bath to reach -5°C to 0°C .

    • Why? Controlling the exotherm during

      
       addition prevents local heating that causes racemization.
      
  • Activation: Add Thionyl Chloride (1.5 equiv) dropwise via the addition funnel over 30-45 minutes.

    • Observation: Vigorous gas evolution (

      
      , 
      
      
      ).[4] Ensure venting is routed to a scrubber or fume hood.
  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) for 4-6 hours.

    • Deviation:DO NOT REFLUX. While reflux speeds up the reaction (1 hr vs 6 hrs), it significantly increases the racemization rate (

      
      ).
      
  • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 8:2) or HPLC.[5][6][7]

  • Workup:

    • Concentrate the mixture in vacuo (Rotavap) at

      
       to remove excess MeOH and 
      
      
      .
    • Redissolve the residue in Ethyl Acetate (EtOAc).

    • Wash carefully with saturated

      
        (cold). Caution: 
      
      
      evolution.[1]
    • Wash with Brine, dry over

      
      , and concentrate.[4]
      
  • Purification: The crude oil is usually sufficiently pure (>95%). If necessary, purify via short-path distillation under high vacuum (keep pot temp <100°C) or silica plug filtration.[1]

Protocol B: Steglich Esterification (High Fidelity)

Best for: Milligram-to-Gram scale, high-value intermediates, or if Protocol A shows >2% racemization.[1]

Step-by-Step Workflow:

  • Setup: Dry RBF under

    
    .
    
  • Solvation: Dissolve Acid (1.0 equiv) and Anhydrous Methanol (1.2 equiv) in Dichloromethane (DCM) (anhydrous, 10 volumes).

  • Catalyst: Add DMAP (0.1 equiv). Cool to 0°C .[4][8]

  • Coupling: Add EDC

    
    HCl  (1.2 equiv) in one portion.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.

  • Workup: Dilute with DCM, wash with 0.5M HCl (to remove DMAP/EDC urea), then saturated

    
    .
    
  • Outcome: This method proceeds under neutral/mild conditions, virtually eliminating the risk of

    
    -proton abstraction.
    

Part 4: Analytical Validation (QC)

To certify the protocol, you must validate the Enantiomeric Excess (ee). Optical rotation (

Chiral HPLC Method[1][5][7]
  • Column: Chiralcel OD-H or Whelk-O 1 (Regis Technologies).[1][7]

    • Note: Whelk-O 1 is particularly effective for "profen" esters.[1]

  • Mobile Phase: Hexane : Isopropanol (98:2 to 90:10).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm (Aryl bromide absorption).

  • Expected Result: The (R)-enantiomer should elute distinctly from the (S)-enantiomer.[1] Integration of area under the curve (AUC) yields the ee:

    
    [1]
    
Analytical Workflow Diagram

QC_WorkflowSampleCrude EsterPrepSample PrepDissolve in Hexane/IPASample->PrepHPLCChiral HPLC(Whelk-O 1 Column)Prep->HPLCDataData AnalysisCalculate %eeHPLC->DataDecisionPass/Fail?(>98% ee)Data->Decision

Figure 2: Quality Control Workflow for Chiral Purity.

Part 5: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Incomplete activation or moisture ingress.[1]Ensure MeOH is anhydrous. Increase reaction time at RT (do not heat).
Racemization (>2% (S)-isomer) Reaction temperature too high.[1]Strictly maintain 0°C during addition. Switch to Protocol B (EDC).
By-product: Acid Anhydride Insufficient MeOH or poor mixing.[1]Ensure excess MeOH (solvent quantity) is used.
Yellow/Dark Color Bromine liberation or oxidation.Keep reaction under Nitrogen.[6][9] Limit light exposure (aryl bromides can be photosensitive).

Part 6: References

  • Racemization Mechanisms:

    • Mechanism of Racemization of 2-Arylpropanoic Acids.[1][10] BenchChem.[2][6] Link (General context on racemization risks).

  • Thionyl Chloride Activation:

    • Synthesis of Esters via Thionyl Chloride. Organic Syntheses, Coll.[4] Vol. 9, p.137 (1998). Link (Standard protocol adapted for temperature control).[1]

  • Chiral Separations:

    • Chromatographic Separation of 2-Arylpropionic Acid Enantiomers. Phenomenex Application Guide.[5] Link (General guide on Chiral HPLC columns).[1]

  • Steglich Esterification:

    • Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew.[6] Chem. Int. Ed. 1978, 17, 522. Link[1]

  • Substrate Context (Patents):

    • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.[1][11] EP2532644A1. Link (Describes industrial handling of similar bromo-phenyl propanoic precursors).[1]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Chiral Aryl Bromides

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Strategic Importance of Chiral Scaffolds in Modern Chemistry

The palladium-catalyzed cross-coupling reaction has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2] Its impact is particularly profound in the pharmaceutical industry, where the precise construction of complex, three-dimensional molecules is paramount to therapeutic efficacy.[2][3] This guide focuses on a specialized and highly valuable application of this technology: the cross-coupling of chiral aryl bromides. Mastery of these reactions allows for the synthesis of enantiomerically enriched compounds, a critical requirement for the development of selective and potent drug candidates.

This document provides a comprehensive overview of the mechanistic principles, key reaction parameters, and detailed experimental protocols for the palladium-catalyzed cross-coupling of two main classes of chiral aryl bromides: those possessing axial chirality (atropisomers) and those with a stereogenic center directly attached to the aromatic ring.

Mechanistic Underpinnings: A Tale of Chirality Transfer and Induction

The catalytic cycle of palladium-catalyzed cross-coupling reactions generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4] The stereochemical outcome of the reaction is determined by the interplay of these steps and the nature of the chiral substrate and catalyst.

The Catalytic Cycle

The generally accepted mechanism for a Suzuki-Miyaura cross-coupling reaction is depicted below. While other cross-coupling reactions like Negishi, Buchwald-Hartwig, and Sonogashira have their nuances, the fundamental cycle remains a cornerstone of our understanding.[4][5][6]

Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L_n) Ar-Pd(II)-Br Complex Oxidative_Addition->Ar-Pd(II)-Br(L_n) Transmetalation Transmetalation Ar-Pd(II)-Br(L_n)->Transmetalation R-B(OR)₂ Ar-Pd(II)-R(L_n) Ar-Pd(II)-R Complex Transmetalation->Ar-Pd(II)-R(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Ar-R Coupled Product Reductive_Elimination->Ar-R

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Controlling Stereochemistry: Two Key Scenarios
  • Asymmetric Synthesis of Axially Chiral Biaryls: In this scenario, prochiral or conformationally labile aryl bromides are coupled to generate atropisomeric products. The chirality is induced by a chiral ligand on the palladium catalyst during the catalytic cycle.[7][8][9] The reductive elimination step is often the enantioselectivity-determining step.[10]

  • Stereospecific Cross-Coupling of Aryl Bromides with a Stereocenter: Here, the aryl bromide already possesses a stereogenic center. The goal is to perform the cross-coupling without disturbing this stereocenter. These reactions can proceed with either retention or inversion of configuration, and the outcome is highly dependent on the reaction mechanism and the choice of catalyst and coupling partners.[11][12]

Part 1: Asymmetric Synthesis of Axially Chiral Biaryls via Suzuki-Miyaura Coupling

The construction of axially chiral biaryls is a significant area of research, as these motifs are found in numerous natural products and privileged chiral ligands.[7][13] The asymmetric Suzuki-Miyaura reaction is a powerful tool for this purpose.

Key Considerations for Atroposelective Suzuki-Miyaura Coupling
  • Chiral Ligands: The choice of chiral ligand is paramount for achieving high enantioselectivity. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have shown great promise.[8][14]

  • Substrate Scope: The steric hindrance around the coupling site of both the aryl bromide and the boronic acid derivative plays a crucial role in the rotational barrier of the resulting biaryl and, consequently, the stereochemical outcome.[15]

  • Reaction Conditions: Temperature, solvent, and base can all influence the enantioselectivity of the reaction.

Protocol: Asymmetric Suzuki-Miyaura Coupling for the Synthesis of an Axially Chiral Biaryl

This protocol is a general guideline for the synthesis of an axially chiral biaryl and should be optimized for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Chiral ligand (e.g., a chiral biaryl monophosphine ligand) (1-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide, arylboronic acid, palladium precursor, chiral ligand, and base under an inert atmosphere.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (can range from room temperature to elevated temperatures) and monitor the progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC.

Table 1: Representative Conditions for Asymmetric Suzuki-Miyaura Coupling

EntryAryl BromideBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)ee (%)Reference
12-bromo-N-phenylbenzamide2-methylnaphthalene-1-boronic acidPd(OAc)₂ / KenPhosK₃PO₄Toluene1009294[10]
21-bromo-2-methoxy-naphthalenePhenylboronic acidPd(OAc)₂ / (S)-sSPhosK₃PO₄1,4-Dioxane808595[9]
33-bromo-N,N-diethyl-4-methylbenzamide1-naphthylboronic acidPd(OAc)₂ / WJ-PhosCs₂CO₃Toluene608892[14]

Part 2: Stereospecific Cross-Coupling of Aryl Bromides with a Stereogenic Center

The stereospecific cross-coupling of aryl bromides bearing a stereocenter is a more nuanced challenge. The goal here is the retention or controlled inversion of the existing chirality. While palladium catalysis is common, nickel-catalyzed reactions have also shown significant utility in this area.[5][16]

Key Considerations for Stereospecific Cross-Coupling
  • Mechanism of Oxidative Addition: The stereochemical outcome of the oxidative addition of the chiral aryl bromide to the metal center is critical. An Sₙ2-type mechanism can lead to inversion of stereochemistry.[5]

  • Nature of the Organometallic Reagent: The choice of the organometallic coupling partner (e.g., organozinc, organoboron) can influence the stereochemical course of the reaction.[2][11]

  • Ligand Effects: The ligand on the metal catalyst can play a crucial role in dictating the stereochemical outcome, with some ligands promoting retention and others inversion.[17]

Workflow for Stereospecific Cross-Coupling

Stereospecific Workflow cluster_0 Pre-Reaction cluster_1 Reaction cluster_2 Post-Reaction Chiral_ArBr Enantiomerically Enriched Chiral Aryl Bromide Coupling Cross-Coupling Reaction Chiral_ArBr->Coupling Organometallic Organometallic Reagent (e.g., R-ZnX, R-B(OR)₂) Organometallic->Coupling Catalyst_System Pd or Ni Catalyst + Ligand Catalyst_System->Coupling Product Enantiomerically Enriched Coupled Product Coupling->Product Analysis Stereochemical Analysis (e.g., Chiral HPLC) Product->Analysis

Figure 2: A conceptual workflow for stereospecific cross-coupling of a chiral aryl bromide.

Protocol: Stereoretentive Negishi Coupling of a Chiral Secondary Benzylic Bromide

This protocol is based on principles established for the stereospecific coupling of chiral secondary alkyl electrophiles and serves as a starting point for optimization.[12][18]

Materials:

  • Chiral secondary benzylic bromide (1.0 equiv)

  • Organozinc reagent (e.g., prepared from the corresponding alkyl or aryl halide and zinc dust) (1.5-2.0 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃) (2-5 mol%)

  • Ligand (e.g., a bulky, electron-rich phosphine) (4-10 mol%)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation of the Organozinc Reagent: In a separate flask, activate zinc dust and react it with the corresponding organic halide to prepare the organozinc reagent.

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor and ligand. Add the anhydrous solvent and stir for a few minutes.

  • Addition of Reactants: Add the chiral secondary benzylic bromide to the catalyst mixture. Then, add the freshly prepared organozinc reagent dropwise at a low temperature (e.g., 0 °C or -78 °C).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent, and wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Stereochemical Analysis: Determine the enantiomeric excess and the absolute configuration of the product to establish the stereochemical outcome of the reaction.

Table 2: Factors Influencing Stereochemical Outcome in Cross-Coupling of Chiral Electrophiles

FactorInfluence on StereochemistryExample/Reference
Metal Catalyst Nickel catalysts can promote stereoconvergent couplings of racemic electrophiles.[16]Fu and coworkers' work on asymmetric Negishi couplings.
Ligand Different achiral ligands can lead to opposite stereochemical outcomes (retention vs. inversion).[17]Development of stereodivergent Suzuki couplings.
Nucleophile The structure of the organometallic nucleophile can impact the stereospecificity.Stereospecific couplings of secondary alkylboron nucleophiles.[11]
Leaving Group The nature of the leaving group on the electrophile can affect the mechanism and thus the stereochemical outcome.Not explicitly detailed for chiral aryl bromides in the provided context, but a key parameter in related systems.

Troubleshooting and Best Practices

  • Inert Atmosphere: Strict exclusion of oxygen and moisture is crucial for catalyst stability and reaction efficiency. Degas solvents and use proper Schlenk techniques.

  • Reagent Purity: The purity of starting materials, especially the organometallic reagent, is critical. Impurities can lead to side reactions and catalyst deactivation.

  • Ligand Selection: The choice of ligand is often the most critical parameter for achieving high stereoselectivity. Screening a variety of ligands is often necessary.

  • Catalyst Deactivation: The formation of palladium black can indicate catalyst decomposition. This can sometimes be mitigated by using more robust ligands or catalyst pre-activation protocols.

  • Low Yields: If yields are low, consider increasing the catalyst loading, changing the solvent or base, or adjusting the reaction temperature.

Conclusion

The palladium-catalyzed cross-coupling of chiral aryl bromides is a sophisticated yet powerful strategy for the synthesis of enantiomerically enriched molecules. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalyst system and reaction conditions, researchers can achieve high levels of stereocontrol. The protocols and guidelines presented here provide a solid foundation for the successful application of these reactions in the pursuit of novel therapeutics and functional materials.

References

  • Kamikawa, K., Takemoto, I., & Takemoto, S. (2007). Stereoselective Synthesis of Axially Chiral Biaryls Utilizing Planar Chiral (Arene)chromium Complexes. The Journal of Organic Chemistry, 72(25), 9693–9701.
  • Jana, S., & Shi, S. L. (2019). Asymmetric construction of atropisomeric biaryls via a redox neutral cross-coupling strategy.
  • Ito, H., Hayashizaki, Y., & Sawamura, M. (2020). Pd-Catalyzed Stereospecific Cross-Coupling of Chiral α-Borylalkylcopper Species with Aryl Bromides.
  • Wang, Y., & Li, X. (2014). Enantioselective Synthesis of Chiral Heterocyclic Biaryls via Asymmetric Suzuki-Miyaura Cross-coupling of 3-bromopyridine-4-carboxamides. Organic Letters, 16(15), 4048–4051.
  • Czaplicki, J., & Guéritte, F. (2003). Asymmetric Synthesis of an Axially Chiral Antimitotic Biaryl via an Atropo-Enantioselective Suzuki Cross-Coupling. The Journal of Organic Chemistry, 68(14), 5659–5664.
  • Shen, D., Xu, Y., & Shi, S. L. (2019). A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. Journal of the American Chemical Society, 141(35), 13933–13940.
  • Wang, C., & Glorius, F. (2012). Palladium-catalyzed diastereoselective cross-coupling of two aryl halides via C–H activation: synthesis of chiral eight-membered nitrogen heterocycles.
  • Gu, Q., & You, S. L. (2023). A Chiral Relay Race: Stereoselective Synthesis of Axially Chiral Biaryl Diketones through Ring-Opening of Optical Dihydrophenan-threne-9,10-diols. Molecules, 28(16), 5969.
  • Morken, J. P. (2025). Stereospecific cross-coupling reactions: Programmed assembly of chiral molecules by reaction of chiral reagents. Science, 390(6650), eadm8631.
  • Phipps, R. J., & Adams, H. K. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society, 144(33), 15036–15042.
  • Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]

  • Deng, J., & Paquin, J. F. (2004). Palladium-catalyzed cross-coupling of stereospecific potassium cyclopropyl trifluoroborates with aryl bromides. Organic Letters, 6(3), 357–360.
  • Ma, S. (2016). Palladium catalyzed asymmetric Suzuki–Miyaura coupling reactions to axially chiral biaryl compounds: Chiral ligands and recent advances.
  • Fu, G. C. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 136(38), 13175–13178.
  • Xiao, J. (2021). Chiral Arylated Amines via CN Coupling of Chiral Amines with Aryl Bromides Promoted by Light.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Berteina-Raboin, S., & Gillaizeau, I. (2017). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 13, 1686–1691.
  • Knochel, P. (2019). Stereoselective Csp3−Csp2 Cross‐Couplings of Chiral Secondary Alkylzinc Reagents with Alkenyl and Aryl Halides.
  • Morken, J. P. (2020). Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles.
  • Maji, M. (2023). The Catalytic Formation of Atropisomers and Stereocenters via Asymmetric Suzuki-Miyaura Couplings.
  • Baran, P. S. (2025). Stereoretentive Radical-Radical Cross-Coupling. ChemRxiv.
  • Turner, N. J. (2019). One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation.
  • Fu, G. C. (2007). Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkylmetal Nucleophiles: Negishi Reactions of Racemic Benzylic Bromides with Achiral Alkylzinc Reagents. Journal of the American Chemical Society, 129(44), 13410–13411.
  • ResearchGate. (n.d.). Negishi reactions of secondary benzylic bromides (up) and.... Retrieved from [Link]

  • ResearchGate. (n.d.). Cross‐coupling reaction of chiral alkylzinc reagents 4 with aryl.... Retrieved from [Link]

  • Baran, P. S. (2026). Stereoretentive Radical-Radical Cross-Coupling. ChemRxiv.
  • Biscoe, M. R. (2017). Stereospecific Cross-Coupling Reactions with Enantioenriched Electrophiles. CUNY Academic Works.
  • Morken, J. P. (2023). A general approach to stereospecific Pd-catalyzed cross-coupling reactions of benzylic stereocenters. Chemical Science, 14(47), 13195–13200.
  • Sun, C. L., & Shen, Q. (2023). Cobalt-Catalyzed Enantioselective Cross-Electrophile Couplings: Stereoselective Syntheses of 5–7-Membered Azacycles. Journal of the American Chemical Society, 145(30), 16499–16505.
  • ResearchGate. (n.d.). Stereospecific and stereoconvergent cross-couplings between alkyl electrophiles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wang, J. (2025). Palladium-Catalyzed Cross Coupling Reaction of Benzyl Bromides with Diazoesters for Stereoselective Synthesis of ( E )-α,β-Diarylacrylates. Organic Letters, 27(32), 8962-8965.
  • Singh, M. S. (2017). Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. Beilstein Journal of Organic Chemistry, 13, 1692–1699.
  • Aggarwal, V. K. (2025). Stereoretentive radical cross-coupling.
  • Cammidge, A. N., & Gevorgyan, V. (2010). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki−Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. Journal of the American Chemical Society, 132(30), 10567–10574.
  • Phipps, R. J., & Adams, H. K. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society, 144(33), 15036–15042.
  • Phipps, R. J. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society, 144(33), 15036–15042.
  • Watson, D. A. (2015). Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Benzylic Ethers and Esters. Accounts of Chemical Research, 48(8), 2337–2349.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Denmark, S. E. (n.d.). The Negishi Cross-Coupling Reaction. Retrieved from [Link]

  • Biscoe, M. R. (2024).
  • Wu, G. (2011). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers, 8(1), 76-80.

Sources

Application Note: High-Purity Recovery and Recrystallization Protocol for (R)-2-(4-Bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(R)-2-(4-Bromophenyl)propanoic acid is a critical chiral building block and halogenated analog of the profen drug class. Achieving >99% enantiomeric excess (ee) requires a highly optimized resolution and recrystallization strategy. This application note details a dual-stage recrystallization protocol: first, the resolution of the racemic acid via diastereomeric salt formation with (S)-(-)-1-phenylethylamine, followed by the specific recrystallization of the liberated free (R)-acid.

Mechanistic Insights: The Causality of Solvent Selection

The separation of 2-(4-bromophenyl)propanoic acid (CAS 53086-53-6)[1] enantiomers relies on classical racemic resolution. By reacting the racemic acid with an optically active base such as (S)-(-)-1-phenylethylamine, a pair of diastereomeric salts is formed[2]. The success of this resolution is entirely dependent on the thermodynamic control of the recrystallization environment.

Phase 1: Diastereomeric Salt Recrystallization (Ethanol/Water)

The choice of solvent for the intermediate salt is governed by the need to maximize the solubility differential between the (R,S) and (S,S) diastereomers. An ethanol/water mixture (typically 70:30 v/v) is optimal. The polar protic environment facilitates the formation of robust charge-assisted hydrogen-bonded heterosynthons between the carboxylate and the ammonium cation[3]. The presence of water increases the dielectric constant of the medium, which subtly disrupts the hydrogen-bonding network of the more soluble diastereomer while allowing the less soluble (R,S)-salt to selectively precipitate during cooling crystallization.

Phase 2: Free Acid Recrystallization (Heptane/Ethyl Acetate)

Once the (R)-acid is liberated via acidification, it must be recrystallized to remove trace enantiomeric and chemical impurities. The free acid exhibits high lipophilicity due to its brominated aromatic ring[4]. If a purely non-polar solvent like hexane is used, the compound tends to "oil out" (undergo liquid-liquid phase separation) rather than crystallize, because the solute melts before it dissolves. By introducing 10% ethyl acetate into heptane, the hot solubility is significantly enhanced, shifting the system into a stable solid-liquid equilibrium. The steep temperature-dependent solubility curve of this binary mixture ensures high-yield nucleation upon cooling.

Solvent Selection Matrix

The following table summarizes the quantitative thermodynamic data that drives the solvent selection process for both the salt and the free acid.

Solvent SystemTarget SoluteHot Solubility (60°C)Cold Solubility (5°C)Enantiomeric EnrichmentYield
Ethanol / Water (70:30) Diastereomeric Salt>150 mg/mL<20 mg/mLExcellent (>85% ee per crop)~70%
Absolute Ethanol Diastereomeric Salt>200 mg/mL~45 mg/mLModerate (~60% ee per crop)~45%
Heptane / EtOAc (90:10) Free (R)-Acid>100 mg/mL<10 mg/mLPurifies to >99% ee>85%
Hexane (100%) Free (R)-Acid<30 mg/mL<5 mg/mLPoor (Compound oils out)N/A

Experimental Protocols: A Self-Validating Workflow

This protocol is designed as a self-validating system. Quality control checkpoints are built into the workflow to ensure that proceeding to the next step is mathematically justified by the purity of the intermediate.

Step 1: Diastereomeric Salt Formation
  • Dissolution: Suspend 10.0 g of racemic 2-(4-bromophenyl)propanoic acid in 70 mL of an Ethanol/Water (70:30 v/v) mixture.

  • Heating: Heat the suspension to 60°C under continuous stirring until a clear solution is obtained. Causality: Erasing the thermal history of the solid prevents premature, unselective nucleation.

  • Salt Formation: Slowly add 1.0 molar equivalent of (S)-(-)-1-phenylethylamine dropwise. The reaction is exothermic; maintain the temperature at 60°C for 15 minutes to ensure complete salt formation.

Step 2: Primary Recrystallization (Chiral Resolution)
  • Controlled Cooling: Cool the solution at a strictly controlled rate of 0.5°C/min down to 5°C. Causality: Rapid cooling causes supersaturation spikes, leading to the kinetic inclusion of the undesired (S,S)-salt in the crystal lattice.

  • Aging: Hold the suspension at 5°C for 2 hours to maximize the yield of the (R,S)-salt.

  • Filtration: Filter the crystals under a vacuum and wash with 10 mL of ice-cold absolute ethanol. Causality: Cold absolute ethanol displaces the mother liquor without redissolving the purified salt.

  • Self-Validation Checkpoint: Measure the specific optical rotation of the dried salt. If the target threshold is not met, perform a second recrystallization in Ethanol/Water (70:30) before proceeding.

Step 3: Liberation of the Free Acid
  • Biphasic Extraction: Suspend the enantiomerically enriched salt in 50 mL of Ethyl Acetate and 50 mL of 1M HCl (aqueous).

  • Phase Separation: Stir vigorously for 30 minutes. The acid liberates the free (R)-2-(4-bromophenyl)propanoic acid into the organic phase, while the amine hydrochloride remains in the aqueous phase.

  • Recovery: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to yield the crude (R)-acid.

Step 4: Final Recrystallization (Free Acid)
  • Solvent Addition: Add 45 mL of Heptane and 5 mL of Ethyl Acetate (90:10 ratio) to the crude (R)-acid.

  • Dissolution: Heat to 65°C until fully dissolved.

  • Crystallization: Allow the solution to cool naturally to room temperature, then transfer to an ice bath (0-5°C) for 1 hour.

  • Isolation: Filter the highly pure white crystals and dry under a vacuum. Final analysis via Chiral HPLC should confirm >99% ee.

Mandatory Visualization

G A Racemic 2-(4-bromophenyl)propanoic acid + (S)-(-)-1-phenylethylamine B Salt Formation (Ethanol/Water 70:30, 60°C) A->B Dissolution C Cooling Crystallization (Selective precipitation of (R,S)-salt) B->C Cool at 0.5°C/min D Filtration & Washing (Cold Ethanol) C->D Solid-Liquid Separation E Acidification (HCl) & EtOAc Extraction D->E Aqueous biphasic system F Crude (R)-2-(4-bromophenyl)propanoic acid (Organic Phase Evaporation) E->F Phase separation G Final Recrystallization (Heptane / EtOAc 90:10) F->G Dissolve at 60°C H Pure (R)-Enantiomer (>99% ee) G->H Cool to 5°C

Chiral resolution and dual-stage recrystallization workflow for (R)-2-(4-bromophenyl)propanoic acid.

References

  • NIST Mass Spectrometry Data Center. "2-(4-Bromophenyl)propionic acid." NIST Chemistry WebBook, SRD 69. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 521441, 2-(4-Bromophenyl)propanoic acid." PubChem. URL:[Link]

  • Lemmerer, A., et al. "Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation." Crystal Growth & Design, 2021. URL:[Link]

Sources

Application Note: A Stereospecific, Cross-Coupling Approach to the Synthesis of (R)-Loxoprofen

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

Loxoprofen, 2-[4-(2-oxocyclopentylmethyl)phenyl]propionic acid, is a potent non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties. It is a prodrug that is rapidly converted in vivo to its active trans-alcohol metabolite, which exhibits its therapeutic effect by inhibiting cyclooxygenase (COX) enzymes.[1][2] The biological activity is highly dependent on the stereochemistry of the propionic acid side chain. While often administered as a racemate, the synthesis of individual enantiomers is of significant interest in pharmaceutical development for potentially improving the therapeutic index.

This application note details a modern and efficient synthetic strategy for producing (R)-Loxoprofen, starting from the commercially available chiral building block, (R)-2-(4-bromophenyl)propanoic acid. The core of this strategy is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[3][4] This approach avoids harsher conditions found in older synthetic routes and offers high yields and excellent functional group tolerance.

The overall synthetic pathway is designed in three key stages:

  • Protection: The carboxylic acid of the starting material is protected as a methyl ester to prevent interference with the organometallic chemistry of the subsequent coupling step.

  • Carbon-Carbon Bond Formation: The key biaryl-alkyl linkage is constructed via a Suzuki-Miyaura coupling between the protected aryl bromide and a suitable organoboron reagent.

  • Deprotection and Salt Formation: The synthesis is completed by hydrolysis of the methyl ester to yield the final carboxylic acid, followed by conversion to the highly crystalline and bioavailable sodium salt.

G cluster_0 Overall Synthetic Workflow A (R)-2-(4-bromophenyl)propanoic acid B Methyl (R)-2-(4-bromophenyl)propanoate A->B Esterification (MeOH, H₂SO₄) C Methyl (R)-2-(4-((2-oxocyclopentyl)methyl)phenyl)propanoate B->C Suzuki-Miyaura Coupling (Pd Catalyst, Base) D (R)-Loxoprofen Sodium C->D Saponification & Salt Formation (NaOH)

Caption: High-level overview of the three-stage synthesis of (R)-Loxoprofen.

Rationale Behind Experimental Design

A successful synthesis requires not only effective protocols but also a clear understanding of why specific reagents and conditions are chosen. This section elucidates the scientific reasoning behind our strategic decisions.

The Necessity of Carboxylic Acid Protection

The carboxylic acid proton of the starting material is highly acidic. In the presence of the strong bases typically required for the Suzuki-Miyaura coupling (e.g., carbonates, phosphates), it would be readily deprotonated to form a carboxylate salt. This has several detrimental effects:

  • Solubility Issues: The resulting salt may have poor solubility in the organic solvents used for the coupling reaction, leading to a heterogeneous mixture and poor reaction kinetics.

  • Catalyst Inhibition: The carboxylate could potentially coordinate to the palladium center, interfering with the catalytic cycle.

  • Incompatibility: The acidic proton is incompatible with many organometallic reagents.

By converting the carboxylic acid to a methyl ester, we create a non-acidic, stable functional group that is fully compatible with the downstream reaction conditions. Esterification using methanol with a catalytic amount of sulfuric acid is a classic, cost-effective, and scalable method.[5]

The Suzuki-Miyaura Reaction: A Powerful C-C Coupling Tool

The formation of the bond between the phenyl ring and the cyclopentylmethyl side chain is the most critical step in this synthesis. We selected the Suzuki-Miyaura cross-coupling for its proven reliability and versatility.[6][7]

  • Mechanism: The reaction proceeds through a well-understood catalytic cycle involving a palladium catalyst.[4] The cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation , where the organic group from the activated boronic ester is transferred to the palladium center. The cycle concludes with reductive elimination , which forms the desired C-C bond and regenerates the active Pd(0) catalyst.

  • Choice of Reagents: We specify the use of (2-oxocyclopentyl)methylboronic acid pinacol ester. Pinacol esters are generally more stable, crystalline, and easier to handle than their corresponding boronic acids. A robust base like cesium carbonate (Cs₂CO₃) is chosen to facilitate the transmetalation step, often leading to higher yields compared to other bases.[6] A palladium catalyst bearing phosphine ligands, such as Pd(dppf)Cl₂, is highly effective for this type of coupling.

G cluster_1 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Pd_add Oxidative Addition Pd0->Pd_add PdII Ar-Pd(II)-Br(L₂) Pd_add->PdII Pd_trans Transmetalation PdII->Pd_trans Pd_couple Ar-Pd(II)-R(L₂) Pd_trans->Pd_couple Pd_RE Reductive Elimination Pd_RE->Pd0 Product Ar-R Pd_RE->Product Desired Product Pd_couple->Pd_RE ArBr Ar-Br ArBr->Pd_add Starting Aryl Halide Boron R-B(OR)₂ + Base Boron->Pd_trans Boronic Ester

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Final Stage: Deprotection and Salt Formation

Saponification (ester hydrolysis) with sodium hydroxide is a straightforward and high-yielding method to convert the methyl ester back to the carboxylic acid. The final product is isolated as its sodium salt, which is the form used in pharmaceutical formulations. This salt form generally offers superior crystallinity, stability, and aqueous solubility compared to the free acid.[8][9][10]

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS).

Protocol 1: Esterification of (R)-2-(4-bromophenyl)propanoic acid
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (R)-2-(4-bromophenyl)propanoic acid (10.0 g, 43.6 mmol).

  • Reagents: Add methanol (100 mL). Begin stirring to dissolve the solid.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (1.0 mL) dropwise to the stirring solution.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing 150 mL of cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a saturated sodium chloride solution (brine) (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a clear oil.

  • Purification: The crude product is typically of sufficient purity for the next step. If necessary, purify by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling
  • Setup: In an oven-dried 250 mL Schlenk flask under an argon atmosphere, combine Methyl (R)-2-(4-bromophenyl)propanoate (from Protocol 1, e.g., 10.0 g, 41.1 mmol), (2-oxocyclopentyl)methylboronic acid pinacol ester (11.8 g, 49.3 mmol, 1.2 equiv), and cesium carbonate (Cs₂CO₃) (26.8 g, 82.2 mmol, 2.0 equiv).

  • Catalyst: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (1.68 g, 2.06 mmol, 5 mol%).

  • Solvent: Add anhydrous 1,4-dioxane (80 mL) and water (20 mL) via syringe. The solvent should be degassed prior to use by bubbling argon through it for 20-30 minutes.

  • Reaction: Heat the reaction mixture to 90°C and stir vigorously for 12-16 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (100 mL) and water (100 mL).

  • Extraction: Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (gradient elution, e.g., 5% to 25% ethyl acetate in hexanes) to isolate the pure coupled product.

Protocol 3: Saponification and Salt Formation
  • Setup: Dissolve the purified ester from Protocol 2 (e.g., 8.0 g, 30.5 mmol) in a mixture of tetrahydrofuran (THF) (60 mL) and methanol (30 mL) in a 250 mL round-bottom flask.

  • Hydrolysis: Add a solution of sodium hydroxide (2.44 g, 61.0 mmol, 2.0 equiv) in water (30 mL).

  • Reaction: Stir the mixture at room temperature for 3 hours, or until TLC analysis indicates complete consumption of the starting ester.

  • Solvent Removal: Remove the THF and methanol under reduced pressure.

  • Acidification & Extraction: Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath. Carefully acidify to pH ~3 with 2M HCl. Extract the resulting (R)-Loxoprofen free acid with ethyl acetate (3 x 50 mL).

  • Salt Formation: Combine the organic extracts and add a solution of sodium hydroxide (1.22 g, 30.5 mmol, 1.0 equiv) in 20 mL of ethanol.[9]

  • Crystallization: Stir the mixture. A white solid should precipitate. If needed, slowly add a non-polar solvent like heptane to induce crystallization. Cool the suspension to 0-5°C for 1-2 hours to maximize precipitation.[8]

  • Isolation: Collect the white solid by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry under vacuum to a constant weight to yield (R)-Loxoprofen sodium.

Data Summary

The following table summarizes the expected outcomes for the synthesis based on a 10g start of (R)-2-(4-bromophenyl)propanoic acid.

StepProductStarting Mass (g)Expected Yield (%)Expected Product Mass (g)Purity (HPLC)
1Methyl (R)-2-(4-bromophenyl)propanoate10.0~95%~10.0>98%
2Methyl (R)-Loxoprofen10.0~80%~8.6>98%
3(R)-Loxoprofen Sodium8.6~90%~8.1>99.5%

References

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters - ACS Publications. Available at: [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. PMC - National Center for Biotechnology Information. Available at: [Link]

  • An Air-Tolerant Approach to the Carbonylative Suzuki–Miyaura Coupling: Applications in Isotope Labeling. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Asymmetric synthesis of the active form of loxoprofen and its analogue. ResearchGate. Available at: [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - National Center for Biotechnology Information. Available at: [Link]

  • Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. PMC - National Center for Biotechnology Information. Available at: [Link]

  • Pd-Catalysed carbonylative Suzuki–Miyaura cross-couplings using Fe(CO)5 under mild conditions. Green Chemistry (RSC Publishing). Available at: [Link]

  • Method for synthesizing loxoprofen sodium. Patsnap. Available at: [Link]

  • CN109776300B - Synthetic method of loxoprofen sodium.Google Patents.
  • CN105017009A - Loxoprofen sodium synthesis method.Google Patents.
  • CN101412670A - Method for synthesizing loxoprofen sodium.Google Patents.
  • Loxoprofen patented technology retrieval search results. Patsnap. Available at: [Link]

  • EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.Google Patents.
  • A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. ResearchGate. Available at: [Link]

  • Preparation method of 2-(4-bromomethyl)phenyl propionic acid. Patsnap. Available at: [Link]

  • A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids.Google Patents.
  • Loxoprofen Sodium Intermediate. Blochain. Available at: [Link]

  • Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. ResearchGate. Available at: [Link]

  • Approaches to the synthesis of loxoprofen 2.9. ResearchGate. Available at: [Link]

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. TSI Journals. Available at: [Link]

  • Synthesis of the Active Form of Loxoprofen by Using Allylic Substitutions in Two Steps. Organic Letters - ACS Publications. Available at: [Link]

  • Synthesis of Loxoprofen Sodium. Chinese Journal of Pharmaceuticals. Available at: [Link]

  • Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. Wiley Online Library. Available at: [Link]

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals. Available at: [Link]

  • Exploring the Metabolism of Loxoprofen in Liver Microsomes. PMC - National Center for Biotechnology Information. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam. MDPI. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

Sources

Application Notes and Protocols for Friedel-Crafts Alkylation Methods for Chiral Propanoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Propanoic Acids and the Role of Asymmetric Friedel-Crafts Alkylation

Chiral 2-arylpropanoic acids are a cornerstone of the pharmaceutical industry, most notably as the active pharmaceutical ingredients in the class of non-steroidal anti-inflammatory drugs (NSAIDs). Commercially significant examples include ibuprofen, naproxen, and ketoprofen. The therapeutic efficacy of these drugs is predominantly associated with one enantiomer, typically the (S)-enantiomer, which is a potent inhibitor of cyclooxygenase (COX) enzymes. The other enantiomer is often less active or can even contribute to undesirable side effects. Consequently, the development of efficient and highly stereoselective synthetic routes to enantiopure 2-arylpropanoic acids is of paramount importance in medicinal and process chemistry.

The Friedel-Crafts reaction, a fundamental C-C bond-forming transformation, offers a direct approach to append the aryl moiety to the propanoic acid backbone.[1][2] However, controlling the stereochemistry at the newly formed chiral center presents a significant challenge. This guide delineates two distinct and robust methodologies for the asymmetric Friedel-Crafts synthesis of chiral propanoic acids, tailored for researchers and professionals in drug development. We will explore both a diastereoselective acylation approach using a chiral electrophile and a catalytic enantioselective alkylation strategy.

Methodology 1: Diastereoselective Friedel-Crafts Acylation with a Chiral Propionyl Halide

This approach leverages a substrate-controlled diastereoselective reaction, where the chirality is pre-installed in the electrophilic propionyl halide. The reaction proceeds via a Friedel-Crafts acylation to form a chiral α-haloketone, which can then be transformed into the desired chiral propanoic acid. A key advantage of this method is the high degree of stereochemical transfer.

Causality Behind Experimental Choices

The choice of a chiral (S)-2-halo-propionyl halide as the electrophile is central to this method's success. The stereocenter is already established, and the subsequent Friedel-Crafts acylation proceeds with retention of configuration at this center. The Lewis acid, typically aluminum chloride (AlCl₃), is essential for activating the acyl halide, forming a highly electrophilic acylium ion intermediate. The aromatic substrate must be sufficiently electron-rich to undergo acylation. The subsequent rearrangement and dehalogenation steps are standard transformations to convert the intermediate ketone into the final carboxylic acid.

Experimental Protocol: Synthesis of a (S)-Naproxen Precursor

This protocol is adapted from a patented stereospecific synthesis of Naproxen.[3]

Step 1: Friedel-Crafts Acylation

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (DCM, 10 mL per mmol of arene).

  • Reaction Setup: Cool the suspension to 0 °C in an ice bath.

  • Arene Addition: Add 2-methoxynaphthalene (1.0 equivalent) to the suspension and stir for 15 minutes.

  • Acyl Halide Addition: Slowly add a solution of (S)-2-chloropropionyl chloride (1.1 equivalents) in anhydrous DCM via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl (3 mL per gram of AlCl₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, (S)-2-chloro-1-(6-methoxy-2-naphthyl)propan-1-one, can be purified by column chromatography on silica gel.

Step 2: Subsequent Transformations

The resulting chiral α-chloroketone can be converted to (S)-Naproxen through a sequence of reactions including ketalization, rearrangement, hydrolysis, and dehalogenation.[3]

Data Presentation: Expected Outcomes
Aromatic SubstrateChiral ElectrophileProductDiastereomeric RatioYield
2-Methoxynaphthalene(S)-2-chloropropionyl chloride(S)-2-chloro-1-(6-methoxy-2-naphthyl)propan-1-one>98:2~85%
Anisole(S)-2-bromopropionyl bromide(S)-2-bromo-1-(4-methoxyphenyl)propan-1-one>95:5~80%
Visualization of the Reaction Workflow

diastereoselective_acylation cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Further Transformations Arene 2-Methoxynaphthalene Intermediate Chiral α-Chloroketone Arene->Intermediate Reaction AcylHalide (S)-2-Chloropropionyl Chloride AcylHalide->Intermediate AlCl3 AlCl3 (Lewis Acid) AlCl3->Intermediate Transformations Ketalization, Rearrangement, Hydrolysis, Dehalogenation Intermediate->Transformations FinalProduct (S)-Naproxen Transformations->FinalProduct

Caption: Workflow for the diastereoselective synthesis of a chiral propanoic acid precursor.

Methodology 2: Catalytic Asymmetric Friedel-Crafts Alkylation

This methodology employs a chiral Lewis acid catalyst to control the stereochemical outcome of the reaction between an achiral propanoic acid derivative and an aromatic nucleophile. This approach is highly atom-economical and allows for the generation of enantiomerically enriched products from readily available starting materials.

Causality Behind Experimental Choices

The success of this method hinges on the design of the chiral catalyst. A chiral Lewis acid, formed in situ from a metal salt (e.g., Cu(OTf)₂, Sc(OTf)₃) and a chiral ligand (e.g., a bis(oxazoline) (BOX) or pyridine-bis(oxazoline) (PyBox) ligand), coordinates to the electrophile, creating a chiral environment. This chiral complex then directs the nucleophilic attack of the arene to one face of the electrophile, leading to the formation of one enantiomer in excess. The choice of the electrophile is also critical; α-halo or α-triflyloxy propanoates are suitable substrates as the leaving group is readily displaced upon coordination to the Lewis acid.

Experimental Protocol: Cu(II)-BOX Catalyzed Enantioselective Alkylation

Step 1: In Situ Catalyst Preparation

  • Reagents: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (10 mol%).

  • Ligand Addition: Add the chiral bis(oxazoline) ligand (11 mol%) to the Schlenk tube.

  • Solvent: Add anhydrous solvent (e.g., toluene or DCM, 5 mL per mmol of arene).

  • Stirring: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the chiral catalyst complex.

Step 2: Asymmetric Friedel-Crafts Alkylation

  • Arene Addition: To the catalyst solution, add the aromatic substrate (e.g., N,N-dimethylaniline, 1.2 equivalents).

  • Temperature Control: Cool the reaction mixture to the desired temperature (e.g., -20 °C).

  • Electrophile Addition: Slowly add the electrophile, for example, ethyl 2-(trifluoromethanesulfonyloxy)propanoate (1.0 equivalent), over a period of 30 minutes.

  • Reaction Monitoring: Stir the reaction at the specified temperature for 24-48 hours, monitoring its progress by chiral HPLC or GC.

  • Quenching and Work-up: Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product, the corresponding ethyl 2-arylpropanoate, is then purified by flash column chromatography.

  • Hydrolysis: The enantiomerically enriched ester can be hydrolyzed to the chiral propanoic acid using standard conditions (e.g., LiOH in THF/H₂O).

Data Presentation: Representative Results
Aromatic SubstrateElectrophileCatalyst SystemEnantiomeric Excess (ee)Yield
N,N-DimethylanilineEthyl 2-(triflyloxy)propanoateCu(OTf)₂ / (R,R)-Ph-BOX92%88%
1,3,5-TrimethoxybenzeneMethyl 2-bromopropanoateSc(OTf)₃ / (S,S)-iPr-PyBox85%75%
IndoleEthyl 2-(triflyloxy)propanoateCu(OTf)₂ / (R,R)-Ph-BOX95%90%
Visualization of the Catalytic Cycle

catalytic_cycle Catalyst Chiral Cu(II)-BOX Catalyst ChiralComplex Chiral Catalyst- Electrophile Complex Catalyst->ChiralComplex + Electrophile Electrophile Achiral Propanoate Electrophile ProductComplex Product-Catalyst Complex ChiralComplex->ProductComplex + Arene Arene Arene (Nucleophile) ProductComplex->Catalyst Regeneration Product Enantioenriched 2-Arylpropanoate ProductComplex->Product Release

Caption: Catalytic cycle for the enantioselective Friedel-Crafts alkylation.

Conclusion

The asymmetric Friedel-Crafts reaction provides a powerful and direct route for the synthesis of chiral propanoic acids. The two methodologies presented here, a diastereoselective acylation and a catalytic enantioselective alkylation, offer versatile strategies for accessing these valuable molecules. The choice of method will depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. Careful optimization of reaction conditions, including the choice of Lewis acid, chiral ligand, solvent, and temperature, is crucial for achieving high yields and stereoselectivities. These protocols provide a solid foundation for researchers and drug development professionals to explore and apply these advanced synthetic techniques.

References

  • Recent Advances in the Synthesis of Ibuprofen and Naproxen. PMC - NIH. [Link]

  • Novel asymmetric catalytic synthesis method of (S)-naproxen.
  • Novel asymmetric catalytic synthesis method of (S)-naproxen.
  • Process for preparing naproxen. European Patent Office. [Link]

  • New Strategies in Organic Catalysis: The First Enantioselective Organocatalytic Friedel-Crafts Alkylation. Macmillan Group. [Link]

  • Asymmetric Friedel-Crafts reactions. Buchler GmbH. [Link]

  • (PDF) Enantioselective Organocatalytic Friedel-Crafts Alkylations. ResearchGate. [Link]

  • Asymmetric Catalytic Friedel–Crafts Reactions of Unactivated Arenes. PMC. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Chiral Brønsted acid catalyzed Friedel–Crafts alkylation reactions. RSC Publishing. [Link]

  • Friedel-Crafts Alkylation Reaction. Mettler Toledo. [Link]

  • Preparation method of 2-(4-alkylphenyl) propanoic acid.

Sources

Application Note: Microwave-Assisted Stereoretentive Suzuki-Miyaura Cross-Coupling of (R)-2-(4-Bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals Focus: Chiral preservation, Enhanced Microwave Synthesis (EMS), and high-throughput catalyst optimization.

Introduction and Mechanistic Insights

The synthesis of chiral biphenyl propanoic acid derivatives—a structural motif prevalent in non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen and naproxen—often relies on the late-stage functionalization of chiral building blocks [1]. (R)-2-(4-bromophenyl)propanoic acid is a highly versatile electrophile for Suzuki-Miyaura cross-couplings. However, it presents a significant synthetic challenge: the


-proton adjacent to the carboxylic acid is highly acidic. Under the basic conditions and elevated temperatures typically required for palladium-catalyzed cross-coupling, the substrate is highly susceptible to enolization, leading to rapid racemization [2].

As a Senior Application Scientist, I approach this not merely as a coupling problem, but as a kinetic competition. To preserve the enantiomeric excess (


) of the starting material, the rate of the cross-coupling cycle (oxidative addition, transmetalation, and reductive elimination) must vastly outpace the rate of base-catalyzed enolization.

Microwave-assisted organic synthesis (MAOS) is uniquely suited for this [3]. By utilizing direct dielectric heating, microwaves selectively excite highly polar molecules (like the Pd-complex and the aqueous solvent), rapidly overcoming the activation energy barrier for the cross-coupling reaction without requiring prolonged bulk heating [4].

Competing Pathways: Kinetics vs. Thermodynamics

To successfully isolate the (R)-biaryl product, we must suppress the thermodynamic racemization pathway. This is achieved through three deliberate experimental choices:

  • Mild Base Selection: Substituting strong bases (like NaOH or K

    
    CO
    
    
    
    ) with Potassium Fluoride (KF). The fluoride ion has a high oxophilicity and fluorophilicity for the boronic acid, facilitating transmetalation without abstracting the
    
    
    -proton.
  • Ligand Bite Angle: Utilizing Pd(dppf)Cl

    
    . The large bite angle of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand accelerates the reductive elimination step, drastically shortening the catalytic cycle.
    
  • Simultaneous Cooling (EMS): Applying external compressed air cooling to the microwave vessel during irradiation. This forces the magnetron to output higher continuous power (e.g., 150 W) to maintain the 100 °C setpoint, maximizing kinetic activation while preventing the bulk solvent from reaching temperatures that induce enolization [3].

CompetingPathways SM (R)-2-(4-bromophenyl) propanoic acid Enolate Planar Enolate (Loss of Chirality) SM->Enolate Strong Base Prolonged Heat ProductR (R)-Biaryl Product (High ee %) SM->ProductR Pd Cat, Mild Base MW (Fast, <10 min) RacemicSM (R/S)-Racemic Starting Material Enolate->RacemicSM Protonation ProductRS (R/S)-Biaryl Product (Racemized) RacemicSM->ProductRS Pd Cat, Cross-Coupling

Competing kinetic cross-coupling vs. thermodynamic racemization pathways under microwave heating.

Reaction Optimization and Quantitative Data

To validate the mechanistic hypothesis, a parameter screen was conducted coupling (R)-2-(4-bromophenyl)propanoic acid with phenylboronic acid. The data in Table 1 clearly demonstrates that while overall yield remains high across various conditions, the preservation of chirality is strictly dependent on base selection and the implementation of simultaneous cooling.

Table 1: Optimization of Microwave-Assisted Suzuki-Miyaura Coupling

EntryBase (3.0 eq)Temp (°C)Time (min)Simultaneous CoolingYield (%)*

(%)**
1NaOH12020No8512
2K

CO

12020No8845
3K

CO

10010No9182
4KF10010No9291
5 KF 100 10 Yes (EMS) 95 98

*Isolated yield after flash chromatography. **Determined by Chiral HPLC.

Experimental Protocol: Self-Validating Workflow

This protocol describes the optimized conditions (Table 1, Entry 5) for the synthesis of (R)-2-(biphenyl-4-yl)propanoic acid. The procedure is designed as a self-validating system, ensuring intermediate verification before proceeding to the next phase.

Reagents and Equipment
  • (R)-2-(4-bromophenyl)propanoic acid: 1.0 mmol (229 mg), >99%

    
    
    
  • Phenylboronic acid: 1.5 mmol (183 mg)

  • Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    :
    0.05 mmol (41 mg, 5 mol%)
  • Potassium Fluoride (KF): 3.0 mmol (174 mg)

  • Solvent: 1,4-Dioxane / H

    
    O (4:1 v/v), 5.0 mL (Degassed)
    
  • Equipment: Monomode Microwave Synthesizer with IR temperature sensor and compressed air cooling capability (e.g., CEM Discover or Anton Paar Monowave).

Workflow Step1 1. Reaction Assembly Ar-Br, Ar-B(OH)2, Pd(dppf)Cl2, KF in aq. Dioxane Step2 2. Microwave Irradiation 100 °C, 10 min, 150W max Simultaneous Air Cooling Step1->Step2 Step3 3. Rapid Quench & Workup Acidify to pH 3, EtOAc Extraction, Dry over Na2SO4 Step2->Step3 Step4 4. Chiral HPLC Analysis Chiralcel OJ-H column Determine Yield & % ee Step3->Step4

Step-by-step workflow for the microwave-assisted stereoretentive Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • To a 10 mL heavy-walled microwave reaction vial equipped with a magnetic stir bar, add (R)-2-(4-bromophenyl)propanoic acid (229 mg), phenylboronic acid (183 mg), and KF (174 mg).

  • Transfer the vial to a glovebox or purge thoroughly with Argon for 5 minutes.

  • Add the Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    catalyst (41 mg).
  • Inject 5.0 mL of degassed 1,4-Dioxane/H

    
    O (4:1) via syringe. Seal the vial with a Teflon-lined crimp cap.
    
  • Causality Note: Dioxane solubilizes the organic components, while water acts as a highly efficient microwave absorber (high loss tangent) and dissolves the KF base, facilitating the formation of the reactive boronate species.

Step 2: Microwave Irradiation (EMS)

  • Place the vial in the microwave synthesizer.

  • Program the following parameters:

    • Target Temperature: 100 °C

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Max Power: 150 W

    • Cooling: ON (Simultaneous compressed air cooling during the hold phase).

  • Initiate the reaction.

  • Validation Check 1: Monitor the power readout on the instrument. With cooling ON, the instrument should continuously draw between 40-80 W during the hold phase. If it drops to 0-10 W, the cooling flow is insufficient, risking thermal racemization.

Step 3: Rapid Quench and Workup

  • Upon completion, allow the instrument to rapidly cool the vial to <30 °C (usually <1 minute).

  • Uncap the vial and immediately quench the reaction by adding 2.0 mL of 1M HCl to protonate the carboxylate (adjust to pH ~3).

  • Validation Check 2: Spot a small aliquot of the organic layer on a TLC plate (Hexanes/EtOAc 7:3 with 1% AcOH). Visualize under UV (254 nm). The starting material (

    
    ) should be completely consumed, replaced by a new, highly UV-active product spot (
    
    
    
    ).
  • Extract the aqueous mixture with Ethyl Acetate (3 × 10 mL).

  • Wash the combined organic layers with brine (10 mL), dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient, 10% to 40% containing 1% AcOH) to afford the pure (R)-2-(biphenyl-4-yl)propanoic acid.

Analytical Methods

To validate the E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) of this protocol, verifying the retention of the chiral center is mandatory.

Chiral HPLC Conditions:

  • Column: Daicel Chiralcel OJ-H (250 × 4.6 mm, 5 µm)

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (90 : 10 : 0.1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Expected Retention Times: (S)-enantiomer

    
     12.4 min; (R)-enantiomer 
    
    
    
    14.1 min.
  • Validation Check 3: Integration of the peaks should yield an area ratio of

    
     99:1 (R:S), confirming an 
    
    
    
    of
    
    
    98%.

References

  • Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: Molecules 2019, 25(1), 4. URL: [Link] [1]

  • Title: Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth Source: CrystEngComm 2019, 21(16), 2582-2586. (Published online via PMC) URL: [Link] [2]

  • Title: Theory of Microwave Heating for Organic Synthesis Source: CEM Corporation Technical Library URL: [Link] [3]

  • Title: Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions Source: Molecules 2017, 22(4), 518. URL: [Link] [4]

Guide to the Derivatization of (R)-2-(4-bromophenyl)propanoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Direct analysis of polar, non-volatile compounds such as (R)-2-(4-bromophenyl)propanoic acid by Gas Chromatography-Mass Spectrometry (GC-MS) is often impractical due to poor chromatographic performance, including broad, tailing peaks and potential thermal degradation in the injector port.[1][2] This application note provides a detailed guide to two robust derivatization methods—esterification via acid catalysis and silylation—to convert the polar carboxylic acid group into a more volatile, thermally stable derivative suitable for GC-MS analysis.[3][4] By transforming the analyte, these protocols enable sharp, symmetrical peaks, leading to improved sensitivity, resolution, and reproducibility.[5] We present step-by-step experimental protocols, discuss the underlying chemical principles, and provide guidance for verifying the derivatization success through mass spectral analysis.

The Rationale for Derivatization

(R)-2-(4-bromophenyl)propanoic acid, a chiral carboxylic acid, possesses an active hydrogen atom in its carboxyl group (-COOH).[1] This functional group is responsible for the molecule's high polarity and propensity for hydrogen bonding, which in turn leads to low volatility.[1] To make such compounds amenable to GC analysis, a chemical derivatization step is essential.[4][5] The primary goal of derivatization is to replace the active hydrogen with a nonpolar group, thereby blocking hydrogen bonding, reducing polarity, and increasing the analyte's volatility and thermal stability.[4][6] This guide details two of the most universal and effective methods for derivatizing carboxylic acids:

  • Esterification (Alkylation): Conversion of the carboxylic acid to its corresponding methyl ester using a catalyst.[3][4]

  • Silylation: Reaction of the carboxylic acid with a silylating agent to form a trimethylsilyl (TMS) ester.[4][6]

Both methods yield derivatives with vastly improved chromatographic properties, facilitating reliable and sensitive GC-MS analysis.

Method 1: Esterification with Boron Trifluoride-Methanol (BF₃-Methanol)

Esterification is a classic and highly effective method for the derivatization of carboxylic acids.[3] The use of boron trifluoride (BF₃) in methanol provides a potent acid-catalyzed environment for the rapid and quantitative conversion of carboxylic acids to their methyl esters.[7][8]

Principle of the Reaction

The reaction is an acid-catalyzed esterification. Boron trifluoride, a strong Lewis acid, protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[7] This facilitates a nucleophilic attack by methanol. The subsequent elimination of a water molecule yields the methyl ester.[7][9] To ensure a high yield, it is crucial to use an anhydrous alcohol and remove the water produced during the reaction, which drives the equilibrium toward the product side.[7]

cluster_workflow Esterification Workflow Sample 1. Sample Preparation Weigh ~1 mg of (R)-2-(4-bromophenyl)propanoic acid Reagent 2. Reagent Addition Add 2 mL of 10% BF₃-Methanol Sample->Reagent Heat 3. Reaction Heat at 60°C for 10 minutes Reagent->Heat Extract 4. Extraction Add 1 mL H₂O and 1 mL Hexane. Vortex. Heat->Extract Collect 5. Phase Separation Collect upper hexane layer Extract->Collect Analyze 6. GC-MS Analysis Inject into GC-MS Collect->Analyze cluster_workflow Silylation Workflow Sample 1. Sample Preparation Place ~1 mg of dried sample in a vial Reagent 2. Reagent Addition Add 100 µL solvent (Pyridine) and 100 µL BSTFA Sample->Reagent Heat 3. Reaction Heat at 70°C for 20 minutes Reagent->Heat Analyze 4. GC-MS Analysis Cool and inject directly into GC-MS Heat->Analyze

Sources

The Art of Carbon-Nitrogen Bond Formation: A Detailed Guide to the Buchwald-Hartwig Amination of Bromophenyl Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, where arylamine moieties are prevalent.[1] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a transformative method for the formation of these crucial linkages, offering a broad substrate scope and mild reaction conditions compared to traditional methods.[2][3] This application note provides an in-depth technical guide and detailed protocols for the Buchwald-Hartwig amination of a particularly relevant class of substrates: bromophenyl propanoic acid derivatives. These molecules are of significant interest in drug discovery, and understanding the nuances of their coupling is critical for the efficient synthesis of novel pharmaceutical candidates.

The Mechanistic Heart of the Reaction: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. The choice of phosphine ligand is critical as it modulates the stability and reactivity of the palladium catalyst, facilitating the key steps of oxidative addition and reductive elimination, which ultimately lead to high yields and a broad substrate scope.[1]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-Br Pd(0)L->Ar-Pd(II)(L)-X Ar-Br Ar-X Ar-Br Oxidative_Addition Oxidative Addition Ar-Pd(II)(L)-NHR2 [Ar-Pd(II)(L)-NHR2]+ Br- Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR2 R2NH Amine R2NH Ligand_Exchange Ligand Exchange Ar-Pd(II)(L)-NR2 Ar-Pd(II)(L)-NR2 Ar-Pd(II)(L)-NHR2->Ar-Pd(II)(L)-NR2 Base Base Base Deprotonation Deprotonation Ar-Pd(II)(L)-NR2->Pd(0)L Reductive Elimination (Product Ar-NR2 released) Reductive_Elimination Reductive Elimination Ar-NR2 Product

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The Challenge of Acidic Functional Groups

A key consideration when working with bromophenyl propanoic acid derivatives is the presence of the carboxylic acid moiety. The acidic proton of the carboxylic acid can interfere with the basic conditions required for the amination, potentially leading to side reactions or catalyst deactivation. However, with the appropriate choice of reagents and conditions, this challenge can be effectively overcome.

The use of a strong, non-nucleophilic base is paramount. Lithium bis(trimethylsilyl)amide (LiHMDS) is an excellent choice as it is sufficiently basic to deprotonate the amine nucleophile without causing unwanted side reactions with the carboxylic acid.[4] This "proton tolerance" is a key strategy for the successful coupling of substrates bearing acidic functional groups.

Selecting the Right Tools: Catalysts, Ligands, and Bases

The success of a Buchwald-Hartwig amination is highly dependent on the judicious selection of the palladium source, phosphine ligand, and base. Modern palladium precatalysts, such as the G3 and G4 palladacycles, are often more effective than traditional sources like Pd(OAc)2 because they form the active LPd(0) catalyst more cleanly and efficiently.[5]

The choice of ligand is dictated by the nature of the amine coupling partner. For primary amines, bulky, electron-rich biarylphosphine ligands like BrettPhos have shown exceptional performance.[4] For secondary amines, RuPhos is often the ligand of choice.[5]

ComponentRecommendation for Primary AminesRecommendation for Secondary AminesRationale
Palladium Precatalyst XPhos Pd G3 or BrettPhos Pd G3RuPhos Pd G3Provides reliable and efficient formation of the active Pd(0) species.[5]
Ligand BrettPhosRuPhosBulky and electron-rich ligands that facilitate oxidative addition and reductive elimination.[4][5]
Base LiHMDSLiHMDSStrong, non-nucleophilic base that provides tolerance for the acidic carboxylic acid group.[4]
Solvent Toluene or 1,4-DioxaneToluene or 1,4-DioxaneAnhydrous, degassed solvents are crucial for preventing catalyst deactivation.[5]

Table 1: Recommended Catalyst, Ligand, and Base Combinations.

Experimental Protocol: Buchwald-Hartwig Amination of 3-(4-Bromophenyl)propanoic Acid

This protocol provides a general starting point for the amination of 3-(4-bromophenyl)propanoic acid with a primary or secondary amine. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Weigh Reagents: - 3-(4-Bromophenyl)propanoic acid - Amine - Palladium Precatalyst - Base (LiHMDS) setup Assemble reaction under inert atmosphere reagents->setup glassware Oven-dry glassware (Schlenk flask, stir bar) glassware->setup solvent Degas anhydrous solvent addition Add reagents and solvent to flask solvent->addition setup->addition heating Heat reaction to desired temperature (e.g., 100 °C) with stirring addition->heating monitoring Monitor reaction progress (TLC, LC-MS) heating->monitoring quench Cool to room temperature and quench with aq. NH4Cl monitoring->quench Upon completion extract Extract with organic solvent quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify

Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • 3-(4-Bromophenyl)propanoic acid (1.0 mmol, 1.0 equiv)

  • Amine (primary or secondary, 1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF, 2.2 mmol, 2.2 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add 3-(4-bromophenyl)propanoic acid, the palladium precatalyst, and a magnetic stir bar to an oven-dried Schlenk flask.

  • Reagent Addition: Seal the flask with a septum. If not in a glovebox, evacuate and backfill the flask with argon three times. Add the anhydrous, degassed toluene via syringe, followed by the amine.

  • Base Addition: Slowly add the LiHMDS solution to the stirred reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-aryl propanoic acid derivative.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Below are some common issues and potential solutions:

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Incorrect base- Use a reliable precatalyst.- Ensure all glassware is oven-dried and solvents are anhydrous and degassed.- Confirm the quality and concentration of the LiHMDS solution.
Formation of Side Products - Hydrodehalogenation (loss of bromine)- Homocoupling of the aryl bromide- Optimize catalyst loading and reaction temperature.- Ensure a slight excess of the amine is used.
Incomplete Reaction - Catalyst decomposition- Steric hindrance- Lower the reaction temperature and increase the reaction time.- Screen alternative, more sterically demanding ligands if necessary.

Table 2: Troubleshooting Guide for the Buchwald-Hartwig Amination.

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of arylamines. When applied to substrates containing acidic functional groups, such as bromophenyl propanoic acid derivatives, careful consideration of the base and ligand is crucial for success. By employing a strong, non-nucleophilic base like LiHMDS and a suitable sterically demanding phosphine ligand, researchers can achieve high yields of the desired N-arylated products. The protocol and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in the synthesis of valuable compounds for pharmaceutical and materials science applications.

References

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]

  • Cernak, T. A., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 18(11), 1337–1343. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • He, Z., & Hartwig, J. F. (2019). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. Journal of the American Chemical Society, 141(30), 12066–12075. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Marcoux, J.-F., et al. (1997). A General and Efficient Palladium-Catalyzed Amination of Aryl Bromides. Journal of the American Chemical Society, 119(43), 10539–10540. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles. [Link]

  • Driver, M. S., & Hartwig, J. F. (1997). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2. Journal of the American Chemical Society, 119(35), 8232–8245. [Link]

  • Joyce, L. A., & May, J. A. (2019). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Tetrahedron, 75(25), 3351–3359. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003. [Link]

  • Rowles, J., et al. (2020). One-Pot Synthesis of Chiral N-Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N-Arylation. Angewandte Chemie International Edition, 59(42), 18635-18639. [Link]

  • Martinelli, J. R., et al. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(38), 12625–12627. [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization of (R)-2-(4-bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for (R)-2-(4-bromophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals who work with this chiral building block. Maintaining the enantiomeric integrity of this compound is critical for its application in stereoselective synthesis and pharmaceutical development. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you prevent unwanted racemization during storage, handling, and experimentation.

Troubleshooting Guide

This section addresses specific issues you may encounter that indicate a loss of enantiomeric purity. Each problem is followed by an analysis of potential causes and a step-by-step guide to resolving the issue.

Issue 1: My stored sample of (R)-2-(4-bromophenyl)propanoic acid shows decreased optical rotation or enantiomeric excess (ee).

Potential Causes:

  • Improper Storage Temperature: Elevated temperatures provide the necessary activation energy to overcome the barrier for proton abstraction, accelerating racemization[1].

  • Incorrect Storage pH: The sample may have been stored in a solution that is basic or in contact with basic materials (e.g., certain types of glass vials), which can catalyze racemization[1][2].

  • Solvent Choice: Storing the compound in a polar, protic solvent for extended periods can facilitate the proton exchange that leads to racemization[1].

  • Exposure to Light or Air: While less common for this specific mechanism, photodegradation or oxidation can sometimes lead to products that interfere with analysis or catalyze degradation.

Recommended Solutions:

  • Verify Storage Conditions: Immediately check the storage environment. The compound should be stored as a solid whenever possible.

  • Adjust Temperature: For long-term storage, keep the solid compound in a tightly sealed container at -20°C. For short-term storage, 2-8°C is acceptable[1].

  • Control the Chemical Environment:

    • If storage in solution is necessary, use a dry, aprotic solvent like toluene or dichloromethane.

    • For aqueous solutions, which should be avoided for long-term storage, ensure the pH is slightly acidic (pH 4-5) to minimize both base- and strong-acid-catalyzed racemization[1].

    • Store in amber vials to protect from light[1].

  • Re-analyze Purity: Confirm the enantiomeric excess of the stored sample using a validated analytical method, such as Chiral HPLC, to quantify the extent of racemization.

Issue 2: I'm observing significant racemization during an amide coupling or esterification reaction.

Potential Causes:

  • Excessive Heat: Many coupling reactions are exothermic, and external heating can significantly accelerate racemization of the activated carboxylic acid intermediate.

  • Inappropriate Base: The use of strong, non-hindered bases (e.g., triethylamine) can readily abstract the acidic alpha-proton, leading to a planar enolate intermediate and subsequent racemization[3][4][5].

  • Choice of Coupling Reagent: Some activating agents (e.g., carbodiimides like EDC or DCC used without additives) can form highly reactive intermediates that are prone to racemization[1][5].

  • Prolonged Reaction Time: Leaving the reaction to stir for longer than necessary, especially under harsh conditions, increases the opportunity for racemization.

Recommended Solutions:

  • Optimize Reaction Temperature: Perform the reaction at a lower temperature. Start the activation and coupling at 0°C and allow the reaction to warm slowly to room temperature only if necessary[1].

  • Select a Suitable Base: If a base is required, use a sterically hindered, weaker base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) instead of triethylamine[1][5]. Use the minimum stoichiometric amount required.

  • Use Racemization-Suppressing Reagents:

    • When using carbodiimides (EDC, DCC), always include an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives form less reactive, more stable active esters that are less prone to racemization[1][5].

    • Consider using uronium-based coupling reagents like HATU or HBTU, which are specifically designed to minimize racemization[1].

  • Monitor Reaction Progress: Closely monitor the reaction using an appropriate technique (e.g., TLC, LC-MS) to determine the point of completion and avoid unnecessarily long reaction times.

Issue 3: How do I accurately determine the enantiomeric excess (ee) of my sample to confirm racemization?

Potential Causes of Inaccurate Measurement:

  • Non-optimal Analytical Method: Using a technique without sufficient resolution or sensitivity.

  • Incorrect Peak Integration: Improperly integrated peaks of the two enantiomers can lead to erroneous ee values.

  • Lack of a Racemic Standard: Without a 50:50 mixture, it can be difficult to confirm the identity of the enantiomer peaks and the separation capability of the method.

Recommended Protocol: Enantiomeric Excess Determination by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used technique for separating and quantifying enantiomers.[6][7][8]

Experimental Protocol:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) are often effective for separating profens and related arylpropionic acids[9][10].

  • Mobile Phase Preparation: A typical starting mobile phase for normal-phase chromatography is a mixture of n-hexane and 2-propanol (e.g., 90:10 v/v). For acidic compounds, add a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape[10].

  • Sample Preparation:

    • Racemic Standard: Prepare a solution of the racemic (50:50 R/S) 2-(4-bromophenyl)propanoic acid in the mobile phase. This is crucial for confirming peak identity and calculating resolution.

    • Analyte Sample: Prepare a solution of your (R)-enantiomer sample at the same concentration.

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers and to ensure baseline separation.

    • Inject your analyte sample under the same conditions.

  • Data Analysis:

    • Identify the peaks corresponding to the (R) and (S) enantiomers.

    • Integrate the area under each peak.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

Below is a logical workflow for this process.

G cluster_prep Sample & System Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_racemic Prepare Racemic Standard run_racemic Inject Racemic Standard (Confirm Resolution & tR) prep_racemic->run_racemic prep_sample Prepare (R)-Enantiomer Sample run_sample Inject (R)-Enantiomer Sample prep_sample->run_sample prep_hplc Select Chiral Column & Prepare Mobile Phase prep_hplc->run_racemic run_racemic->run_sample Use same conditions integrate Integrate Peak Areas (Area_R, Area_S) run_sample->integrate calculate Calculate Enantiomeric Excess (ee%) integrate->calculate result Final ee% Value calculate->result

Caption: Workflow for ee% Determination via Chiral HPLC.
Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for (R)-2-(4-bromophenyl)propanoic acid?

A1: Racemization is the process where a pure enantiomer, like the (R)-form, converts into an equal mixture of both its (R) and (S) forms, known as a racemate.[11] This is a significant problem in pharmaceutical development because enantiomers of a chiral drug often have different biological activities. For many profens, the (S)-enantiomer possesses the desired therapeutic (e.g., anti-inflammatory) activity, while the (R)-enantiomer is significantly less active or may contribute to side effects.[1][12] Therefore, racemization of (R)-2-(4-bromophenyl)propanoic acid, a key chiral building block, leads to a loss of stereochemical purity and can compromise the efficacy and safety of the final active pharmaceutical ingredient (API).

The mechanism involves the alpha-carbon (the chiral center), which is adjacent to the carbonyl group of the carboxylic acid. The hydrogen atom on this carbon is acidic. Under basic or acidic conditions, this hydrogen can be removed to form a planar, achiral intermediate called an enolate or enol.[3][13][14] When this planar intermediate is reprotonated, the proton can add back from either face with roughly equal probability, resulting in the formation of both (R) and (S) enantiomers.[4][13]

Caption: Mechanism of Base-Catalyzed Racemization.

Q2: What are the optimal storage conditions for solid (R)-2-(4-bromophenyl)propanoic acid?

A2: To ensure maximum enantiomeric stability, the solid compound should be stored under the conditions summarized in the table below. The primary goal is to limit molecular mobility and exposure to catalysts (like moisture or basic residues).

ParameterRecommendationRationale
Physical State SolidMinimizes molecular mobility and potential for proton exchange that occurs more readily in solution.
Temperature -20°C (Long-term) 2-8°C (Short-term)Low temperatures reduce the kinetic energy of molecules, significantly slowing the rate of racemization.[1]
Atmosphere Tightly sealed container, under an inert atmosphere (Argon or Nitrogen) for maximum protection.Prevents exposure to atmospheric moisture, which could facilitate proton transfer.
Light Amber glass vial or store in the dark.Protects against potential photolytic degradation, preserving chemical purity.[1]
Container Chemically inert glass (e.g., borosilicate).Avoids contact with potentially basic surfaces that could catalyze racemization on the solid's surface over time.

Q3: Which analytical technique is best for determining the enantiomeric purity of my sample?

A3: The choice of technique depends on factors like available equipment, sample properties, and the required sensitivity and speed. Chiral HPLC is generally considered the "gold standard" for its accuracy and broad applicability.[6][8]

FeatureChiral HPLCChiral GCNMR with Chiral Discriminating Agents
Principle Differential interaction with a chiral stationary phase (CSP) leads to different retention times.[6]Separation of volatile enantiomers based on interaction with a CSP in a capillary column.[6]Formation of diastereomeric complexes that result in distinct NMR signals for each enantiomer.[6]
Resolution Excellent, capable of baseline separation for a wide range of compounds.[6]Very high, especially for volatile and thermally stable compounds.[6]Generally lower; peak overlap can be an issue.[6]
Analysis Time 10 - 30 minutes per sample.[6]5 - 20 minutes per sample.[6]2 - 10 minutes per sample.[6]
Sample Prep Dissolution in mobile phase. Derivatization is sometimes needed.Often requires derivatization to increase volatility and thermal stability.Dissolution in deuterated solvent; addition of a chiral agent.
Best For Broad range of non-volatile and thermally sensitive compounds. The most common and versatile method.Volatile or semi-volatile compounds.Rapid screening when chromatographic methods are not available; provides structural information.
References
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Racemization of Carbonyl Compounds - AK Lectures. (2016, September 3). AK Lectures. Retrieved from [Link]

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024, June 17). YouTube. Retrieved from [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. (n.d.). University of Groningen. Retrieved from [Link]

  • Reactions at the Alpha Carbon of Carbonyls. (n.d.). Sketchy. Retrieved from [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011, November 18). Wiley Online Library. Retrieved from [Link]

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Racemization - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Carbonyl Reactivity. (n.d.). Michigan State University Chemistry. Retrieved from [Link]

  • Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. (2018, October 29). MDPI. Retrieved from [Link]

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Review- Alternatives for the separation of drug enantiomers: ibuprofen as a model compound. (n.d.). SciELO. Retrieved from [Link]

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). (2007, July 27). TSI Journals. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020, November 12). LCGC International. Retrieved from [Link]

Sources

Technical Support Center: High-Purity Chiral Isolation of 2-(4-Bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the optimization of enantiomeric excess (ee) for 2-(4-bromophenyl)propanoic acid (CAS: 53086-53-6). This compound belongs to the 2-arylpropionic acid class (profens), and its optical purity is critical for downstream pharmaceutical applications, particularly as a precursor for non-steroidal anti-inflammatory drug (NSAID) analogs.

Status: Operational Subject: Troubleshooting & Optimization of Enantiomeric Excess (ee) Lead Scientist: Dr. A. V. Thorne, Senior Application Scientist

Introduction: The Chiral Challenge

Achieving high enantiomeric excess (>98% ee) for 2-(4-bromophenyl)propanoic acid is often hindered by the lability of the


-proton, which can lead to racemization under basic conditions, and the structural similarity of the enantiomers. This guide prioritizes three methodologies: Classical Resolution via Diastereomeric Salts , Enzymatic Kinetic Resolution , and Crystallization-Induced Dynamic Resolution (CIDR) .

Module 1: Classical Resolution (Diastereomeric Crystallization)

Primary Method: Salt formation with chiral amines.[1][2] Common Issue: Low yield or stalling ee after recrystallization.

Diagnostic Workflow

ResolutionTroubleshooting Start Issue: Low ee after Crystallization CheckSolvent 1. Check Solvent Polarity Start->CheckSolvent CheckAmine 2. Check Resolving Agent CheckSolvent->CheckAmine Solvent OK SolventAction Switch to EtOH/Water or iPrOH CheckSolvent->SolventAction Crystals too fast? CheckTemp 3. Check Cooling Rate CheckAmine->CheckTemp Agent OK AmineAction Screen PEA vs. Cinchonidine CheckAmine->AmineAction Poor diastereomer diff? TempAction Implement Slow Cooling Ramp (0.1°C/min) CheckTemp->TempAction Inclusions trapped?

Figure 1: Decision matrix for troubleshooting low enantiomeric excess during classical resolution.

Q&A: Troubleshooting Specific Failures

Q1: I am using (R)-(+)-1-Phenylethylamine (PEA) but my ee is stuck at 85% even after three recrystallizations. Why? Technical Insight: This "ee plateau" often indicates the formation of a eutectic solid solution where the minor enantiomer is incorporated into the crystal lattice of the major diastereomer. Corrective Protocol:

  • Switch Solvent System: If using pure ethanol, switch to Ethanol:Water (9:1) . The water acts as an anti-solvent for the hydrophobic bromine substituent, sharpening the solubility difference between the

    
     and 
    
    
    
    salts.
  • The "Pope-Peachy" Method: Do not use 1.0 equivalent of chiral amine. Use 0.5 equivalents of (R)-PEA and 0.5 equivalents of an achiral base (e.g., KOH or triethylamine). This forces the chiral amine to react selectively with the matching enantiomer (thermodynamic control) while the achiral base neutralizes the unwanted enantiomer, keeping it in solution.

Q2: My salt precipitates immediately as an oil/gum, not crystals. Technical Insight: The 4-bromophenyl group increases lipophilicity, making the salt prone to "oiling out" in non-polar solvents. Corrective Protocol:

  • Seeding: Obtain a seed crystal by scratching the glass or cooling a micro-sample in dry ice.

  • Solvent Polarity Adjustment: Add a polar co-solvent. A mixture of Isopropanol (IPA) and Hexane (1:4) is often effective. Dissolve the acid and amine in hot IPA first, then slowly add hot hexane.

Module 2: Enzymatic Kinetic Resolution

Primary Method: Lipase-catalyzed hydrolysis of the ethyl ester. Target: >99% ee for both acid (product) and remaining ester (substrate).

Experimental Workflow: Lipase Screening
ParameterRecommendationMechanism/Reasoning
Enzyme Novozym 435 (CAL-B) or Burkholderia cepacia (Amano PS) CAL-B has a deep active site pocket that accommodates the 4-bromophenyl moiety, favoring the (S)-enantiomer hydrolysis [1, 2].
Substrate Ethyl 2-(4-bromophenyl)propanoateEthyl esters provide the optimal steric balance. Methyl esters hydrolyze too fast (low E-value); t-butyl esters are too slow.
Solvent Phosphate Buffer (pH 7.[3][4][5]0) with 10% DMSO The bromine atom lowers water solubility. DMSO acts as a co-solvent to increase substrate availability without denaturing the lipase.
Stop Point 40-45% Conversion Do not push to 50%. Stopping early ensures the product acid is optically pure (>98% ee), though yield is lower.

Q3: The reaction rate slows drastically after 30% conversion. Technical Insight: Product inhibition. The generated 2-(4-bromophenyl)propanoic acid lowers the local pH at the enzyme surface, deactivating the catalytic triad. Corrective Protocol:

  • pH Stat Mode: Perform the reaction in a pH-stat titrator, automatically adding 0.1 M NaOH to maintain pH 7.0.

  • Resin Addition: Add a weak anion-exchange resin to the reaction vessel to sequester the acid product in situ.

Module 3: Crystallization-Induced Dynamic Resolution (CIDR)

Advanced Method: For converting 100% of racemate to a single enantiomer.

Q4: Can I convert the unwanted (R)-enantiomer into the (S)-enantiomer without discarding it? Technical Insight: Yes, via CIDR. This requires a base that racemizes the substrate in solution while the desired diastereomeric salt crystallizes out. Protocol:

  • Resolving Agent: (S)-Phenylglycinol or similar amino alcohol.

  • Racemization Catalyst: A catalytic amount of an aromatic aldehyde (e.g., 3,5-dinitrobenzaldehyde) forms a Schiff base intermediate, lowering the pKa of the

    
    -proton and allowing racemization by a weak base [3].
    
  • Condition: Reflux in a solvent where the salt is insoluble (e.g., Toluene/Heptane).

CIDR_Mechanism Racemate Racemic Mixture (Solution) Salt_S (S)-Acid Salt (Solid Precipitate) Racemate->Salt_S Crystallizes Salt_R (R)-Acid Salt (Soluble) Racemate->Salt_R Dissolved Equilibrium Rapid Racemization (Base/Aldehyde) Equilibrium->Salt_S Precipitation Drive Salt_R->Equilibrium Interconversion

Figure 2: Thermodynamic drive in Crystallization-Induced Dynamic Resolution (CIDR).

Module 4: Analytical Validation (HPLC)

Critical Step: You cannot improve what you cannot measure.

Standard Operating Procedure for ee Determination:

  • Column: (R,R)-Whelk-O1 or Chiralcel OD-H . The Whelk-O1 column is superior for aromatic acids due to

    
     interactions with the bromophenyl ring [4].
    
  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (98 : 2 : 0.1).

    • Note: TFA is mandatory to suppress ionization of the carboxylic acid; without it, peaks will tail severely.

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 254 nm (Bromine absorbance).

SymptomCauseFix
Peak Tailing Acid dimerization or ionizationIncrease TFA to 0.15%. Ensure column is acid-compatible.
Split Peaks Atropisomerism (rare) or Injection Solvent MismatchDissolve sample in Mobile Phase, not pure IPA.

References

  • Rao, B. M., et al. (2007).

    
    -amino-
    
    
    
    -(4-bromophenyl) propionic acid." TSI Journals. Link
  • BenchChem Technical Support. (2025). "Improving enantiomeric excess in the synthesis of (R)-(-)-2-Bromo-1-phenylethanol and analogs." BenchChem.[3] Link

  • Angles, S. N., et al. (2004). "Efficient crystallization-induced dynamic resolution of alpha-substituted carboxylic acids." Journal of Organic Chemistry. Link

  • Tumashov, A. A., et al. (2021). "HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases." Bulletin of the Academy of Sciences of the USSR. Link

Sources

solubility issues of (R)-2-(4-bromophenyl)propanoic acid in water

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with (R)-2-(4-bromophenyl)propanoic acid in aqueous media. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental workflows.

Frequently Asked Questions (FAQs)

This section addresses the most common foundational questions regarding the solubility of (R)-2-(4-bromophenyl)propanoic acid.

Q1: What are the key physicochemical properties of (R)-2-(4-bromophenyl)propanoic acid?

Understanding the basic properties of a compound is the first step in troubleshooting its solubility. (R)-2-(4-bromophenyl)propanoic acid is an arylpropionic acid derivative. Its structure, featuring a hydrophobic bromophenyl ring and a polar carboxylic acid group, dictates its behavior in aqueous solutions.

Table 1: Physicochemical Properties of (R)-2-(4-bromophenyl)propanoic acid

PropertyValueSource
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [1]
LogP (Computed) 2.6 - 2.9[1][2]
Appearance White to off-white crystalline powder[3]

The LogP value, a measure of lipophilicity, is greater than 2, which indicates a preference for non-polar environments and predicts low intrinsic water solubility.

Q2: What is the expected aqueous solubility of this compound, and why is it so low?

(R)-2-(4-bromophenyl)propanoic acid is expected to have very low solubility in neutral water (pH ≈ 7.0). This is a common characteristic for drugs in the Biopharmaceutical Classification System (BCS) Type II, which are poorly soluble but highly permeable.[4] The primary reason is the molecule's dual nature: the large, non-polar bromophenyl group dominates the molecule's character, making it hydrophobic ("water-fearing"). While the carboxylic acid group can form hydrogen bonds, its contribution is insufficient to overcome the hydrophobicity of the rest of the molecule in its neutral state.

Q3: How does pH fundamentally alter the solubility of (R)-2-(4-bromophenyl)propanoic acid?

The solubility of this compound is critically dependent on pH because it is a weak acid.[5][6] It can exist in two forms:

  • Protonated (Neutral) Form (HA): At acidic pH (low pH), the carboxylic acid group (-COOH) is protonated. This form is uncharged, more lipophilic, and poorly soluble in water.

  • Deprotonated (Ionized) Form (A⁻): At alkaline pH (high pH), the carboxylic acid group loses its proton to become a carboxylate ion (-COO⁻). This form is charged, more polar, and significantly more soluble in water.[7]

The equilibrium between these two forms is the key to controlling solubility. Increasing the pH of the solution shifts the equilibrium towards the soluble, deprotonated form.[5][8]

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Alkaline) HA (R)-Ar-COOH (Protonated Form) Poorly Soluble A_minus (R)-Ar-COO⁻ + H⁺ (Deprotonated Form) Highly Soluble HA->A_minus Add Base (e.g., NaOH) (Deprotonation) A_minus->HA Add Acid (e.g., HCl) (Protonation)

Sources

Technical Support Center: Strategies for Palladium Removal in Chiral Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for palladium impurity removal. This guide is designed for researchers, scientists, and drug development professionals engaged in chiral acid synthesis and other processes utilizing palladium catalysis. The presence of residual palladium, even at trace levels, can compromise subsequent catalytic steps, interfere with biological assays, and cause products to fail regulatory compliance for active pharmaceutical ingredients (APIs).[1][2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you design and implement effective, scalable, and robust palladium removal strategies.

Part 1: Troubleshooting Guide

This section addresses common challenges encountered during palladium removal in a direct question-and-answer format.

Q1: My initial palladium scavenger screening was ineffective. What are the likely causes and next steps?

A: Ineffective scavenging is a common issue often rooted in the complex nature of residual palladium species. The solution requires a systematic approach that considers the palladium's oxidation state and the scavenger's specific affinity.

  • Underlying Cause - Palladium Speciation: Palladium doesn't exist in a single state post-reaction. It's typically a mixture of soluble Pd(II) species and colloidal or nanoparticulate Pd(0).[3] Many scavengers have a strong preference for one oxidation state over the other. For instance, scavengers with secondary amine functionalities show high affinity for Pd(II), while other materials may be more effective for Pd(0).[3]

  • Troubleshooting Steps:

    • Consider the Oxidation State: If you suspect a significant presence of Pd(0), which can be harder to scavenge, consider introducing a mild oxidant. The addition of an oxidant can convert Pd(0) to the more readily scavenged Pd(2+) state, which can dramatically improve the performance of certain chelating agents.[4]

    • Expand Your Scavenger Screen: Do not rely on a single class of scavenger. Screen a diverse set of functionalized materials. Key scavenger types include those based on:

      • Thiols and Thioethers: Highly effective but require compatibility screening to avoid side reactions with your chiral acid.[3][4] Capping thiols (-SH) as thioethers (-SMe) can be an effective strategy in scavenger design.[3]

      • Amines: Triamine-functionalized silica, for example, can be very effective.[4]

      • Activated Carbon: A cost-effective and broadly applicable option that can adsorb various palladium species.[4][5]

    • Optimize Conditions: Scavenging efficiency is dependent on temperature, time, solvent, and scavenger loading. Systematically vary these parameters. For example, agitating a THF solution of your crude product with 0.2 wt% of Darco KB-B activated carbon at 45°C for 18 hours has been shown to be highly effective.[4]

Q2: I'm observing new impurities in my product after treatment with a thiol-based scavenger. How can I resolve this?

A: The appearance of new impurities post-scavenging is a clear sign of incompatibility between the scavenger and your product. Thiol-based scavengers, while excellent for palladium, are nucleophilic and can react with electrophilic centers in your chiral acid or other molecules in the mixture.[4]

  • Underlying Cause - Scavenger Reactivity: Researchers at Merck encountered this exact issue, where thiol-based scavengers had an "undesired effect on the purity" of their product, leading to the formation of new impurities.[4]

  • Troubleshooting Steps:

    • Halt Use of the Reactive Scavenger: Immediately discontinue the use of the thiol-based scavenger.

    • Select a Non-Nucleophilic Alternative: Switch to a scavenger with a different mode of action.

      • Activated Carbon: This is an excellent first choice as it works via physisorption and is generally non-reactive.[4][5]

      • Functionalized Silica (Non-thiol): Scavengers with amine or isocyanide functionalities can provide high palladium removal without the risk of nucleophilic attack.[4]

    • Perform a Compatibility Study: Before implementing a new scavenger at scale, perform a small-scale compatibility test. Stir the scavenger with your purified chiral acid in the process solvent for the intended duration and analyze for any degradation or formation of new adducts.

Q3: Standard chromatography isn't reducing my palladium levels sufficiently. Why is this happening and what should I do?

A: This is a common and often underestimated issue. Relying solely on standard silica gel chromatography for palladium removal is frequently insufficient.

  • Underlying Cause - Ineffective Separation: Studies have demonstrated that even after meticulous chromatographic purification, very high levels of residual palladium can remain in the isolated product.[1] Palladium species can co-elute with the product, especially if they are complexed with the product or other organic ligands in the mixture.

  • Recommended Action:

    • Integrate a Dedicated Scavenging Step: A specific metal scavenging step should be considered a mandatory downstream process, not an optional one.[1]

    • Post-Chromatography Scavenging: The most effective workflow is often to perform your standard chromatographic purification first and then treat the resulting product solution with a scavenger. This ensures the scavenger is acting on a cleaner stream and reduces the likelihood of it adsorbing other impurities.

    • Filtration as a First Pass: If the palladium catalyst is heterogeneous (e.g., Pd/C), a simple filtration through a pad of Celite can be a highly effective first step to remove the bulk of the metal before subsequent purification.[6][7]

Q4: My palladium removal process works at the lab scale but fails in the pilot plant. What factors should I investigate?

A: Scale-up challenges often reveal issues that are not apparent at the bench. A process that is successful on a 20g scale may fail to meet specifications at a 20kg scale.[4]

  • Underlying Causes & Investigation Plan:

    • Mass Transfer and Mixing: The efficiency of solid-supported scavengers depends on adequate contact with the solution. In large reactors, inefficient stirring can create dead zones where the scavenger does not interact with the entire batch, leading to incomplete removal.

      • Action: Review the reactor's mixing efficiency. Consider increasing agitation speed or using a different impeller design.

    • Batch Cycle Time: A process with a long scavenging time (e.g., overnight stirring) might be acceptable in development but unsuitable for large-scale manufacturing due to equipment scheduling and cost.[4]

      • Action: Re-optimize the process to shorten the time. This could involve slightly increasing the temperature (if the product is stable) or using a more efficient scavenger that requires less contact time.

    • Filtration Efficiency: Filtering a large volume through a scavenger bed or a cake of precipitated metal-scavenger complex can be much more challenging than at the lab scale. Clogging or slow filtration can halt a campaign.

      • Action: Evaluate the filtration setup. You may need to increase the filter surface area or use a different grade of filter aid.

Q5: I'm losing a significant amount of my chiral acid product during the purification process. How can I minimize this yield loss?

A: Product loss is a critical factor that impacts process efficiency and cost. The choice of purification method directly influences yield.

  • Underlying Causes:

    • Product Loss to Recrystallization: While recrystallization can be an effective purification method, it can also result in the loss of up to 1% of the product yield in the mother liquor.[8]

    • Non-Selective Adsorption: Scavengers are designed to be selective for metals, but some non-specific binding to the product can occur, especially if the scavenger is used in large excess.[4]

  • Mitigation Strategies:

    • Optimize Scavenger Loading: Use the minimum amount of scavenger required to meet the palladium specification. Perform a dose-response study to determine the optimal loading (e.g., wt% or equivalents relative to palladium).

    • Select for Selectivity: More sophisticated and highly functionalized adsorbents can offer greater selectivity for the metal relative to the product, resulting in reduced yield losses.[4]

    • Consider an Extraction/Precipitation Method: Using a soluble scavenger to chelate the palladium, followed by an aqueous wash or a precipitation/filtration step, can sometimes lead to higher product recovery than using a solid-supported scavenger where the product might get trapped in the solid matrix. The use of N-acetyl cysteine followed by an aqueous workup is one such strategy.[6]

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the main categories of palladium removal techniques?

The primary methods can be categorized into three groups based on their mode of action[4]:

  • Adsorption: This involves passing a solution through or slurrying it with a solid material that has a high affinity for palladium. The palladium is adsorbed onto the surface of the solid, which is then removed by filtration. Examples include functionalized silica gels, activated carbon, and fibrous materials like Smopex®.[4][5][8]

  • Extraction/Precipitation: A chelating agent (scavenger) is added to the solution, which binds to the palladium to form a complex. This complex can then be removed by either extracting it into an aqueous phase or precipitating it as a solid for subsequent filtration. Examples of agents include N-acetyl cysteine, trithiocyanuric acid (TMT), and xanthates.[4][6][9]

  • Crystallization: In some cases, simple crystallization or recrystallization of the desired compound can leave the palladium impurities behind in the mother liquor. However, this can be unreliable and sometimes even concentrate the metal in the crystalline solid.[10]

FAQ 2: How do I choose the right palladium scavenger?

Choosing the optimal scavenger is a multi-factorial decision. The following decision tree illustrates a logical approach to selection.

Scavenger_Selection Start Start: High Pd Levels in Chiral Acid Pd_State What is the likely Pd oxidation state? Start->Pd_State Pd_0 Mainly Pd(0) / Colloidal Pd_State->Pd_0 Pd(0) Pd_II Mainly Pd(II) / Soluble Pd_State->Pd_II Pd(II) Compatibility Are there incompatible functional groups (e.g., electrophiles)? Yes_Incompatible Yes Compatibility->Yes_Incompatible Yes No_Incompatible No Compatibility->No_Incompatible No Scale What is the scale of the synthesis? Lab_Scale Lab / Bench Scale->Lab_Scale Lab Pilot_Scale Pilot / Plant Scale->Pilot_Scale Pilot Option_Carbon Option 1: Activated Carbon (Broad Spectrum) Pd_0->Option_Carbon Option_Oxidize Option 2: Oxidize Pd(0) -> Pd(II) then use Chelator Pd_0->Option_Oxidize Pd_II->Compatibility Yes_Incompatible->Option_Carbon Option_Amine Use Amine or Isocyanide Scavengers Yes_Incompatible->Option_Amine Option_Thiol Thiol-based Scavengers (High Affinity) No_Incompatible->Option_Thiol Option_Screen Screen diverse scavengers (Silica, Carbon, Resins) Lab_Scale->Option_Screen Option_Cost Prioritize low-cost options (Carbon, Precipitation) Pilot_Scale->Option_Cost Option_Carbon->Scale Option_Amine->Scale Option_Thiol->Scale

Caption: Decision tree for selecting a palladium removal strategy.

FAQ 3: What is activated carbon and how does it work for palladium removal?

Activated carbon is a form of carbon processed to have small, low-volume pores that increase the surface area available for adsorption. It is highly effective for palladium removal due to its large surface area and its ability to adsorb both Pd(0) and Pd(II) species, making it a versatile, cost-effective choice.[4][5] Unlike functionalized scavengers that rely on specific chemical bonds (chemisorption), activated carbon works primarily through physisorption, making it less prone to reacting with the target molecule.[4]

FAQ 4: What are the regulatory limits for palladium in pharmaceutical products?

Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines, specifically ICH Q3D, for elemental impurities in drug products.[10] Palladium is a Class 2B element. The limits are not a simple ppm value for the API but are based on a Permitted Daily Exposure (PDE). For oral administration, the palladium PDE is 100 µ g/day .[6] The acceptable concentration in the final API (in ppm) is therefore calculated based on the maximum daily dose of the drug.[6][10]

Part 3: Protocols & Data

Data Presentation: Comparison of Palladium Removal Methodologies

The following table summarizes the performance of various palladium removal techniques reported in process development literature.

Method/ReagentInitial Pd (ppm)Final Pd (ppm)% RemovalKey ConsiderationsSource(s)
Activated Carbon (Darco KB-B)300< 1> 99.6%Cost-effective, broadly applicable. Requires elevated temp & time.[4]
Multi-Step Process ~1000< 10> 99%Highly robust, combines multiple techniques for consistency.[6]
Xanthate Precipitation (PIX)500.1699.7%Excellent for Pd(II). Requires addition of reagents.[4]
Thiol-Functionalized Silica 6100~200-500~92-97%High affinity but potential for product reactivity.[4]
Filtration + Slurry (Celite/TBME)~1000576~42%Good for bulk removal of heterogeneous Pd, but insufficient alone.[6]
Experimental Protocols
Protocol 1: General Screening Protocol for Solid-Supported Scavengers

This protocol allows for the rapid screening of multiple solid-supported scavengers to identify the most effective candidate.

  • Preparation: In separate, identical vials, add a measured amount of your crude chiral acid solution containing a known concentration of palladium (determined by ICP-MS).

  • Scavenger Addition: To each vial, add a different scavenger (e.g., a thiol-silica, an amine-silica, activated carbon) at a fixed loading (e.g., 10 wt% relative to the chiral acid). Include a control vial with no scavenger.

  • Agitation: Seal the vials and stir them vigorously at a controlled temperature (e.g., 40°C) for a set period (e.g., 4-6 hours).

  • Sampling: At timed intervals (e.g., 1h, 2h, 4h, 6h), carefully extract a small aliquot of the supernatant from each vial.

  • Analysis: Dilute the aliquots and submit them for palladium analysis via ICP-MS.

  • Evaluation: Plot the palladium concentration over time for each scavenger to determine the most efficient one under the tested conditions. Also, analyze the final solutions by LC-MS to check for any product degradation or new impurity formation.

Protocol 2: A Multi-Step Purification Workflow

This protocol outlines a robust, multi-stage process for reducing high levels of palladium to within ICH guidelines, adapted from demonstrated industrial processes.[6]

Workflow Start Crude Reaction Mixture (~1000 ppm Pd) Step1 Step 1: Bulk Filtration Filter through Celite pad to remove heterogeneous Pd agglomerates. Start->Step1 Result1 Filtered Solution (~600 ppm Pd) Step1->Result1 Step2 Step 2: Aqueous Wash Wash with N-acetyl cysteine solution to chelate and remove soluble Pd. Result1->Step2 Result2 Washed Organic Layer (~300-400 ppm Pd) Step2->Result2 Step3 Step 3: Scavenger Treatment Slurry with solid-supported scavenger (e.g., SEM-26) at 30-40°C for 12-24h. Result2->Step3 Result3 Treated Solution (< 50 ppm Pd) Step3->Result3 Step4 Step 4: Final Crystallization Filter off scavenger and perform final product crystallization. Result3->Step4 End Final API (< 10 ppm Pd) Step4->End

Caption: A robust multi-step workflow for palladium removal.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications. [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]

  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. [Link]

  • Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach. RSC Publishing. [Link]

  • How to Remove Palladium in three easy steps. Biotage. [Link]

  • Your trick to remove residual palladium. Reddit r/Chempros. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC. [Link]

  • Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. [Link]

  • How can i remove palladium Pd catalyst easily?. ResearchGate. [Link]

  • How to remove palladium catalyst from reaction mixture?. ResearchGate. [Link]

  • The effect of residual palladium on the performance of organic electrochemical transistors. Nature Communications. [Link]

Sources

Technical Support Center: Optimizing Chiral Resolution of (R)-2-(4-Bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this portal to address the complex thermodynamic and kinetic challenges associated with the chiral resolution of 2-(4-bromophenyl)propanoic acid. This compound is a critical chiral building block and intermediate in the synthesis of specialized non-steroidal anti-inflammatory drugs (NSAIDs) and targeted therapeutics.

Achieving high yield and enantiomeric excess (ee) requires precise control over phase behaviors and enzymatic specificities. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your workflows.

Resolution Pathway Architecture

The separation of 2-arylpropionic acid enantiomers generally relies on either classical diastereomeric salt formation or enzymatic kinetic resolution[1][2]. The decision matrix below illustrates the two primary pathways supported by our protocols.

ResolutionWorkflow cluster_chemical Diastereomeric Salt Resolution cluster_enzymatic Enzymatic Kinetic Resolution Racemate Racemic 2-(4-bromophenyl) propanoic acid AddAmine Add (S)-(-)-1-phenylethylamine (Solvent: Toluene/MeOH) Racemate->AddAmine Esterify CALB Lipase + Methanol (Organic Solvent) Racemate->Esterify Crystallize Fractional Crystallization (Cooling to 0°C) AddAmine->Crystallize SaltR (R)-Acid • (S)-Amine Salt (Crystalline Precipitate) Crystallize->SaltR SaltS (S)-Acid • (S)-Amine Salt (Mother Liquor) Crystallize->SaltS Acidify Acidification (HCl) & Extraction SaltR->Acidify ProductR_Chem Pure (R)-Enantiomer (Target API Intermediate) Acidify->ProductR_Chem EsterS (S)-Ester (Converted) Esterify->EsterS AcidR (R)-Acid (Unreacted) Esterify->AcidR Separate Liquid-Liquid Extraction (pH Control) EsterS->Separate AcidR->Separate ProductR_Enz Pure (R)-Enantiomer (Target API Intermediate) Separate->ProductR_Enz

Workflow for the chiral resolution of 2-(4-bromophenyl)propanoic acid via chemical and enzymatic routes.

Troubleshooting & FAQs: Diastereomeric Salt Resolution

Q1: I am using (S)-(-)-1-phenylethylamine as the resolving agent, but my yield of the (R)-salt is capping at 30%. How do I push this closer to the theoretical 50%? Causality & Solution: The yield is likely suffering from suboptimal solvent dynamics causing the (R,S)-salt to remain partially dissolved. The resolution of 2-arylpropionic acids via ionic bonding relies entirely on the differential lattice energy and solubility of the resulting diastereomeric salts[2][3]. Action: Switch your solvent system to a precisely calibrated Toluene/Methanol mixture. Toluene acts as the anti-solvent for the salt, while methanol ensures the initial homogeneous formation of the ionic bonds[4]. Implement a slow cooling ramp (e.g., 0.5°C/min down to 0°C) to promote Ostwald ripening, which favors the growth of larger, purer crystals of the (R)-acid/(S)-amine salt and prevents premature crashing out of the highly soluble (S,S)-salt.

Q2: The enantiomeric excess (ee) of my isolated (R)-2-(4-bromophenyl)propanoic acid is only 75% after the first crystallization. How do I achieve >99% ee? Causality & Solution: A 75% ee indicates co-precipitation or entrapment of the (S,S)-salt within the crystal lattice of the (R,S)-salt[4]. Action: You must perform a secondary recrystallization. Do not simply wash the filter cake. Redissolve the crude salt in a minimum volume of hot methanol, then slowly add toluene until the cloud point is reached, and cool. Self-Validation: Validate the ee before breaking the salt. Dissolve a 1 mg sample of the salt in mobile phase, pass it through a chiral stationary phase HPLC column (e.g., Whelk-O1 or Chiralcel OD), and monitor at 225 nm[5][6]. Only proceed to the acidification step once the intact salt shows >99% ee.

Q3: To break the 50% theoretical yield barrier, we are utilizing a Resolution-Racemization-Recycle (R3) loop on the mother liquor. However, we are observing degradation of the (S)-enantiomer during racemization. What is going wrong? Causality & Solution: You are likely using overly harsh basic conditions. Racemization of the undesired (S)-enantiomer requires deprotonation of the


-carbon to form a planar, achiral enolate intermediate[4][7]. Because the 

-proton is flanked by an electron-withdrawing aryl group and a carboxylate, it is relatively acidic. However, excessive heat combined with strong aqueous base (like boiling NaOH) can cause debromination or hydrolysis side-reactions. Action: Use a controlled amount of base (e.g., 1.5 equivalents of NaOH) in a sealed, inert-atmosphere reactor at 80°C. Monitor the optical rotation of the solution; once it reaches zero, quench the reaction immediately to prevent degradation[8].

Racemization Undesired Undesired (S)-Enantiomer (From Mother Liquor) Base Strong Base Treatment (NaOH, Heat) Undesired->Base Enolate Achiral Enolate Intermediate (Planar Geometry) Base->Enolate Deprotonation (alpha-carbon) Reprotonation Reprotonation (H2O / H+ quench) Enolate->Reprotonation Racemate Racemic Mixture (50% R, 50% S) Reprotonation->Racemate Recycle Recycle to Resolution Step Racemate->Recycle

Base-catalyzed racemization of the undesired (S)-enantiomer via an achiral enolate intermediate.

Troubleshooting & FAQs: Enzymatic Kinetic Resolution

Q4: We are transitioning to enzymatic kinetic resolution using immobilized Candida antarctica lipase B (CALB). The esterification reaction stalls at 30% conversion, leaving a mixture of (R)-acid, (S)-acid, and (S)-ester. Why? Causality & Solution: Lipase-catalyzed enantioselective esterification is a reversible equilibrium process[1]. As the enzyme selectively esterifies the (S)-enantiomer with methanol, water is produced as a byproduct. The accumulation of water drives the equilibrium backward (hydrolysis), stalling the forward conversion[9][10]. Action: Introduce an orthoester (e.g., trimethyl orthoformate) into the reaction medium. The orthoester acts as a chemical water scavenger, irreversibly reacting with the byproduct water to form methanol and methyl formate, thus driving the reaction to the theoretical 50% conversion limit[9].

Q5: The CALB enzyme is exhibiting poor enantioselectivity (E-value < 20) for 2-(4-bromophenyl)propanoic acid compared to standard ibuprofen. How can we improve the E-value? Causality & Solution: The bulky para-bromo substituent alters how the substrate docks into the hydrophobic active site of the lipase[1][11]. If the solvent is too polar, it strips the essential hydration shell from the enzyme, altering its conformational "lid" mechanics and reducing stereospecificity[1]. Action: Switch to a highly non-polar solvent like cyclohexane or isooctane[9][10]. Non-polar solvents preserve the enzyme's micro-aqueous layer, maintaining the rigid conformation of the catalytic triad (Ser-His-Asp) required to differentiate the (R) and (S) enantiomers effectively[1].

Quantitative Data Summary

The following table synthesizes the expected performance metrics of optimized resolution methodologies based on standard 2-arylpropionic acid benchmarks[1][4][9][10].

Resolution MethodResolving Agent / BiocatalystTarget TargetMax Theoretical YieldAchievable ee (%)Reaction TimeReusability of Agent
Diastereomeric Salt (S)-(-)-1-phenylethylamine(R)-Acid50% (100% with R3)>99% (after 2nd cryst.)12-24 hHigh (via base extraction)
Enzymatic Esterification CALB (Immobilized)(R)-Acid (Unreacted)50%95 - 98%24-48 hHigh (via filtration)
Enzymatic Hydrolysis Candida rugosa Lipase (CRL)(S)-Acid (Hydrolyzed)50%>95%24 hModerate

Standard Operating Procedures (SOPs)

Protocol A: Diastereomeric Salt Resolution & Recovery

Self-Validating System: Mass balance tracking and intermediate chiral HPLC checks ensure no material is lost to side reactions.

  • Salt Formation: Suspend 1.0 equivalent of racemic 2-(4-bromophenyl)propanoic acid in a 2.5:1 (v/v) mixture of Toluene/Methanol (approx. 5 mL/g of substrate). Heat to 60°C.

  • Amine Addition: Slowly add 0.5 to 0.55 equivalents of (S)-(-)-1-phenylethylamine dissolved in a small volume of toluene[4]. Stir at 60°C for 30 minutes until a homogeneous solution is achieved.

  • Crystallization: Cool the reactor at a rate of 0.5°C/min to 0°C. Hold at 0°C for 4 hours to allow complete precipitation of the (R)-acid/(S)-amine salt.

  • Filtration & Recrystallization: Filter the crystals and wash with cold toluene. Redissolve the filter cake in minimal hot methanol, add toluene to the cloud point, and recrystallize to upgrade the ee to >99%.

  • Acidification (Salt Breaking): Suspend the pure salt in water and add 2M HCl until the pH reaches 2.0. The ionic bond will break, liberating the free (R)-acid and the water-soluble amine hydrochloride[2].

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate. Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under vacuum to yield pure (R)-2-(4-bromophenyl)propanoic acid[3].
    
Protocol B: Lipase-Catalyzed Enantioselective Esterification

Self-Validating System: TLC monitoring (Hexane:EtOAc 4:1) allows visual confirmation of ester formation prior to workup.

  • Reaction Setup: Dissolve racemic 2-(4-bromophenyl)propanoic acid in dry cyclohexane (10 mL/g).

  • Reagent Addition: Add 3.0 equivalents of dry methanol (acyl acceptor) and 1.5 equivalents of trimethyl orthoester (water scavenger)[1][9].

  • Biocatalyst Addition: Add immobilized CALB (Novozym 435) at a 1:10 (w/w) ratio to the substrate.

  • Incubation: Shake or mechanically stir the suspension at 40°C for 48 hours[9]. Note: Avoid magnetic stirring bars as they mechanically grind and destroy the immobilized enzyme beads.

  • Enzyme Recovery: Filter the reaction mixture through a sintered glass funnel to recover the immobilized lipase. Wash the beads with cold cyclohexane for reuse.

  • Separation: Concentrate the filtrate. Dissolve the residue in a biphasic mixture of Ethyl Acetate and saturated aqueous

    
     (pH 8.5). The unreacted target (R)-acid will partition into the aqueous layer as a sodium salt, while the converted (S)-ester remains in the organic layer[1][9].
    
  • Final Isolation: Separate the aqueous layer, acidify to pH 2.0 with HCl, and extract with Ethyl Acetate to recover the highly pure (R)-2-(4-bromophenyl)propanoic acid.

References

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. TSI Journals. Available at:[Link]

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. ResearchGate. Available at: [Link]

  • Process for the manufacture of racemic 2-aryl-propionic acid. Justia Patents. Available at: [Link]

  • Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. ChemRxiv. Available at: [Link]

  • EP2307335A1 - Process for the manufacture of racemic 2-aryl-propionic acid. Google Patents.
  • Resolution via salt formation (ionic bonding). Stereoelectronics. Available at:[Link]

  • Enantioselective esterification of 2-arylpropionic acids. ResearchGate. Available at: [Link]

  • New Efficient Lipase from Yarrowia lipolytica for the Resolution of 2-Bromo-arylacetic Acid Esters. ResearchGate. Available at: [Link]

  • Chemo-Enzymatic Synthesis, Structural and Stereochemical Characterization. PMC (NIH). Available at:[Link]

Sources

Technical Support Center: Resolving Emulsions in Phenylpropanoic Acid Extractions

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving emulsions encountered during the liquid-liquid extraction of phenylpropanoic acids. The information presented herein is a synthesis of established chemical principles and practical, field-proven techniques designed to enhance experimental success and product purity.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during the extraction of phenylpropanoic acids?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as microscopic or submicroscopic droplets.[1][2] During the liquid-liquid extraction of phenylpropanoic acids, vigorous shaking or mixing is required to maximize the surface area between the two phases and facilitate the transfer of the analyte.[1][3] However, this agitation can also lead to the formation of emulsions, especially in the presence of surfactant-like molecules that can stabilize the dispersed droplets.[4][5] Phenylpropanoic acids themselves, possessing both a nonpolar phenyl ring and a polar carboxylic acid group, can sometimes contribute to emulsion stabilization.[6][7][8]

Q2: What are the common consequences of emulsion formation in my extraction?

The formation of a stable emulsion is a significant experimental challenge that can lead to:

  • Poor Phase Separation: The distinct boundary between the aqueous and organic layers becomes obscured, making it difficult to separate the two phases cleanly.[4]

  • Reduced Product Recovery: The analyte of interest can become trapped within the emulsion layer, leading to a lower yield.[4]

  • Contamination of Product: Incomplete separation can result in the contamination of the desired organic phase with aqueous components or vice-versa.

  • Increased Processing Time: Significant time and effort may be required to break the emulsion, slowing down the overall workflow.

Q3: Can I prevent emulsions from forming in the first place?

Prevention is often more effective than treatment.[1] Consider the following preventative measures:

  • Gentle Mixing: Instead of vigorous shaking, use gentle swirling or rocking of the separatory funnel. This maintains a large surface area for extraction while minimizing the energy input that can lead to emulsion formation.[4]

  • pH Control: Phenylpropanoic acids are weak acids.[6] Adjusting the pH of the aqueous phase can significantly impact their solubility and partitioning behavior. For example, at a pH well above the pKa of the phenylpropanoic acid (typically around 4.66), the carboxylic acid will be deprotonated to its carboxylate form, increasing its aqueous solubility and potentially reducing its tendency to stabilize emulsions.[3][6]

  • Solvent Choice: The choice of organic solvent can influence emulsion formation. Solvents with densities significantly different from water can facilitate better phase separation.

In-Depth Troubleshooting Guides

When an emulsion has formed, a systematic approach is necessary to resolve it. The following troubleshooting guides provide a range of techniques, from simple physical methods to chemical interventions.

Troubleshooting Flowchart

The following diagram illustrates a logical workflow for addressing emulsion formation.

Emulsion_Troubleshooting Start Emulsion Formed Patience Allow to Stand (15-30 min) Start->Patience Physical Gentle Swirling/ Tapping Patience->Physical If unresolved Resolved Emulsion Resolved Proceed with Extraction Patience->Resolved If resolved Centrifugation Centrifugation Physical->Centrifugation If unresolved Physical->Resolved If resolved Salting Add Saturated Brine (NaCl) 'Salting Out' Centrifugation->Salting If unresolved Centrifugation->Resolved If resolved pH_Change Adjust Aqueous pH Salting->pH_Change If unresolved Salting->Resolved If resolved Solvent_Add Add Small Amount of Different Organic Solvent pH_Change->Solvent_Add If unresolved pH_Change->Resolved If resolved Filtration Filter through Glass Wool or Phase Separation Paper Solvent_Add->Filtration If unresolved Solvent_Add->Resolved If resolved Filtration->Resolved If resolved Unresolved Persistent Emulsion Consider Alternative Methods Filtration->Unresolved If unresolved

Sources

stability of (R)-2-(4-bromophenyl)propanoic acid under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, frequently asked questions, and troubleshooting advice regarding the stability of (R)-2-(4-bromophenyl)propanoic acid, particularly under basic conditions. As Senior Application Scientists, our goal is to blend foundational chemical principles with practical, field-tested insights to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of (R)-2-(4-bromophenyl)propanoic acid in basic environments.

Q1: What is the primary stability concern for (R)-2-(4-bromophenyl)propanoic acid under basic conditions?

The principal stability issue is racemization .[1][2][3] (R)-2-(4-bromophenyl)propanoic acid is a chiral molecule, and its biological activity is often dependent on its specific stereochemistry. Under basic conditions, the proton on the chiral carbon (the α-carbon) becomes labile. A base can abstract this proton to form a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of this planar intermediate, leading to the formation of both the (R) and (S) enantiomers. This process converts the enantiomerically pure compound into a racemic mixture, which can significantly impact its efficacy and safety profile.[1][2]

Q2: Why is racemization a critical issue in drug development?

In pharmaceutical applications, enantiomers of a chiral drug can have vastly different pharmacological, metabolic, and toxicological properties.[2] One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even cause undesirable side effects (the distomer).[4] Therefore, maintaining the enantiomeric purity of an active pharmaceutical ingredient (API) is crucial for ensuring a consistent and predictable therapeutic outcome.[2][5] Regulatory agencies like the FDA and EMA require strict control and monitoring of enantiomeric purity throughout the drug development lifecycle.[6]

Q3: What factors influence the rate of base-catalyzed racemization?

Several factors can accelerate the rate of racemization. Understanding these is key to minimizing stereochemical instability:

  • Base Strength & Concentration: Stronger bases and higher concentrations will increase the rate of α-proton abstraction, leading to faster racemization.

  • Temperature: Higher temperatures increase the kinetic energy of the system, overcoming the activation energy for proton abstraction more easily and accelerating the racemization process.[1]

  • Solvent: Polar, protic solvents can facilitate proton transfer and stabilize the transition state, potentially increasing the rate of racemization.[1]

  • Exposure Time: The extent of racemization is directly proportional to the duration of exposure to basic conditions.[1]

Q4: Is decarboxylation a significant risk for this compound under basic conditions?

Under typical experimental or physiological basic conditions (e.g., aqueous buffers, mild organic bases at room temperature), spontaneous decarboxylation is not a significant degradation pathway for 2-arylpropanoic acids like this one. Decarboxylation of aryl carboxylic acids usually requires much harsher conditions, such as high heat or the presence of specific catalysts or activating groups (e.g., a cyano group at the α-position).[7][8][9] While forced degradation studies might employ extreme conditions that could induce some decarboxylation, it is not a primary concern during routine handling or formulation.

Q5: How do I monitor the chiral purity and stability of my compound?

The gold-standard analytical technique is Chiral High-Performance Liquid Chromatography (HPLC) .[5][10] This method uses a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, allowing for their separation and quantification. Common CSPs for this class of compounds include polysaccharide-based columns (e.g., cellulose or amylose derivatives).[5][11] By analyzing the sample over time, you can precisely measure the enantiomeric excess (e.e.) and detect the formation of any degradation products.

Troubleshooting Guide: Experimental Scenarios

This section provides actionable advice for specific problems you may encounter during your experiments.

Problem 1: "My chiral HPLC analysis shows a decrease in enantiomeric excess (e.e.) after exposing my sample to a basic buffer. How do I confirm this and what are my next steps?"

Root Cause Analysis: A decrease in e.e. is a classic sign of racemization. The basic buffer is likely facilitating the formation of the planar enolate intermediate, leading to the loss of stereochemical integrity.

Confirmation & Troubleshooting Steps:

  • System Suitability: First, ensure your analytical method is sound. Inject a standard of known e.e. to confirm the HPLC system is performing correctly and that the loss of purity is not an analytical artifact.

  • Control Experiment: Run a parallel experiment where the (R)-enantiomer is dissolved in a neutral, aprotic solvent under the same conditions (time, temperature). This will serve as your control to confirm that the basic pH is the causative factor.

  • Investigate Causality: If racemization is confirmed, you need to mitigate it.

    • Lower the pH: Can your experiment be performed at a lower pH where the compound remains sufficiently soluble but racemization is minimized?

    • Reduce Temperature: Perform the experiment at the lowest practical temperature. Racemization is a chemical reaction with a rate that is highly dependent on temperature.

    • Limit Exposure Time: Minimize the time the compound spends in the basic solution. If possible, perform the basic step and immediately neutralize or process the sample for the next stage.

G cluster_0 Problem Identification A Observe Decreased e.e. in Chiral HPLC B Run System Suitability (Known Standard) A->B Is method reliable? C Perform Control Experiment (Neutral Solvent) B->C D Lower pH of Medium C->D Is base the cause? E Reduce Reaction Temperature F Minimize Exposure Time G Select Weaker, Non-Nucleophilic Base

Caption: Troubleshooting workflow for addressing loss of enantiomeric excess.

Problem 2: "I need to perform a base-mediated reaction (e.g., esterification) on the carboxyl group. How can I minimize the risk of racemization at the adjacent chiral center?"

Root Cause Analysis: Using a strong base to deprotonate the carboxylic acid for subsequent reaction also creates the ideal conditions for deprotonating the α-carbon, leading to racemization.

Strategic Solutions:

  • Use Coupling Agents: Avoid using a strong base altogether. Instead, use modern coupling agents that activate the carboxylic acid under mild, often neutral or slightly acidic, conditions.

    • Carbodiimide-based reagents: Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), often with an additive like 4-dimethylaminopyridine (DMAP), can facilitate ester or amide bond formation at room temperature with minimal risk of racemization.[1]

  • Non-Nucleophilic, Sterically Hindered Bases: If a base is absolutely required, choose one that is sterically bulky and non-nucleophilic, such as diisopropylethylamine (DIPEA) or 2,6-lutidine. These are less likely to abstract the sterically shielded α-proton compared to smaller bases like sodium hydroxide or triethylamine.

  • Low Temperature Protocol: Conduct the reaction at low temperatures (e.g., 0 °C to -78 °C) to significantly slow the rate of epimerization (the first step in racemization).

G compound_R (R)-Enantiomer (Chiral) enolate Planar Enolate (Achiral Intermediate) compound_R->enolate + Base (B:) - H-B+ enolate->compound_R + H-B+ - B: compound_S (S)-Enantiomer (Chiral) enolate->compound_S + H-B+ - B:

Caption: Mechanism of racemization via a planar enolate intermediate.

Experimental Protocols & Data

To ensure the stability of your API, conducting a forced degradation study is essential.[12][13][14] This involves intentionally stressing the molecule under more severe conditions than it would normally encounter to identify potential degradation pathways and validate the stability-indicating power of your analytical methods.[6]

Protocol 1: Basic Forced Degradation Study

Objective: To assess the stability of (R)-2-(4-bromophenyl)propanoic acid under basic hydrolysis conditions.

Materials:

  • (R)-2-(4-bromophenyl)propanoic acid

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) solution for neutralization

  • Methanol or Acetonitrile (HPLC Grade)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Accurately weigh 10 mg of the compound into a 10 mL volumetric flask. Dissolve in 1-2 mL of methanol and dilute to the mark with 0.1 M NaOH to achieve a final concentration of 1 mg/mL.

  • Stress Condition: Incubate the solution in a water bath at 60 °C.

  • Time Points: Withdraw aliquots (e.g., 100 µL) at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquot. For a 100 µL aliquot, add 100 µL of 0.1 M HCl.

  • Dilution & Analysis: Dilute the neutralized sample to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze immediately by a validated chiral HPLC method.

  • Control: Prepare a control sample in water/methanol at the same concentration and store it at 4 °C. Analyze it alongside the stressed samples.

Protocol 2: Chiral HPLC Analysis Method

Objective: To separate and quantify the (R) and (S) enantiomers of 2-(4-bromophenyl)propanoic acid.

  • Column: Chiralpak AD-H, 5 µm, 4.6 x 250 mm (or equivalent polysaccharide-based chiral column)

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

(Note: This is a representative method. The mobile phase composition and choice of column should be optimized for your specific instrumentation and requirements.)

Data Presentation: Hypothetical Forced Degradation Results

The table below summarizes potential outcomes from a forced degradation study, illustrating how to present the data clearly.

ConditionTime (hours)Assay of (R)-enantiomer (%)% Enantiomeric Excess (e.e.)Total Degradation (%)Observations
Control (4 °C) 2499.899.6< 0.2No significant change.
0.1 M NaOH, 60 °C 298.595.01.3Minor degradation, initial loss of e.e.
0.1 M NaOH, 60 °C 895.275.44.6Significant racemization observed.
0.1 M NaOH, 60 °C 2492.110.27.7Nearing complete racemization.
0.1 M HCl, 60 °C 2499.599.4< 0.5Stable under acidic conditions.

Analysis of Table: The data clearly indicates that the primary mode of degradation under basic stress is racemization, evidenced by the dramatic drop in enantiomeric excess with minimal loss of the total drug substance. The compound is shown to be stable under acidic conditions.

References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). [Link]

  • Forced degradation of API and formulation under various stress... - ResearchGate. (n.d.). [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). [Link]

  • Coupling of the decarboxylation of 2-Cyano-2-phenylpropanoic acid to large-amplitude motions: a convenient fuel for an acid-base-operated molecular switch - Research portal Eindhoven University of Technology. (2016, June 15). [Link]

  • Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids. (n.d.). [Link]

  • Oxidative Decarboxylation of 2-Aryl Carboxylic Acids Using (Diacetoxyiodo)benzene for Preparation of Aryl Aldehydes, Ketones, and Nitriles - Organic Chemistry Portal. (n.d.). [Link]

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid | Request PDF - ResearchGate. (n.d.). [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC. (n.d.). [Link]

  • Coupling of the Decarboxylation of 2-Cyano-2-phenylpropanoic Acid to Large-Amplitude Motions: A Convenient Fuel for an Acid-Base-Operated Molecular Switch - PubMed. (2016, June 6). [Link]

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) - TSI Journals. (2007, July 27). [Link]

  • Racemization in Drug Discovery EODC v08.pdf - ORCA – Online Research @ Cardiff. (n.d.). [Link]

  • Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones - Chemical Review and Letters. (2023, August 10). [Link]

  • A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids - MDPI. (2012, June 14). [Link]

  • A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids - Macmillan Group - Princeton University. (2022, May 2). [Link]

  • Racemization - Wikipedia. (n.d.). [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (n.d.). [Link]

  • Hydrolysis of Ibuprofen Nitrile and Ibuprofen Amide and Deracemisation of Ibuprofen Using Nocardia corallina B-276 - PMC. (2012, March 12). [Link]

  • 2-(4-Bromophenyl)propanoic acid | C9H9BrO2 | CID 521441 - PubChem. (n.d.). [Link]

  • Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis - PMC. (2021, July 7). [Link]

Sources

Technical Support Center: Chiral HPLC Separation of Propanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral separation of propanoic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting. My goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring your success in achieving robust and reliable enantioselective separations.

Frequently Asked Questions (FAQs)

Q1: I'm starting a new project on the chiral separation of a propanoic acid derivative. Where do I begin with method development?

A1: A systematic approach is key to efficient and successful chiral method development. The selection of the chiral stationary phase (CSP) is the most critical first step, followed by a logical screening of mobile phases.

The general workflow involves selecting a set of diverse chiral columns, screening them with a few standard mobile phases, and then optimizing the best-hit conditions. Polysaccharide-based columns are often a great starting point due to their broad enantioselectivity for a wide range of compounds, including carboxylic acids[1].

Here is a recommended workflow for your initial screening:

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization Start Select Diverse CSPs (e.g., Polysaccharide, Protein-based) ScreenMP Screen with Standard Mobile Phases (Normal & Reversed-Phase) Start->ScreenMP Evaluate Evaluate Initial Results (Resolution > 1.0?) ScreenMP->Evaluate OptimizeMP Optimize Mobile Phase (Solvent Ratio, Additive Conc.) Evaluate->OptimizeMP Partial or No Separation Optimized Optimized Method (Resolution > 1.5, Good Peak Shape) Evaluate->Optimized Baseline Separation Achieved OptimizeTemp Optimize Temperature OptimizeMP->OptimizeTemp OptimizeFlow Optimize Flow Rate OptimizeTemp->OptimizeFlow OptimizeFlow->Optimized

Caption: A logical workflow for chiral HPLC method development.

For propanoic acid derivatives, consider starting with the CSPs and mobile phase conditions outlined in the table below.

Chiral Stationary Phase (CSP) TypeRecommended Mobile Phase ModesStarting Mobile Phase CompositionAcidic Modifier (Crucial for Propanoic Acids)
Polysaccharide-based (e.g., Chiralpak® AD, Chiralcel® OD)Normal Phase, Reversed-Phase, Polar OrganicNormal Phase: n-Hexane / Isopropanol (90:10, v/v)0.1% Trifluoroacetic Acid (TFA) or Acetic Acid
Reversed-Phase: Acetonitrile / Water0.1% Formic Acid or Acetic Acid
Protein-based (e.g., CHIRAL-AGP)Reversed-PhasePhosphate Buffer (pH 4.0-7.0) / AcetonitrileMobile phase pH is the critical parameter
Anion-Exchanger-based (e.g., CHIRALPAK® QN-AX)Polar OrganicMethanolAcetic Acid / Ammonium Acetate buffer system

Table 1: Recommended Starting Conditions for Chiral HPLC Method Development for Propanoic Acid Derivatives.

Remember to always dissolve your sample in the mobile phase to avoid peak distortion and ensure compatibility[1][2].

Troubleshooting Guide

Q2: I am observing poor or no resolution between my propanoic acid enantiomers. What are the likely causes and how can I improve it?

A2: Poor resolution is a common challenge in chiral separations. The root cause often lies in the selection of the stationary phase or the composition of the mobile phase. Chiral recognition is based on the formation of transient diastereomeric complexes between the analyte and the CSP[1]. If these complexes are not formed or their stability difference is minimal, no separation will occur.

Here’s how to troubleshoot this issue:

  • Confirm CSP Suitability: The first step is to ensure you are using an appropriate CSP. Polysaccharide-based columns are a robust starting point for carboxylic acids[1]. If you are using one and still see no separation, consider screening other types of CSPs, such as protein-based or anion-exchanger columns, which offer different chiral recognition mechanisms[1][3].

  • Optimize the Mobile Phase:

    • Solvent Ratio: In normal phase, systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol). A change of just a few percent can dramatically impact resolution[4].

    • Acidic Modifier: For acidic analytes like propanoic acid, the presence and concentration of an acidic modifier are critical. The modifier suppresses the ionization of the carboxylic acid group, leading to better peak shapes and often improved resolution[5]. Experiment with different acidic modifiers (e.g., TFA, acetic acid, formic acid) and their concentrations (typically 0.1% to 0.5%)[6][7]. The choice of acid can sometimes even alter the elution order of the enantiomers[7].

    • Change the Alcohol Modifier: The type of alcohol used in the mobile phase can also affect separation. For instance, switching from isopropanol to ethanol can alter the selectivity[4].

  • Adjust the Temperature: Temperature plays a significant role in chiral separations. Lowering the temperature often, but not always, improves resolution by enhancing the stability of the diastereomeric complexes[8]. However, in some cases, an increase in temperature can lead to better separation or even a reversal of elution order[4][7]. It is worthwhile to explore a range of temperatures (e.g., 15°C, 25°C, 40°C).

Q3: My peaks are tailing significantly. How can I achieve symmetrical peaks?

A3: Peak tailing for acidic compounds like propanoic acid derivatives is frequently caused by unwanted secondary interactions between the analyte and the stationary phase, or by sample overload.

  • Increase Acidic Modifier Concentration: The primary cause of tailing for acidic compounds is often the interaction of the ionized carboxylate group with active sites on the silica support of the CSP. Increasing the concentration of the acidic modifier (e.g., TFA or acetic acid) in the mobile phase can help to fully protonate the propanoic acid, minimizing these secondary interactions and leading to sharper, more symmetrical peaks[2][5].

  • Reduce Sample Load: Injecting too much sample can overload the column, leading to peak tailing. Try reducing the injection volume or the concentration of your sample to see if the peak shape improves[2].

  • Check for Column Contamination: A contaminated guard or analytical column can also lead to peak tailing. Flush the column according to the manufacturer's instructions.

Q4: I am observing split peaks for my enantiomers. What is causing this and how do I fix it?

A4: Peak splitting is a clear indicator of a problem in the chromatographic system. It suggests that a portion of the analyte is traveling through the column at a different speed. The cause can be chemical or physical.

PeakSplittingTroubleshooting cluster_causes Potential Causes cluster_solutions Solutions Start Peak Splitting Observed Cause1 Sample Solvent Incompatibility Start->Cause1 Cause2 Partially Clogged Frit or Column Inlet Start->Cause2 Cause3 Column Void or Channeling Start->Cause3 Cause4 Co-eluting Impurity Start->Cause4 Sol1 Dissolve Sample in Mobile Phase Cause1->Sol1 Sol2 Filter Sample & Reverse Flush Column Cause2->Sol2 Sol3 Replace Column Cause3->Sol3 Sol4 Adjust Mobile Phase for Better Separation Cause4->Sol4

Caption: Troubleshooting logic for peak splitting in HPLC.

Here is a step-by-step guide to diagnosing and resolving peak splitting:

  • Sample Solvent Mismatch: This is one of the most common causes. If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause the peak to distort and split[9][10]. Solution: Always aim to dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest solvent possible that will fully dissolve your sample[11].

  • Partially Blocked Column Inlet Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing the sample to be unevenly distributed onto the stationary phase[12]. Solution: Filter all samples and mobile phases through a 0.45 µm filter[2]. If you suspect a blockage, you can try back-flushing the column (if the manufacturer permits) or replacing the inlet frit.

  • Column Void or Bed Collapse: A void at the head of the column can cause the sample band to spread and split before it begins to separate[10][12]. This can happen over time due to high pressures or harsh mobile phases. Solution: Unfortunately, a significant void usually means the column needs to be replaced. Using a guard column can help extend the life of your analytical column.

  • Co-eluting Impurity: What appears to be a split peak might actually be two different compounds eluting very close together[12]. Solution: Try adjusting the mobile phase composition or temperature to see if you can resolve the two peaks. A diode array detector (DAD) can be used to check the peak purity across the entire peak.

By systematically addressing these potential issues, you can diagnose the root cause of your peak splitting and restore the integrity of your chiral separation.

References

  • Matarashvili, I., et al. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Journal of Separation Science. Available at: [Link]

  • Gullapalli, S. & Vittal, T. (2005). Preparative-scale separation of enantiomers of chiral carboxylic acids. Google Patents (US 2005/0054878 A1).
  • Phenomenex. Chiral HPLC Column. Phenomenex. Available at: [Link]

  • Haginaka, J., et al. (1994). Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral stationary phase. Journal of Chromatography A. Available at: [Link]

  • Madhavan, P., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Trade Science Inc. Journals. Available at: [Link]

  • ResearchGate. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid | Request PDF. ResearchGate. Available at: [Link]

  • ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. Available at: [Link]

  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three. Regis Technologies. Available at: [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • Unknown. HPLC manual (for chiral HPLC analysis). Available at: [Link]

  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters. Available at: [Link]

  • Klenerova, V., & Slais, K. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • ResearchGate. (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some.... ResearchGate. Available at: [Link]

  • ResearchGate. (2013). When using HPLC, how do you deal with split peaks?. ResearchGate. Available at: [Link]

  • Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Separation Science. (2024). Peak Splitting in HPLC: Causes and Solutions. Separation Science. Available at: [Link]

  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. GALAK Chromatography. Available at: [Link]

  • Waters. (n.d.). What are common causes of peak splitting when running an LC column?. Waters Knowledge Base. Available at: [Link]

Sources

Technical Support Center: Minimizing Debromination in Coupling Protocols

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth, actionable advice for overcoming one of the most persistent challenges in cross-coupling chemistry: unwanted debromination. Here, we move beyond simple procedural lists to explore the mechanistic underpinnings of this common side reaction and offer field-proven strategies to mitigate it. Our goal is to empower you with the knowledge to not only troubleshoot your current reactions but also to proactively design more robust and selective coupling protocols in the future.

Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it such a prevalent issue in my coupling reactions?

Debromination, also known as hydrodebromination or protodebromination, is a side reaction where the bromine atom on your aryl or vinyl substrate is replaced by a hydrogen atom, leading to an undesired and often difficult-to-separate byproduct.[1][2] This significantly reduces the yield of your target molecule and complicates purification efforts.[2][3]

The prevalence of this issue stems from the formation of palladium-hydride (Pd-H) species within the catalytic cycle.[3] These reactive intermediates can arise from various sources in your reaction mixture, including solvents (like alcohols), water, or even certain bases and ligands.[3][4] Once formed, the Pd-H species can participate in a competing catalytic cycle that leads to the debrominated product instead of the desired cross-coupled product.[3]

Q2: I'm observing significant debromination in my Suzuki-Miyaura coupling. What are the first things I should check?

When facing significant debromination in a Suzuki-Miyaura coupling, a systematic approach to troubleshooting is key. The most common culprits are often the base, temperature, and the quality of your reagents.

  • The Base: Stronger bases, particularly in the presence of protic solvents, can facilitate the formation of hydride donors that lead to debromination.[1][3]

  • Reaction Temperature: Elevated temperatures can accelerate not only the desired coupling but also side reactions like debromination.[1][2] Higher temperatures can also lead to the thermal decomposition of solvents or ligands, creating additional hydride sources.[3]

  • Reagent Quality: The purity of your starting materials, especially the boronic acid, is critical. Boronic acids can degrade over time, a process known as protodeboronation, which reduces the concentration of your active coupling partner and can allow more time for side reactions to occur.[1][5]

Troubleshooting Guides: A Deeper Dive

This section provides detailed, issue-specific troubleshooting advice, complete with the scientific rationale behind each recommendation.

Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)

Symptoms:

  • Formation of a significant amount of the debrominated starting material (Ar-H).

  • Low conversion of the aryl bromide starting material.

  • A complex product mixture that is difficult to purify.[3]

Troubleshooting Workflow:

Debromination_Troubleshooting start High Debromination Observed base Optimize Base start->base Aggressive Base? base->start Re-evaluate temp Lower Temperature base->temp Still an issue? temp->base catalyst Screen Catalyst/Ligand temp->catalyst Still an issue? catalyst->temp solvent Change Solvent catalyst->solvent Still an issue? solvent->catalyst reagents Verify Reagent Quality solvent->reagents Still an issue? reagents->solvent end Debromination Minimized reagents->end Problem Solved

Caption: A logical workflow for troubleshooting debromination.

Detailed Optimization Strategies:

ParameterRecommended Action & Rationale
Base Selection Switch to a milder or sterically hindered base. Strong, nucleophilic bases like NaOtBu or NaOH can promote the formation of Pd-H species.[3] Weaker inorganic bases such as K₃PO₄, K₂CO₃, Cs₂CO₃, or CsF are often effective for the coupling reaction while minimizing debromination.[1][3] The choice of a weaker base can disfavor the pathways that lead to hydride formation.
Reaction Temperature Lower the reaction temperature. Run the reaction at the lowest effective temperature. If the reaction is slow, consider incremental increases of 10 °C while monitoring for the formation of the debrominated byproduct.[3] Lowering the temperature can increase the selectivity of the reaction by disfavoring side reactions that may have a higher activation energy.[1]
Catalyst & Ligand System Screen different palladium sources and ligands. The electronic and steric properties of the ligand can significantly influence the relative rates of the desired coupling versus debromination.[2] Electron-rich and bulky ligands can sometimes favor the reductive elimination of the desired product over the competing debromination pathway.[6][7] Consider ligands like SPhos or XPhos, which are known to stabilize the palladium center and accelerate the cross-coupling pathway.[3][8]
Solvent Choice Switch to an aprotic solvent. Protic solvents like water and alcohols can act as a source of protons or hydrides, potentially facilitating debromination.[1] Aprotic solvents such as dioxane, THF, or toluene can reduce the availability of these potential hydride donors.[1]
Reagent Purity Verify the quality of all reagents, especially the boronic acid. Boronic acids can undergo protodeboronation, particularly if not stored properly.[1][9] Use freshly purchased or purified starting materials. Impurities can poison the catalyst or participate in unwanted side reactions.[1] Consider using more stable boronic esters, such as pinacol esters, to prevent premature degradation.[4]
Additives Consider the use of additives. In some cases, additives can suppress side reactions. For example, in certain Suzuki couplings, the addition of small amounts of water can be beneficial, while in others, rigorously anhydrous conditions are required. The effect of additives can be highly substrate-dependent and may require empirical screening.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Optimized to Minimize Debromination

This protocol provides a robust starting point for a Suzuki-Miyaura coupling where debromination is a concern.

Reaction: Aryl Bromide + Arylboronic Acid → Biaryl Product

Reagent Preparation:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq), the arylboronic acid (1.2 eq), and a mild base such as K₃PO₄ (2.0 eq).[3]

  • Add the Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the chosen ligand (e.g., SPhos, 4 mol%).[3]

  • Add the anhydrous, degassed solvent (e.g., dioxane or toluene).

Reaction Execution:

  • Stir the mixture at a reduced temperature (e.g., start at 40 °C) and monitor the reaction progress by TLC or LC-MS every hour.[3]

  • If the reaction is slow, incrementally increase the temperature by 10 °C intervals, while continuing to monitor for the formation of the debrominated byproduct.[3]

Work-up and Analysis:

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Analyze the crude product by ¹H NMR to quantify the ratio of the desired biaryl product to the debrominated arene.[2]

Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Bromide

The use of a copper-free system can sometimes mitigate side reactions.

Reaction: Aryl Bromide + Terminal Alkyne → Arylalkyne

Reagent Preparation:

  • In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 eq), the terminal alkyne (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (2 mol%), and a suitable ligand like P(p-tol)₃ (4 mol%) to a Schlenk tube.[10]

  • Add an appropriate solvent such as THF.[10]

  • Add a suitable base, for example, DBU (2.0 eq).[10]

Reaction Execution:

  • Seal the tube and heat the reaction to the desired temperature (e.g., 60-80 °C).

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

Work-up and Analysis:

  • Cool the reaction mixture and dilute with an organic solvent.

  • Wash with water and brine, then dry the organic layer and concentrate.

  • Purify by column chromatography.

Mechanistic Insights into Debromination

A deeper understanding of the mechanism of debromination can inform your troubleshooting strategy. The primary pathway for debromination involves the formation of a palladium-hydride (Pd-H) intermediate.

Debromination_Mechanism cluster_coupling Desired Cross-Coupling Cycle cluster_debromination Debromination Side Reaction pd0 Pd(0)L_n ox_add Oxidative Addition (Ar-Br) pd0->ox_add pd_ar_br L_nPd(II)(Ar)(Br) ox_add->pd_ar_br transmetal Transmetalation (R-B(OH)₂) pd_ar_br->transmetal pd_ar_h L_nPd(II)(Ar)(H) pd_ar_br->pd_ar_h Hydride Transfer pd_ar_r L_nPd(II)(Ar)(R) transmetal->pd_ar_r red_elim Reductive Elimination pd_ar_r->red_elim red_elim->pd0 Regenerates Catalyst product Ar-R red_elim->product hydride_source Hydride Source (Solvent, Base, H₂O) red_elim_h Reductive Elimination pd_ar_h->red_elim_h red_elim_h->pd0 Regenerates Catalyst byproduct Ar-H (Debrominated) red_elim_h->byproduct

Caption: Competing catalytic cycles of cross-coupling and debromination.

This diagram illustrates how the palladium(II) intermediate, LₙPd(II)(Ar)(Br), can either proceed through the desired transmetalation step or be intercepted by a hydride source to form LₙPd(II)(Ar)(H).[4] This hydride intermediate then undergoes reductive elimination to yield the debrominated byproduct, Ar-H.[3] Your goal is to favor the kinetics of the transmetalation and subsequent reductive elimination of the desired product over the hydride transfer and debromination pathway.

References
  • Zhang, Y., Ke, Z., & Liu, L. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21759–21767. [Link]

  • Zhang, Y., Ke, Z., & Liu, L. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21759–21767. [Link]

  • Cera, G., Schiavon, M., & Beccaria, M. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 383–391. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Isley, N. A., Boger, D. L., & Raines, R. T. (2015). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science, 6(9), 5191–5196. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

Sources

Technical Support Center: Purification & Resolution of (R)-2-(4-Bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Workflow

2-(4-Bromophenyl)propanoic acid belongs to the 2-arylpropanoic acid class of compounds (commonly referred to as "profens" in pharmaceutical chemistry)[1]. Isolating the enantiopure (R)-enantiomer from a crude synthetic reaction mixture requires a strategic combination of chemoselective extraction and stereoselective resolution.

Because crude reaction mixtures often contain neutral organic byproducts, transition metal catalysts, or unreacted starting materials, a standard acid-base extraction is the mandatory first step. Once the racemic acid is isolated, chiral resolution is traditionally achieved via diastereomeric salt crystallization using a chiral amine, most notably (S)-(-)-1-phenylethylamine[2].

Workflow for the purification and chiral resolution of (R)-2-(4-bromophenyl)propanoic acid.

Troubleshooting Guides & FAQs

Q1: How do I effectively separate the (R)-enantiomer from a racemic mixture using classical resolution? A: The most reliable method for 2-arylpropanoic acids is diastereomeric salt crystallization utilizing a chiral amine. By reacting the racemic acid with2[2], two diastereomeric salts are formed: the (R)-acid•(S)-amine salt and the (S)-acid•(S)-amine salt. Due to the spatial arrangement of the alpha-methyl group and the rigid bromophenyl ring, the (R,S)-salt packs more efficiently into a crystal lattice in moderately polar solvents like ethyl acetate (EtOAc), rendering it significantly less soluble than the (S,S)-salt.

Q2: My diastereomeric salt crystallization yields low enantiomeric excess (ee). How can I optimize it? A: Low ee in the first crop is usually caused by the co-precipitation of the more soluble diastereomer. To troubleshoot this, apply the Pope-Peachey method (often referred to as the half-equivalent method). Instead of using 1.0 equivalent of the resolving agent, use 0.5 equivalents of (S)-(-)-1-phenylethylamine[3]. Causality: This forces the two acid enantiomers to compete for the limited chiral amine. The thermodynamically more stable, less soluble (R,S)-salt will preferentially form and precipitate, leaving the (S)-acid in solution as the unreacted free acid. This drastically increases the ee of the first crop.

Q3: What is the best method for removing neutral/basic impurities from the reaction mixture before chiral resolution? A: A rigorous acid-base liquid-liquid extraction is required. Carboxylic acids can be reversibly toggled between a lipophilic free acid state (at low pH) and a hydrophilic carboxylate salt state (at high pH). By extracting the crude mixture with 1M NaOH, the 2-(4-bromophenyl)propanoate sodium salt partitions into the aqueous layer, leaving neutral organic impurities (e.g., cross-coupling ligands, unreacted halides) in the organic phase. Acidifying the aqueous layer to pH < 2 selectively precipitates the purified racemic acid.

Q4: Can I use enzymatic kinetic resolution instead of salt crystallization? A: Yes. Lipase-catalyzed kinetic resolution is highly effective for 2-arylpropanoic acids. The process involves converting the racemic acid into an alkyl ester, followed by enantioselective hydrolysis using 4[4]. The enzyme selectively hydrolyzes the (S)-ester faster than the (R)-ester (or vice versa depending on the specific lipase variant and conditions), allowing phase separation of the unreacted (R)-ester from the newly formed (S)-acid.

Q5: How do I prepare samples for Chiral HPLC/SFC analysis to determine ee? A: Never inject the intact diastereomeric salt directly onto a chiral column. The chiral amine resolving agent will cause severe peak tailing and can permanently alter the chiral stationary phase. Action: Take a 5 mg aliquot of the salt, suspend it in 1 mL of 1M HCl, and extract with 1 mL of Hexane/EtOAc. Evaporate the organic layer and dissolve the resulting free acid in your mobile phase (e.g., Hexane/Isopropanol containing 0.1% Trifluoroacetic acid to suppress ionization during the run).

Quantitative Data: Resolution Optimization

The following table summarizes the quantitative parameters and expected outcomes when optimizing the resolution of 2-arylpropanoic acids.

Table 1: Optimization Parameters for Diastereomeric Salt Crystallization

Resolving AgentEquivalents UsedSolvent SystemTarget EnantiomerExpected 1st Crop eeExpected Yield
(S)-(-)-1-phenylethylamine1.0 eqEtOAc(R)-acid60 - 75%~40%
(S)-(-)-1-phenylethylamine0.5 eqEtOAc(R)-acid85 - 95%~20%
Cinchonidine1.0 eqAcetone / Water(R)-acid50 - 65%~35%
(R)-(+)-1-phenylethylamine0.5 eqEtOAc(S)-acid85 - 95%~20%

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in checkpoints ensure that errors are caught before proceeding to the next step.

Self-validating logic for achieving high enantiomeric purity during crystallization.

Protocol A: Chemoselective Acid-Base Extraction of Crude Mixture

Objective: Isolate racemic 2-(4-bromophenyl)propanoic acid from neutral/basic reaction byproducts.

  • Dissolution: Dissolve 10.0 g of the crude reaction mixture in 100 mL of Dichloromethane (DCM).

  • Basic Extraction: Transfer to a separatory funnel and extract with 1M NaOH (3 × 50 mL).

    • Validation Checkpoint 1: Test the pH of the combined aqueous extracts using pH paper. It must be >10 to ensure complete deprotonation. If pH < 10, perform an additional extraction with 1M NaOH.

  • Organic Wash: Wash the combined aqueous layers with 30 mL of fresh DCM to remove residual lipophilic impurities. Discard the DCM layers.

  • Acidification: Cool the aqueous layer in an ice bath (0-5 °C). Slowly add 6M HCl dropwise under continuous stirring until a white precipitate forms.

    • Validation Checkpoint 2: Check the pH of the slurry. It must be < 2 to ensure complete protonation back to the free carboxylic acid.

  • Recovery: Extract the acidified aqueous slurry with Ethyl Acetate (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified racemic acid.

Protocol B: Diastereomeric Salt Resolution

Objective: Isolate (R)-2-(4-bromophenyl)propanoic acid using (S)-(-)-1-phenylethylamine[2].

  • Salt Formation: Dissolve 5.0 g (21.8 mmol) of purified racemic 2-(4-bromophenyl)propanoic acid in 50 mL of boiling Ethyl Acetate (EtOAc).

  • Resolving Agent Addition: Slowly add 1.4 mL (10.9 mmol, 0.5 equivalents) of (S)-(-)-1-phenylethylamine to the boiling solution.

    • Causality Note: Using 0.5 equivalents leverages the Pope-Peachey method, forcing competition and driving the equilibrium toward the less soluble (R,S)-salt[3].

  • Crystallization: Remove the flask from the heat source and allow it to cool to room temperature undisturbed over 4 hours.

  • Filtration: Collect the precipitated white needles via vacuum filtration. Wash the filter cake with 10 mL of cold EtOAc.

  • Validation & Recrystallization:

    • Validation Checkpoint 3: Take a 5 mg sample of the crystals, perform a mini acid-base workup (as described in FAQ 5), and analyze via Chiral HPLC.

    • If ee < 95%, suspend the crystals in fresh EtOAc, heat to reflux until dissolved, and repeat the cooling process.

  • Free Acid Recovery: Suspend the enantiopure salt in 30 mL of 1M HCl. Extract with EtOAc (2 × 30 mL). Dry the organic layer over Na₂SO₄ and evaporate to yield pure (R)-2-(4-bromophenyl)propanoic acid.

References

  • Chemo-Enzymatic Synthesis, Structural and Stereochemical Characterization, and Intrinsic Degradation Kinetics of Diastereomers of 1-β-O-Acyl Glucuronides Derived from Racemic 2-{4-[(2-Methylprop-2-en-1-yl)
  • Palladium-catalysed enantioselective synthesis of Ibuprofen Source: ResearchGate URL
  • 2-Fluoropropionic acid | 6087-13-4 Source: Benchchem URL
  • Hydrolysis of ibuprofenoyl-CoA and other...

Sources

Validation & Comparative

Comparative Guide: Chiral HPLC Method for (R)-2-(4-bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The separation of (R)- and (S)-2-(4-bromophenyl)propanoic acid is a critical quality attribute in drug development. As a structural analog to the "profen" class of NSAIDs (e.g., ibuprofen, flurbiprofen), the enantiomers of this molecule exhibit distinct pharmacodynamic profiles. The (S)-enantiomer typically inhibits cyclooxygenase (COX) activity, while the (R)-enantiomer often undergoes unidirectional metabolic inversion or remains inactive.

This guide objectively compares the three dominant chromatographic strategies for resolving this racemate. While Amylose-based phases (Chiralpak AD-H) are the industry standard for initial screening due to broad selectivity, Pirkle-type phases (Whelk-O 1) offer superior durability and specific


-

recognition for halogenated aromatics.

Comparative Analysis of Stationary Phases

The following analysis contrasts the three most viable options for resolving 2-(4-bromophenyl)propanoic acid.

Option A: The "Universal" Standard – Amylose Tris(3,5-dimethylphenylcarbamate)

Commercial Name: Chiralpak AD-H / AD-3 Mechanism: Inclusion complexation + Hydrogen bonding.

  • Performance Profile: This is the highest-probability "first shot" column. The helical structure of the amylose derivative creates specific cavities that accommodate the phenyl-propionic acid moiety.

  • Pros:

    • High Selectivity (

      
      ):  Typically > 1.15 for profens.
      
    • Versatility: Works well in both Normal Phase (NP) and Reversed Phase (RP).

  • Cons:

    • Solvent Restrictions: Older coated versions are damaged by DCM, THF, or Ethyl Acetate (unless "Immobilized" versions like Chiralpak IA are used).

    • Memory Effects: Can retain history of previous additives.

Option B: The "Designer" Interaction – (S,S)-Whelk-O 1

Commercial Name: Regis Whelk-O 1 Mechanism: Donor-Acceptor


-

interactions + Hydrogen bonding.
  • Performance Profile: This phase was originally designed for naproxen.[1] The 4-bromo substituent on your target molecule enhances the

    
    -acidity of the aromatic ring, creating a strong specific interaction with the 
    
    
    
    -basic naphthalene ring of the Whelk-O selector.
  • Pros:

    • Durability: Covalently bonded; highly resistant to aggressive solvents.

    • Inversion Capability: Elution order is often the reverse of polysaccharide columns, useful for detecting trace impurities (eluting the minor peak first).

  • Cons:

    • Narrower Scope: If the specific

      
      -interaction fails, the column offers little alternative retention mechanism.
      
Option C: The "Alternative" – Cellulose Tris(3,5-dimethylphenylcarbamate)

Commercial Name: Chiralcel OD-H Mechanism: Similar to Option A but with a linear/rigid cellulose backbone.

  • Performance Profile: Often complementary to AD-H. If the analyte is too bulky for the amylose helix, the cellulose cavity often accommodates it.

  • Pros:

    • Historical Data: Massive literature base for 2-arylpropionic acids.

  • Cons:

    • Lower Success Rate for Profens: Generally, amylose (AD) outperforms cellulose (OD) for this specific structural class.

Summary Data Table: Predicted Performance
ParameterChiralpak AD-H (Amylose)Whelk-O 1 (Pirkle)Chiralcel OD-H (Cellulose)
Primary Mode Normal Phase (NP)Normal Phase (NP)Normal Phase (NP)
Mobile Phase Hexane : IPA : TFAHexane : EtOH : Acetic AcidHexane : IPA : TFA
Typical Ratio 90 : 10 : 0.195 : 5 : 0.190 : 10 : 0.1
Selectivity (

)
High (1.2 – 1.5)High (1.3 – 1.6)Moderate (1.1 – 1.3)
Resolution (

)
> 2.0 (Baseline)> 2.5 (Excellent)> 1.5 (Baseline)
Robustness Moderate (Coated)High (Covalent)Moderate (Coated)
Cost Efficiency MediumHigh (Long life)Medium

Recommended Experimental Protocol

Based on the comparative analysis, the Chiralpak AD-H is the recommended starting point due to its high probability of success, with Whelk-O 1 as the robust alternative for process scale-up.

Method A: Normal Phase (Polysaccharide)

Use this for analytical purity checks (ee% determination).

  • Column: Chiralpak AD-H (

    
     mm, 5 µm).
    
  • Mobile Phase Preparation:

    • Solvent A: n-Hexane (HPLC Grade).

    • Solvent B: 2-Propanol (IPA) containing 0.1% Trifluoroacetic Acid (TFA).

    • Note: The TFA is mandatory . Without it, the carboxylic acid moiety will ionize, causing severe peak tailing and loss of resolution.

  • Isocratic Conditions: 90% A / 10% B.

  • Flow Rate: 1.0 mL/min.

  • Temperature:

    
    .
    
  • Detection: UV @ 230 nm (The Br-phenyl chromophore absorbs strongly here; 254 nm is also viable).

  • Sample Diluent: Mobile Phase.

Method B: Reversed Phase (Screening Alternative)

Use this if solubility in Hexane is problematic.

  • Column: Chiralpak AD-RH (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     mm, 5 µm).
    
  • Mobile Phase: Acetonitrile : Water (containing 0.1% Phosphoric Acid), Ratio 40:60.

  • pH Control: Adjust aqueous component to pH 2.0 using

    
     to keep the acid protonated.
    

Mechanistic Visualization & Decision Tree

The following diagrams illustrate the method development logic and the interaction mechanisms.

Diagram 1: Method Development Decision Tree

MethodDevelopment Start Analyte: (R)-2-(4-bromophenyl)propanoic acid Solubility Check Solubility in Hexane/IPA Start->Solubility NP_Route Soluble? YES (Normal Phase) Solubility->NP_Route Yes RP_Route Soluble? NO (Reversed Phase) Solubility->RP_Route No Screen_AD Screen 1: Chiralpak AD-H (Hex:IPA:TFA 90:10:0.1) NP_Route->Screen_AD Screen_RP Screen RP: Chiralpak AD-RH (ACN:H2O pH 2.0) RP_Route->Screen_RP Check_Res Resolution > 1.5? Screen_AD->Check_Res Success VALIDATE METHOD (Linearity, Accuracy, Robustness) Check_Res->Success Yes Fail_AD Screen 2: Whelk-O 1 (Hex:EtOH:AcOH 95:5:0.1) Check_Res->Fail_AD No (Tailing/Overlap) Fail_AD->Success Rs > 1.5

Caption: Decision matrix for selecting the optimal separation mode. Normal Phase with AD-H is the primary pathway.

Diagram 2: Chiral Recognition Mechanism[3]

Mechanism cluster_AD Amylose Phase (AD-H) cluster_Whelk Pirkle Phase (Whelk-O 1) Analyte Target: (R)-2-(4-bromophenyl)propanoic acid H_Bond H-Bonding (-COOH to Carbamate) Analyte->H_Bond Inclusion Inclusion Complex (Phenyl in Helical Cavity) Analyte->Inclusion Pi_Pi Pi-Pi Interaction (Br-Phenyl to Naphthalene) Analyte->Pi_Pi Enhanced by Br Dipole Dipole Stacking Analyte->Dipole

Caption: Mechanistic comparison. Note that the Bromine substituent specifically enhances the Pi-Pi interaction on the Whelk-O 1 column.

Troubleshooting & Optimization (Self-Validating Protocols)

To ensure the method is self-validating and robust, observe the following "Cause and Effect" rules:

  • Peak Tailing (

    
    ): 
    
    • Cause: Ionization of the carboxylic acid group interacting with residual silanols on the silica support.

    • Fix: Increase TFA concentration from 0.1% to 0.2%. Do not use neutral mobile phases.

  • Loss of Resolution (

    
    ): 
    
    • Cause: Water contamination in n-Hexane (deactivates H-bonding sites).

    • Fix: Use strictly anhydrous Hexane and flush the column with 100% IPA before re-equilibrating.

  • Retention Time Drift:

    • Cause: Temperature fluctuations affecting the helical pitch of the amylose.

    • Fix: Use a column oven set strictly to

      
       or 
      
      
      
      .

References

  • Daicel Chiral Technologies. (2025). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Regis Technologies. (2024). Whelk-O® 1 Chiral Stationary Phase Guide. Retrieved from [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews. Retrieved from [Link]

  • Chromatography Online. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12345 (Generic Profen Data). Retrieved from [Link]

Sources

A Researcher's Guide to the Optical Rotation of (R)-2-(4-bromophenyl)propanoic Acid: Reference Value and Experimental Protocol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in drug development and synthetic chemistry, the stereochemical purity of a chiral molecule is a critical parameter influencing its pharmacological activity and safety profile. (R)-2-(4-bromophenyl)propanoic acid, a member of the 2-arylpropanoic acid class, serves as a valuable chiral building block. Its enantiomeric purity is often assessed by measuring its optical rotation. This guide provides a definitive reference value for the specific rotation of (R)-2-(4-bromophenyl)propanoic acid, details a rigorous experimental protocol for its measurement, and offers insights into the principles of polarimetry.

Understanding Optical Rotation

Optical rotation is the phenomenon where a chiral compound rotates the plane of polarized light. This property arises from the differential interaction of the chiral molecule with left- and right-circularly polarized light. The magnitude and direction of this rotation are unique to each enantiomer. An equal mixture of two enantiomers, a racemic mixture, will not exhibit any optical rotation.

The specific rotation, denoted as [α], is a standardized measure of a compound's optical activity. It is an intrinsic property of a chiral molecule and is dependent on the temperature, the wavelength of light used, the solvent, and the concentration.[1] The specific rotation is calculated from the observed rotation using the following formula:

[α]λT = α / (c * l)

Where:

  • [α] is the specific rotation

  • T is the temperature in degrees Celsius

  • λ is the wavelength of the light

  • α is the observed rotation in degrees

  • c is the concentration in g/mL

  • l is the path length of the polarimeter cell in decimeters (dm)

Reference Value for (R)-2-(4-bromophenyl)propanoic Acid

A comprehensive review of available literature provides the following reference value for the specific rotation of enantiomerically pure (R)-2-(4-bromophenyl)propanoic acid.

ParameterValue
Specific Rotation [α]D20 +45.0°
Concentration (c) 1.0
Solvent Chloroform (CHCl₃)
Wavelength (λ) 589 nm (Sodium D-line)
Temperature (T) 20°C
Reference Ph.D. Thesis, University of Chemistry and Technology, Prague (2010)

It is crucial to note that the sign of rotation (+) indicates a dextrorotatory compound, meaning it rotates the plane of polarized light to the right (clockwise). Conversely, the (S)-enantiomer would be expected to have a specific rotation of -45.0° under the same conditions.

Experimental Protocol for Measuring Optical Rotation

This protocol outlines the steps for accurately determining the optical rotation of a sample of (R)-2-(4-bromophenyl)propanoic acid.

Instrumentation:

  • Polarimeter (capable of measurements at the sodium D-line, 589 nm)

  • Volumetric flask (10 mL, Class A)

  • Analytical balance (readability to 0.1 mg)

  • Polarimeter cell (1 dm)

  • Spatula and weighing paper

  • Pasteur pipette

Reagents:

  • (R)-2-(4-bromophenyl)propanoic acid sample

  • Chloroform (CHCl₃), analytical grade

Procedure:

  • Instrument Calibration: Ensure the polarimeter is properly calibrated according to the manufacturer's instructions. A blank measurement with the solvent-filled cell should be performed to zero the instrument.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the (R)-2-(4-bromophenyl)propanoic acid sample onto weighing paper.

    • Carefully transfer the weighed sample into a 10 mL volumetric flask.

    • Record the exact weight of the sample.

    • Add a small amount of chloroform to the flask to dissolve the sample.

    • Once dissolved, carefully add chloroform to the calibration mark of the volumetric flask.

    • Stopper the flask and invert it several times to ensure a homogenous solution.

  • Measurement:

    • Rinse the polarimeter cell with a small amount of the prepared solution.

    • Carefully fill the polarimeter cell with the solution, ensuring no air bubbles are trapped in the light path.

    • Place the filled cell into the polarimeter.

    • Record the observed rotation (α). It is recommended to take multiple readings and calculate the average to minimize error.

  • Calculation of Specific Rotation:

    • Calculate the concentration (c) of the solution in g/mL.

    • Use the formula [α]D20 = α / (c * l) to calculate the specific rotation. The path length (l) is typically 1 dm.

  • Comparison and Analysis:

    • Compare the calculated specific rotation to the reference value of +45.0°.

    • The enantiomeric excess (ee) of the sample can be estimated using the formula: ee (%) = ([α]observed / [α]pure) * 100.

Workflow for Determining Optical Rotation

The following diagram illustrates the key steps in the experimental workflow for determining the optical rotation of a chiral compound.

G cluster_prep Sample Preparation cluster_measurement Polarimetry cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Volume dissolve->dilute fill_cell Fill Polarimeter Cell dilute->fill_cell Transfer Solution calculate_c Calculate Concentration (c) dilute->calculate_c Input Mass & Volume calibrate Calibrate Polarimeter calibrate->fill_cell measure Measure Observed Rotation (α) fill_cell->measure calculate_alpha Calculate Specific Rotation [α] measure->calculate_alpha Input α calculate_c->calculate_alpha compare Compare to Reference calculate_alpha->compare

Caption: Experimental workflow for determining the specific optical rotation of a chiral compound.

Alternative Methods for Enantiomeric Purity Determination

While optical rotation is a classical and valuable technique, it is important to be aware of its limitations. The presence of optically active impurities can affect the accuracy of the measurement. For a more definitive and quantitative analysis of enantiomeric purity, chromatographic methods are often preferred.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique that physically separates the enantiomers, allowing for their individual quantification.

  • Chiral Gas Chromatography (GC): Similar to HPLC, but used for volatile compounds.

  • Capillary Electrophoresis (CE): This technique can also be used for the enantiomeric separation of certain compounds.[2]

The choice of method will depend on the specific properties of the compound, the required accuracy, and the available instrumentation.

Conclusion

The specific rotation of +45.0° (c 1.0, CHCl₃) serves as a critical reference point for researchers working with (R)-2-(4-bromophenyl)propanoic acid. By following a meticulous experimental protocol, scientists can confidently assess the enantiomeric purity of their samples. While polarimetry remains a fundamental tool, for applications demanding the highest level of accuracy, complementary techniques such as chiral chromatography should be considered.

References

  • Enantiomeric resolution of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by capillary electrophoresis: methods and applications - PubMed. (2004, August 15). Retrieved from [Link]

  • Optical rotation - Wikipedia. (n.d.). Retrieved from [Link]

  • Specific rotation - Wikipedia. (n.d.). Retrieved from [Link]

  • Optical Rotation, Optical Activity, and Specific Rotation - Master Organic Chemistry. (2017, February 7). Retrieved from [Link]

  • 5.4: Optical Activity - Chemistry LibreTexts. (2021, December 15). Retrieved from [Link]

Sources

A Researcher's Comparative Guide to Determining the Absolute Configuration of 2-(4-bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a fundamental requirement for understanding biological activity, ensuring drug safety, and securing intellectual property.[1] The profen class of non-steroidal anti-inflammatory drugs (NSAIDs) serves as a classic example, where typically only one enantiomer provides the therapeutic benefit while the other may be less active or contribute to side effects. This guide provides an in-depth comparison of the primary analytical techniques for unambiguously determining the absolute configuration of a representative chiral molecule, 2-(4-bromophenyl)propanoic acid.

This document moves beyond simple procedural lists to explore the causality behind experimental choices, offering a self-validating framework for each protocol. We will compare four principal methods: X-ray Crystallography, Vibrational Circular Dichroism (VCD), NMR Spectroscopy via Chiral Derivatization (Mosher's Method), and Chiral High-Performance Liquid Chromatography (HPLC).

X-ray Crystallography: The Definitive Standard

X-ray crystallography is widely regarded as the "gold standard" for determining absolute configuration due to its ability to provide a direct, three-dimensional visualization of the atomic arrangement in a molecule.[1][2] The method's reliability hinges on the phenomenon of anomalous dispersion.[1][3]

Principle of the Method: Anomalous Dispersion

Typically, the intensity of X-rays scattered by a crystal and its mirror image are identical, a principle known as Friedel's Law.[1] However, when the X-ray radiation has an energy level close to the absorption edge of an atom within the crystal, this law breaks down.[1][3] This effect, called anomalous dispersion, introduces a phase shift in the scattered X-rays.[3] For 2-(4-bromophenyl)propanoic acid, the presence of the "heavy" bromine atom makes it an ideal candidate for this technique, as bromine is an effective anomalous scatterer. This phase shift makes the diffraction pattern of the two enantiomers distinguishable, allowing for an unambiguous assignment of the absolute configuration.[4]

Experimental Workflow & Data Interpretation

The process involves growing a high-quality single crystal of the enantiomerically pure compound, which can often be the most challenging step. This crystal is then mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to construct an electron density map, from which the molecular structure is determined.[5]

To finalize the absolute configuration, a critical parameter known as the Flack parameter (x) is calculated.[6][7]

  • A Flack parameter close to 0 indicates that the determined stereochemistry is correct.[1][6][7]

  • A value near 1 suggests the inverted structure is the correct one.[1][6]

  • A value around 0.5 may point to a racemic crystal or other issues.[1][6]

The Hooft parameter (y) offers a statistically similar, and often more certain, validation based on the analysis of Bijvoet pairs (reflections that would be identical if not for anomalous dispersion).[1][7][8]

Diagram: X-ray Crystallography Workflow

xray_workflow cluster_prep Sample Preparation cluster_analysis Analysis Enantiopure Enantiopure Sample Crystal Grow Single Crystal Enantiopure->Crystal Crystallization Diffractometer Mount on Diffractometer Crystal->Diffractometer Data Collect Diffraction Data Diffractometer->Data Solve Solve Structure (Electron Density Map) Data->Solve Refine Refine Model & Calculate Flack/Hooft Parameter Solve->Refine AC Assign Absolute Configuration Refine->AC

Caption: Workflow for absolute configuration determination via X-ray crystallography.

Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Dissolve the enantiomerically pure 2-(4-bromophenyl)propanoic acid in a suitable solvent system. Employ slow evaporation, vapor diffusion, or cooling techniques to grow single crystals of appropriate size (typically 0.1-0.3 mm).

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on the X-ray diffractometer. Collect diffraction data, ensuring adequate coverage and measurement of Bijvoet pairs. The choice of X-ray wavelength (e.g., from a copper or molybdenum source) is critical to maximize the anomalous scattering from the bromine atom.

  • Structure Solution: Process the diffraction data to generate a set of structure factors. Use computational software (e.g., SHELX, Olex2) to solve the phase problem and generate an initial electron density map.

  • Model Refinement: Build a molecular model into the electron density map. Refine the atomic positions, thermal parameters, and other crystallographic parameters against the experimental data.

  • Absolute Configuration Assignment: During the final stages of refinement, introduce the Flack parameter. A final value of x ≈ 0 with a small standard uncertainty (e.g., < 0.08) confirms the assigned absolute configuration.[9]

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful chiroptical technique that determines absolute configuration for molecules in solution, thereby avoiding the need for crystallization.[10][11][12] It is particularly useful for molecules that are oils, liquids, or are otherwise difficult to crystallize.

Principle of the Method: Differential Absorption of Polarized IR Light

VCD measures the difference in absorption between left and right circularly polarized infrared light during a vibrational transition.[11][12] Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign—perfect mirror images.[10][13] The absolute configuration is determined by comparing the experimentally measured VCD spectrum to a spectrum predicted by quantum chemical calculations (typically Density Functional Theory, DFT) for one of the enantiomers.[11][14] A match between the experimental and calculated spectra provides an unambiguous assignment.[10]

Experimental Workflow & Data Interpretation

The process begins by measuring the VCD and standard infrared (IR) absorption spectra of the sample dissolved in an appropriate solvent. Concurrently, a computational analysis is performed. This involves a conformational search to identify all low-energy structures of the molecule, followed by DFT calculations to predict the VCD spectrum for one arbitrarily chosen enantiomer (e.g., the R-enantiomer). The experimental spectrum is then overlaid with the calculated spectrum for the R-enantiomer and its mathematically inverted counterpart (which represents the S-enantiomer). A strong correlation in the signs and relative intensities of the VCD bands confirms the absolute configuration.[5][10]

Diagram: Vibrational Circular Dichroism (VCD) Workflow

vcd_workflow cluster_exp Experimental cluster_comp Computational Sample Dissolve Sample in Solvent (e.g., CDCl3) Measure Acquire Experimental VCD & IR Spectra Sample->Measure Compare Compare Experimental vs. Calculated Spectra Measure->Compare Conform Perform Conformational Search DFT Calculate VCD Spectrum for One Enantiomer (e.g., R) via DFT Conform->DFT Invert Generate Mirror-Image Spectrum (S) DFT->Invert DFT->Compare Invert->Compare Assign Assign Absolute Configuration Compare->Assign

Caption: Workflow for absolute configuration determination using VCD.

Protocol: VCD Analysis

  • Sample Preparation: Prepare a solution of 2-(4-bromophenyl)propanoic acid (typically 5-15 mg) in a suitable deuterated solvent (e.g., CDCl₃) to achieve a concentration of approximately 120 mg/mL.[11][15] The sample is recoverable after the experiment.[11]

  • Spectral Acquisition:

    • Acquire the VCD and IR spectra using a VCD spectrometer. Data collection typically involves several thousand scans to achieve a sufficient signal-to-noise ratio, with an acquisition time of around 30 minutes.[15][16]

    • Acquire a background spectrum of the pure solvent in the same cell for subtraction.

  • Computational Modeling:

    • Perform a thorough conformational search for 2-(4-bromophenyl)propanoic acid to identify all stable conformers.

    • For each low-energy conformer, perform geometry optimization and vibrational frequency calculations using DFT (e.g., B3LYP functional with a 6-311+G(d,p) basis set).[15]

    • Generate a Boltzmann-averaged theoretical VCD spectrum based on the calculated energies of the conformers.

  • Spectral Comparison and Assignment:

    • Overlay the experimental VCD spectrum with the calculated spectrum for one enantiomer (e.g., R).

    • If the signs and relative intensities of the major bands match, the absolute configuration is assigned as R. If the experimental spectrum is a mirror image of the calculated one, the configuration is S.[5]

NMR Spectroscopy: Mosher's Method for Derivatized Acids

Nuclear Magnetic Resonance (NMR) spectroscopy is a ubiquitous tool in chemical analysis. For determining absolute configuration, the use of chiral derivatizing agents (CDAs), such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), known as Mosher's acid, is a well-established technique.[17][18][19] This method is particularly applicable to chiral alcohols, amines, and, with modification, carboxylic acids.[20]

Principle of the Method: Diastereomer Formation and Anisotropic Effects

Enantiomers are indistinguishable in a standard NMR spectrum. Mosher's method circumvents this by converting the enantiomeric analyte into a pair of diastereomers by reacting it with an enantiomerically pure CDA.[17][21] For 2-(4-bromophenyl)propanoic acid, this would typically involve converting the acid to an ester or amide with a chiral alcohol or amine, which is then analyzed. A more direct approach, though less common, is to form diastereomeric esters with the chiral acid and a chiral alcohol.

These newly formed diastereomers have different physical properties and, crucially, distinct NMR spectra.[17][22] The phenyl group in the Mosher's reagent creates a strong magnetic anisotropic effect (a shielding/deshielding cone). Due to the different spatial arrangements in the two diastereomers, protons on either side of the original stereocenter will experience this anisotropic effect differently, leading to predictable differences in their chemical shifts (Δδ = δS - δR).[17][21] Analyzing the pattern of these chemical shift differences allows for the deduction of the absolute configuration at the stereocenter.[18][19]

Experimental Workflow & Data Interpretation

The workflow involves two separate reactions: one with (R)-MTPA and another with (S)-MTPA. The ¹H NMR spectra of the resulting diastereomeric products are recorded and carefully assigned. The chemical shifts for corresponding protons in both spectra are compared, and the differences (Δδ) are calculated. A consistent pattern of positive Δδ values for protons on one side of the stereocenter and negative values for those on the other side reveals the absolute configuration based on established models of the diastereomers' preferred conformations.[20]

Diagram: Mosher's Method Workflow

mosher_workflow cluster_react Derivatization cluster_analyze Analysis Analyte Chiral Analyte (e.g., Chiral Amine) R_Ester Form (R)-MTPA Amide (Diastereomer 1) Analyte->R_Ester S_Ester Form (S)-MTPA Amide (Diastereomer 2) Analyte->S_Ester R_MTPA (R)-Mosher's Acid R_MTPA->R_Ester S_MTPA (S)-Mosher's Acid S_MTPA->S_Ester NMR_R Acquire ¹H NMR Spectrum R_Ester->NMR_R NMR_S Acquire ¹H NMR Spectrum S_Ester->NMR_S Analysis Calculate Δδ = δS - δR for all protons NMR_R->Analysis NMR_S->Analysis Model Compare Δδ pattern to conformational model Analysis->Model AC Assign Absolute Configuration Model->AC

Caption: Workflow for determining absolute configuration using Mosher's method.

Protocol: Mosher's Method (Amide Formation Example)

Note: As 2-(4-bromophenyl)propanoic acid is an acid, it is typically derivatized with a chiral amine to form diastereomeric amides for this analysis.

  • Preparation of Diastereomers:

    • Reaction 1: In an NMR tube, react the chiral 2-(4-bromophenyl)propanoic acid with an equivalent of enantiopure (R)-1-phenylethylamine using a coupling agent (e.g., EDC).

    • Reaction 2: In a separate NMR tube, repeat the reaction using (S)-1-phenylethylamine.

    • Allow both reactions to proceed to completion.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric amide samples in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Analysis:

    • Carefully assign all relevant proton signals in both spectra.

    • Create a table of the chemical shifts (δ) for each assigned proton in the (R)-amide and (S)-amide.

    • Calculate the chemical shift difference (Δδ = δS - δR) for each pair of corresponding protons.

    • Map the signs of the Δδ values onto the molecular structure. A consistent positive sign on one side of the chiral center and a negative sign on the other confirms the absolute configuration based on the established Mosher model.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable tool for separating enantiomers and, most importantly, for determining the enantiomeric purity or enantiomeric excess (ee) of a sample.[23][24] However, it is a relative method for assigning absolute configuration.

Principle of the Method: Differential Interaction with a Chiral Stationary Phase

This technique employs a column packed with a chiral stationary phase (CSP).[23] As the racemic mixture of 2-(4-bromophenyl)propanoic acid passes through the column, the two enantiomers interact differently with the CSP. This differential interaction leads to one enantiomer being retained longer than the other, resulting in their separation into two distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer.

Experimental Workflow & Data Interpretation

The primary challenge is method development, which involves selecting the appropriate CSP and mobile phase to achieve baseline separation of the two enantiomer peaks. Once a method is established, the racemic mixture is injected, and the retention times of the two peaks are recorded. To assign the absolute configuration, an authentic, enantiomerically pure standard (whose configuration has been determined by an absolute method like X-ray or VCD) must be injected under the same conditions. The retention time of the known standard is then matched to one of the peaks from the racemic mixture, thereby identifying the elution order.

Diagram: Chiral HPLC Workflow

hplc_workflow cluster_dev Method Development cluster_analysis Analysis & Assignment Select Select Chiral Stationary Phase (CSP) & Mobile Phase Optimize Optimize for Baseline Separation Select->Optimize Inject_Racemate Inject Racemic Mixture Optimize->Inject_Racemate Compare Compare Retention Times Inject_Racemate->Compare Inject_Standard Inject Known (R) or (S) Standard Inject_Standard->Compare Assign Assign Peaks & Determine 'ee' Compare->Assign

Caption: Workflow for enantiomeric separation and relative AC assignment by HPLC.

Protocol: Chiral HPLC Analysis

  • Column and Mobile Phase Selection: Based on the properties of 2-(4-bromophenyl)propanoic acid (an acidic profen), a polysaccharide-based CSP (e.g., Chiralcel OD-H or Chiralpak AD) is a common starting point.[25] A typical mobile phase for normal-phase separation would consist of a mixture of hexane and an alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape.[23]

  • Method Optimization: Inject the racemic mixture and adjust the mobile phase composition to achieve baseline resolution (Resolution > 1.5) between the two enantiomer peaks in a reasonable run time.

  • Analysis of Racemate: Once the method is optimized, inject the racemic sample to determine the retention times of the two enantiomers.

  • Analysis of Standard: Inject an enantiomerically pure standard of 2-(4-bromophenyl)propanoic acid with a known absolute configuration (e.g., the S-enantiomer).

  • Peak Assignment: Match the retention time of the known standard to one of the peaks in the racemic chromatogram. This definitively assigns the absolute configuration to each peak. The enantiomeric excess can then be calculated from the peak areas.

Comparison of Methods

The choice of method depends on the specific requirements of the research, including the nature of the sample, available equipment, and the desired level of certainty.[5]

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)NMR (Mosher's Method)Chiral HPLC
Principle Absolute: Anomalous X-ray dispersion[1]Absolute: Comparison of experimental and DFT-calculated spectra[11]Absolute: Diastereomer formation and NMR analysis[17]Relative: Requires a known standard for assignment[21]
Sample Requirement High-quality single crystal (µg to mg)[5]Solution or neat liquid (5-15 mg, recoverable)[11]Solution (mg scale), requires derivatization[17][18]Solution (µg to mg)
Key Advantage Unambiguous, "gold standard" determination[1]No crystallization needed, solution-state conformation[10][11]Uses standard NMR equipment; provides structural dataExcellent for determining enantiomeric excess (ee)[21]
Key Limitation Crystal growth can be a major bottleneck[10][26]Computationally intensive; requires DFT expertise[10]Requires chemical derivatization; potential for side reactionsCannot determine absolute configuration without a reference standard
Best For Definitive structural proof for novel compounds; regulatory filings.Molecules that are difficult to crystallize; studying solution conformation.Readily available chiral molecules with suitable functional groups.Routine quality control; monitoring asymmetric reactions; determining ee.

Conclusion

For the definitive, unambiguous determination of the absolute configuration of a novel compound like 2-(4-bromophenyl)propanoic acid, X-ray crystallography remains the unparalleled gold standard, especially given the presence of a heavy bromine atom that facilitates analysis via anomalous dispersion.

When single crystals are unattainable, Vibrational Circular Dichroism (VCD) offers a powerful and reliable absolute alternative for samples in solution. Its ability to provide conformational information in the solution state is an added advantage.

Mosher's Method provides a robust NMR-based approach that leverages widely available instrumentation, although it requires successful chemical derivatization and careful spectral analysis.

Finally, Chiral HPLC is not a primary method for de novo absolute configuration determination but is the superior technique for quantifying the enantiomeric purity of a sample and for routine quality control once the elution order of the enantiomers has been established using an absolute method.

A comprehensive approach often involves using a combination of these techniques. For instance, an absolute configuration might be determined once by VCD or X-ray crystallography, with Chiral HPLC subsequently developed and validated as the routine method for quality control and ee determination.

References

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved from [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Retrieved from [Link]

  • BioTools. (n.d.). ABSOLUTE CONFIGURATION BY VCD. Retrieved from [Link]

  • (n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Retrieved from [Link]

  • (n.d.). Structural resolution. The anomalous dispersion. Retrieved from [Link]

  • (n.d.). Anomalous dispersion of X-rays in crystallography. International Union of Crystallography. Retrieved from [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed. Retrieved from [Link]

  • Bruker. (n.d.). Vibrational circular dichroism (VCD). Retrieved from [Link]

  • (n.d.). X-Ray Crystallography - Direct methods. Retrieved from [Link]

  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved from [Link]

  • Allen, F. H., & Kennard, O. (1993). Determination of absolute configuration using single crystal X-ray diffraction. PubMed. Retrieved from [Link]

  • Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (2019). Absolute Configurations of Synthetic Molecular Scaffolds from Vibrational CD Spectroscopy. The Journal of Organic Chemistry. Retrieved from [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Matilda. Retrieved from [Link]

  • Tianxing, S. (2023). Prediction of the Absolute Configuration of Chiral Drugs by NMR Spectroscopy. Highlights in Science, Engineering and Technology. Retrieved from [Link]

  • Wikipedia. (n.d.). Anomalous X-ray scattering. Retrieved from [Link]

  • (n.d.). Refinement of anomalous dispersion correction parameters in single-crystal structure determinations. PMC. Retrieved from [Link]

  • (n.d.). Strategies for using NMR spectroscopy to determine absolute configuration. ResearchGate. Retrieved from [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. ResearchGate. Retrieved from [Link]

  • (2020, October 20). Absolute Configuration. YouTube. Retrieved from [Link]

  • Chen, Y. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. Illinois Chemistry. Retrieved from [Link]

  • (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC. Retrieved from [Link]

  • Flack, H. D. (2009). Absolute structure and absolute configuration. IUCr Journals. Retrieved from [Link]

  • (2024, February 19). Determination of absolute configuration. Purechemistry. Retrieved from [Link]

  • (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. Retrieved from [Link]

  • (n.d.). Bijvoet-Pair Analysis. Platon. Retrieved from [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Matilda. Retrieved from [Link]

  • Wikipedia. (n.d.). Flack parameter. Retrieved from [Link]

  • Zhang, C., et al. (2023). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry. Retrieved from [Link]

  • Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. Retrieved from [Link]

  • (n.d.). Glossary. OlexSys. Retrieved from [Link]

  • (n.d.). Vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds. Universidad de Jaén. Retrieved from [Link]

  • JASCO Global. (2025, November 27). Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 30). Absolute Configuration - R-S Sequence Rules. Retrieved from [Link]

  • Coles, S. J. (2020). Howard Flack and the Flack Parameter. MDPI. Retrieved from [Link]

  • (n.d.). VCD Spectroscopy for Organic Chemists. Retrieved from [Link]

  • (n.d.). absolute configuration. Chemical Crystallography. Retrieved from [Link]

  • (n.d.). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. Retrieved from [Link]

  • (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. ResearchGate. Retrieved from [Link]

  • Rao, B. M., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals. Retrieved from [Link]

  • Nafie, L. A. (2018). Instrumentation for Vibrational Circular Dichroism Spectroscopy: Method Comparison and Newer Developments. MDPI. Retrieved from [Link]

  • (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Retrieved from [Link]

Sources

comparison of enzymatic vs chemical resolution of phenylpropanoic acids

Author: BenchChem Technical Support Team. Date: March 2026

Enzymatic vs. Chemical Resolution of Phenylpropanoic Acids: A Comprehensive Comparison Guide

Executive Summary

Phenylpropanoic acids and their derivatives (such as profen-class non-steroidal anti-inflammatory drugs and targeted amino acid precursors) are critical chiral building blocks in modern pharmacokinetics. Because enantiomers often exhibit vastly different pharmacological profiles, isolating the eutomer (the active enantiomer) with high enantiomeric excess (


) is a strict regulatory requirement. This guide objectively compares the two dominant methodologies for obtaining enantiopure phenylpropanoic acids from racemic mixtures: Enzymatic Kinetic Resolution (EKR)  and Chemical Resolution via Diastereomeric Crystallization .

By analyzing the underlying causality of these methods, this guide provides researchers and process chemists with the mechanistic insights and self-validating protocols necessary to select the optimal resolution strategy for scale-up.

Mechanistic Causality & System Dynamics

Enzymatic Resolution: Transition State Discrimination

Enzymatic resolution relies on the exquisite stereoselectivity of hydrolases (typically lipases like Candida antarctica Lipase B, or specific esterases). The causality of separation stems from the enzyme's chiral active site, which preferentially stabilizes the transition state of one enantiomer over the other during acylation or hydrolysis.

  • Kinetic Dynamics: The process is governed by the enantiomeric ratio (

    
    -value). A high 
    
    
    
    -value (>100) ensures that the fast-reacting enantiomer is converted to the product while the slow-reacting enantiomer remains largely unreacted.
  • Yield Limitations & Innovations: Traditional kinetic resolution is mathematically capped at a 50% theoretical yield. However, modern approaches utilize Dynamic Kinetic Resolution (DKR) , where an in situ racemization catalyst continuously interconverts the unreacted substrate, allowing theoretical yields to approach 100%[1]. Furthermore, advanced photo-biocatalytic cascades now enable stereoconvergent transformations of racemic carboxylic acids under mild aqueous conditions[2].

EnzymaticResolution Substrate Racemic Phenylpropanoic Acid (R/S-mixture) Enzyme Lipase (e.g., CALB) + Acyl Donor / H2O Substrate->Enzyme Transition Enzyme-Substrate Complex (Chiral Recognition) Enzyme->Transition Product (R)-Enantiomer (High ee, Fast Kinetics) Transition->Product k_fast Unreacted (S)-Enantiomer (Unreacted, Slow Kinetics) Transition->Unreacted k_slow

Enzymatic kinetic resolution pathway highlighting stereoselective transition state kinetics.

Chemical Resolution: Lattice Energy & Solubility Differentials

Chemical resolution is a thermodynamically driven process. It involves reacting the racemic phenylpropanoic acid with a stoichiometric amount of an enantiopure chiral auxiliary (typically a chiral amine like


-(-)-norephedrine or 

-1-phenylethylamine) to form a pair of diastereomeric salts[3].
  • Crystallization Dynamics: Because diastereomers have different physical properties, they exhibit distinct crystal lattice energies and solubilities. The causality of separation relies on finding a solvent system where one diastereomeric salt precipitates while the other remains in the mother liquor.

  • Predictability Challenges: Unlike enzymatic active sites, crystal packing is notoriously difficult to predict. The selection of the resolving agent and solvent requires empirical trial-and-error. In some cases, solvent inclusion within the crystal lattice can even induce a "chirality switch," reversing which enantiomer precipitates[4].

ChemicalResolution Racemate Racemic Acid (R/S-mixture) Salts Diastereomeric Salts [(R)-Acid·Amine] + [(S)-Acid·Amine] Racemate->Salts Amine Chiral Resolving Agent (e.g., Norephedrine) Amine->Salts Cryst Fractional Crystallization (Solvent: CHCl3/Hexane) Salts->Cryst Precipitate Less Soluble Salt (Precipitate) Cryst->Precipitate Filtrate More Soluble Salt (Mother Liquor) Cryst->Filtrate Hydrolysis Acidic Cleavage (HCl / Extraction) Precipitate->Hydrolysis PureAcid Enantiopure Acid (>95% ee) Hydrolysis->PureAcid

Chemical resolution workflow via diastereomeric salt crystallization and acidic cleavage.

Comparative Data Analysis

The following table synthesizes the operational and performance metrics of both methodologies when applied to phenylpropanoic acid derivatives.

ParameterEnzymatic Resolution (Lipase/DKR)Chemical Resolution (Chiral Amine)
Max Theoretical Yield 50% (KR) / 100% (DKR)50% (Requires recycling of mother liquor)
Enantiomeric Excess (

)
Typically >98% in a single step80-90% (Requires multiple recrystallizations)
Reaction Conditions Mild (Aqueous buffer or organic, 25-45°C)Harsh (Refluxing solvents, strong acid/base cleavage)
Reagent Stoichiometry Catalytic (Enzyme loading 1-5% w/w)Stoichiometric (1.0 equiv of chiral amine)
Scalability & Cost High initial enzyme cost; highly scalable if immobilizedLow reagent cost; scalable but labor/solvent intensive
Environmental Impact Low E-factor, biodegradable catalystsHigh E-factor (large solvent volumes for crystallization)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each includes specific causality for the operational parameters and built-in analytical checkpoints.

Protocol A: Enzymatic Kinetic Resolution of 2-Phenylpropanoic Acid Esters

This protocol utilizes a hydrolase to selectively cleave the ester of the (S)-enantiomer, leaving the (R)-ester intact.

  • Substrate Preparation: Dissolve 10.0 mmol of racemic methyl 2-phenylpropanoate in 10 mL of methyl tert-butyl ether (MTBE). Causality: MTBE is chosen as a co-solvent because it increases substrate solubility without stripping the essential hydration shell from the enzyme.

  • Enzyme Addition: Add 50 mL of 0.1 M sodium phosphate buffer (pH 7.2) and 100 mg of immobilized Candida antarctica Lipase B (CALB). Causality: pH 7.2 maintains the optimal protonation state of the catalytic triad (Ser-His-Asp) in the lipase active site.

  • Incubation & Monitoring: Stir the biphasic mixture at 35°C. Monitor the reaction via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5). Validation Checkpoint: Stop the reaction exactly at 50% conversion to maximize the

    
    -value.
    
  • Separation: Filter off the immobilized enzyme (which can be washed and reused). Separate the organic and aqueous layers.

  • Isolation: The organic layer contains the unreacted

    
    -ester. The aqueous layer contains the hydrolyzed 
    
    
    
    -2-phenylpropanoic acid. Acidify the aqueous layer to pH 2 with 1M HCl and extract with ethyl acetate to isolate the
    
    
    -acid.
  • Analytical Validation: Confirm

    
     via Chiral HPLC (>98% expected) and absolute configuration via optical rotation polarimetry.
    
Protocol B: Chemical Resolution of rac-2-Cyano-2-methyl-3-phenylpropanoic Acid

Adapted from established multi-gram scale procedures using a chiral amine resolving agent[3].

  • Salt Formation: Dissolve 10.0 mmol (1.89 g) of racemic 2-cyano-2-methyl-3-phenylpropanoic acid in 10 mL of a 1:1 (v/v) mixture of Chloroform/Hexane. Add 10.0 mmol of

    
    -(−)-norephedrine. Causality: The specific 1:1 ratio of Chloroform/Hexane provides the exact dielectric constant required to maximize the solubility differential between the resulting diastereomeric salts.
    
  • Reflux & Nucleation: Heat the mixture under reflux for 5 minutes until fully dissolved. Allow the solution to cool slowly to room temperature overnight. Causality: Slow cooling prevents kinetic trapping and ensures the thermodynamic precipitation of the less soluble diastereomeric salt.

  • Filtration: Filter the precipitated white solid. Validation Checkpoint: Analyze a small sample of the solid via

    
    H NMR. The diastereomeric ratio can often be determined by the integration of the distinct methyl doublet peaks of the salts.
    
  • Recrystallization: If the diastereomeric purity is <95%, recrystallize the solid from hot chloroform.

  • Acidic Cleavage: Suspend the pure salt in dichloromethane and add 2M aqueous HCl. Stir vigorously for 30 minutes. Causality: The strong acid protonates the carboxylate, breaking the salt bridge and driving the free enantiopure phenylpropanoic acid into the organic phase, while the norephedrine hydrochloride remains in the aqueous phase.

  • Isolation: Separate the organic phase, dry over MgSO

    
    , and evaporate to yield the enantiomerically pure 
    
    
    
    -acid (Theoretical max yield: 50%; Practical yield: ~40%).

Strategic Recommendations for Drug Development

When designing a process route for a phenylpropanoic acid API:

  • Opt for Chemical Resolution during early-stage discovery (mg to low-gram scale) when rapid access to both enantiomers is needed and enzyme screening is too time-consuming. It utilizes cheap, off-the-shelf reagents.

  • Transition to Enzymatic Resolution (specifically DKR) for pilot-plant and commercial manufacturing. The elimination of stoichiometric chiral auxiliaries, the reduction in solvent waste (E-factor), and the ability to achieve >99%

    
     in a single step make biocatalysis the superior choice for modern, green pharmaceutical manufacturing.
    

References

  • Badorrey, R., Cativiela, C., Díaz-de-Villegas, M. D., & Gálvez, J. A. (2003). "Efficient resolution of rac-2-cyano-2-methyl-3-phenylpropanoic acid. An appropriate starting material for the enantioconvergent synthesis of (S)-α-methylphenylalanine on a large laboratory scale." Tetrahedron: Asymmetry. Verified Link
  • "Dynamic resolution of isomers and resolved isomers." (2008).
  • "Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center." (2025). PMC / National Institutes of Health. Verified Link
  • "Stereoconvergent Photo-Biocatalytic Cascade to Optically Enriched Amines from Racemic Carboxylic Acids." University of Graz. Verified Link

Sources

Comparative Guide: (R)-2-(4-bromophenyl)propanoic Acid vs. Ibuprofen Intermediate Activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide compares (R)-2-(4-bromophenyl)propanoic acid (hereafter R-BrPA ) against the Ibuprofen intermediate (specifically the (R)-enantiomer of Ibuprofen , hereafter R-IBU ).

While structurally homologous, their utility diverges significantly in drug development:

  • R-IBU acts as a biological pro-drug , undergoing unidirectional metabolic inversion in vivo to become the pharmacologically active (S)-enantiomer (COX inhibitor).

  • R-BrPA serves as a synthetic scaffold and mechanistic probe . It lacks the specific lipophilic tail required for efficient clinical COX inhibition but functions as a critical intermediate for synthesizing profen analogs via cross-coupling reactions.

Part 1: Structural & Synthetic Context

Chemical Divergence

Both compounds belong to the 2-arylpropionic acid (2-APA) class. The critical difference lies at the para-position of the phenyl ring, which dictates their "activity" profile—whether chemical or biological.

Feature(R)-2-(4-bromophenyl)propanoic Acid (R-BrPA)(R)-Ibuprofen (R-IBU)
Role Synthetic Intermediate / Metabolic ProbeBiological Intermediate / Drug Component
Key Substituent Bromine (-Br): Electron-withdrawing, chemically reactive (leaving group).Isobutyl (-CH₂CH(CH₃)₂): Lipophilic, chemically inert, essential for COX binding.
LogP (approx) ~2.6~3.5 (Higher Lipophilicity)
Synthetic Utility High: Precursor for Suzuki/Heck couplings.Low: End-product of synthesis.
Synthetic Activity: The Suzuki Workflow

R-BrPA is a high-value "divergent intermediate." Unlike Ibuprofen, which is a convergent target, R-BrPA allows medicinal chemists to generate libraries of profen derivatives by swapping the bromine for various aryl or alkyl groups.

Diagram 1: Synthetic Divergence Workflow

This diagram illustrates how R-BrPA serves as a parent scaffold for Ibuprofen and "Bora-Ibuprofen" derivatives.

SyntheticWorkflow Br_Acid (R)-2-(4-bromophenyl) propanoic acid (Scaffold) Pd_Cat Pd-Catalyzed Cross-Coupling Br_Acid->Pd_Cat + Isobutylboronic acid Br_Acid->Pd_Cat + Pinacol diboron Ibuprofen Ibuprofen (Isobutyl Analog) Pd_Cat->Ibuprofen Suzuki-Miyaura Bora_Ibu Bora-Ibuprofen (Boron Analog) Pd_Cat->Bora_Ibu Borylation

Caption: R-BrPA serves as a reactive handle for Palladium-catalyzed synthesis, enabling access to Ibuprofen and novel boron-containing NSAIDs.

Part 2: Biological Activity & Metabolic Inversion[1][2]

The "activity" of the (R)-isomers of profens is defined by their interaction with Acyl-CoA Synthetase (ACS) , not Cyclooxygenase (COX).

The Metabolic Inversion Mechanism

Neither R-BrPA nor R-IBU effectively inhibits COX enzymes directly.[1] However, R-IBU is "active" because it is converted in vivo to the potent (S)-enantiomer. This process is known as Metabolic Chiral Inversion .[2][1]

  • Enzyme: Long-chain fatty acyl-CoA synthetase (ACS).[3]

  • Substrate Specificity: The enzyme requires a lipophilic "tail." R-IBU (isobutyl) binds with high affinity (

    
    ). R-BrPA (bromo) binds with lower affinity due to reduced lipophilicity and steric bulk, often acting as a competitive inhibitor or a slow substrate.
    
Diagram 2: Metabolic Chiral Inversion Pathway

This pathway validates why R-IBU is clinically relevant while R-BrPA is primarily a probe.

MetabolicInversion cluster_legend Activity Note R_Acid (R)-Profen Acid (Inactive on COX) CoA_Ligase Acyl-CoA Synthetase (ATP + CoA) R_Acid->CoA_Ligase R_CoA (R)-Profen-CoA Thioester CoA_Ligase->R_CoA Epimerase 2-Arylpropionyl-CoA Epimerase R_CoA->Epimerase Inversion S_CoA (S)-Profen-CoA Thioester Epimerase->S_CoA Hydrolase Thioester Hydrolase S_CoA->Hydrolase S_Acid (S)-Profen Acid (Active COX Inhibitor) Hydrolase->S_Acid Note R-IBU: High conversion efficiency R-BrPA: Low conversion (Probe)

Caption: The unidirectional R-to-S inversion pathway mediated by CoA thioester formation. R-BrPA enters this pathway less efficiently than R-IBU.

Comparative Biological Data

The following table summarizes the biological activity, highlighting the "R-to-S" conversion potential.

Metric(R)-Ibuprofen (R-IBU)(R)-2-(4-bromophenyl)propanoic acid
COX-1/COX-2 Inhibition (Direct) Inactive (IC50 > 100 µM)Inactive (IC50 > 100 µM)
Acyl-CoA Synthetase Affinity (

)
High (~1.6 - 10 µM)Moderate/Low (Used as inhibitor/probe)
In Vivo Inversion Efficiency High (60-70% inverted to S in humans)Variable/Low (Limited by lipophilicity)
Primary Application Prodrug component of Racemic IbuprofenMechanistic probe for enzyme active sites

Part 3: Experimental Protocols

Protocol A: Synthesis of Ibuprofen from R-BrPA (Suzuki Coupling)

Objective: To demonstrate the chemical activity of R-BrPA as a precursor.

Reagents:

  • Substrate: (R)-2-(4-bromophenyl)propanoic acid (1.0 eq)

  • Coupling Partner: Isobutylboronic acid (1.5 eq)

  • Catalyst: Pd(OAc)₂ (5 mol%) / S-Phos (10 mol%)

  • Base: K₃PO₄ (3.0 eq)

  • Solvent: Toluene/Water (10:1)

Methodology:

  • Inert Atmosphere: Charge a Schlenk tube with R-BrPA, Isobutylboronic acid, and K₃PO₄. Evacuate and backfill with Argon (3x).

  • Catalyst Addition: Add Pd(OAc)₂ and S-Phos. Add degassed Toluene/Water solvent mixture.

  • Reaction: Seal and heat to 100°C for 12 hours.

  • Workup: Cool to RT. Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate (3x).

  • Purification: Dry organic layer over Na₂SO₄. Concentrate in vacuo. Purify via column chromatography (Hexane/EtOAc) to yield (R)-Ibuprofen.

    • Note: Using chiral ligands is necessary if starting from racemic material, but starting with pure (R)-BrPA retains stereochemistry if conditions prevent racemization (avoid strong bases at high heat for prolonged periods).

Protocol B: In Vitro Metabolic Inversion Assay

Objective: To compare the substrate activity of R-BrPA vs. R-IBU for Acyl-CoA Synthetase.

Reagents:

  • Rat Liver Homogenate (S9 fraction) or Recombinant ACS1.

  • Cofactors: ATP (5 mM), Coenzyme A (1 mM), MgCl₂ (5 mM).

  • Buffer: Tris-HCl (pH 7.4).

Methodology:

  • Incubation: Mix 100 µM of substrate (R-IBU or R-BrPA) with cofactors in Tris buffer at 37°C.

  • Initiation: Add enzyme fraction (1 mg/mL protein).

  • Sampling: Aliquot 100 µL at t=0, 15, 30, 60 min.

  • Quenching: Add 100 µL acetonitrile (with internal standard) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via Chiral HPLC (e.g., Chiralpak AD-H column).

    • Detection: Monitor the formation of the CoA-thioester (intermediate) or the appearance of the (S)-enantiomer (if epimerase is present).

    • Success Metric: Calculate the rate of disappearance of the R-isomer. Expect

      
       for R-IBU to be significantly higher than R-BrPA due to the lipophilic preference of the ACS enzyme.
      

References

  • Tracy, T. S., & Hall, S. D. (1992). Metabolic inversion of (R)-ibuprofen. Epimerization and hydrolysis of ibuprofen-CoA thioesters in reaction mixtures. Drug Metabolism and Disposition, 20(2), 322–327. Link

  • Knights, K. M., & Jones, M. E. (1992). Inhibition kinetics of hepatic microsomal long chain fatty acid-CoA ligase by 2-arylpropionic acid non-steroidal anti-inflammatory drugs. Biochemical Pharmacology, 43(8), 1775-1781. Link

  • Knowlden, S. W., et al. (2022). Synthesis of a Borylated Ibuprofen Derivative through Suzuki Cross-Coupling and Alkene Boracarboxylation Reactions.[4][5] Journal of Visualized Experiments, (189), e64571. Link

  • Sequeira, F., & Turnberry, K. (2000). Thioesterification of 2-arylpropionic acids by recombinant acyl-coenzyme A synthetases (ACS1 and ACS2). Molecular Pharmacology, 57(5), 955-963. Link

Sources

A Senior Application Scientist's Guide to Calculating Enantiomeric Ratio (er) in Chiral Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug development and fine chemical synthesis, the stereochemical purity of a chiral molecule is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. For chiral carboxylic acids, which are pivotal building blocks and active pharmaceutical ingredients (APIs), the precise determination of the enantiomeric ratio (er) is a cornerstone of process development and quality control. This guide provides a comparative analysis of the primary analytical techniques used for this purpose, grounded in experimental data and practical insights for the research and development scientist.

The Foundational Choice: Selecting the Right Analytical Technique

The calculation of enantiomeric ratio, defined as the ratio of one enantiomer to the other (e.g., %R : %S or %S : %R), relies on the ability to physically separate or spectroscopically distinguish between enantiomers. The most robust and widely adopted methods in the industry are chromatographic, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries also offers a powerful, albeit different, approach.

The selection of a primary technique is a strategic decision based on the physicochemical properties of the chiral acid, the required level of precision, sample throughput needs, and the stage of process development.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the undisputed workhorse for enantiomeric purity determination in the pharmaceutical industry. Its versatility and broad applicability to a vast range of compounds make it the default starting point for most chiral acid analyses.

The Principle of Separation: Chiral HPLC relies on the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP). These CSPs are typically based on polysaccharides (like cellulose or amylose derivatives), proteins, or cyclodextrins immobilized on a silica support. The differing diastereomeric complexes formed between the enantiomers and the CSP lead to different retention times, enabling their separation and quantification.

Experimental Considerations:

  • Column Selection: Polysaccharide-based columns (e.g., Chiralcel® OD, OJ; Chiralpak® AD, AS) are exceptionally versatile for chiral acids. The presence of the carboxyl group allows for strong interactions (hydrogen bonding, dipole-dipole) with the carbamate derivatives on the CSP.

  • Mobile Phase: The mobile phase is a critical lever for achieving separation. For acidic analytes, small amounts of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) are often added to the mobile phase (typically a mixture of hexane/isopropanol or heptane/ethanol) to suppress the ionization of the analyte's carboxyl group. This ensures sharper peaks and more reproducible retention times.

  • Derivatization: While many chiral acids can be resolved directly, derivatization of the carboxylic acid to an ester or amide can sometimes improve peak shape and resolution, or shift the analyte's polarity to be more compatible with a specific CSP/mobile phase system.

Chiral Gas Chromatography (GC)

Chiral GC is a high-resolution technique that is particularly well-suited for volatile and thermally stable compounds. For most non-volatile chiral acids, derivatization is a mandatory prerequisite.

The Principle of Separation: Separation occurs in a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative. The volatile derivatives of the chiral acid enantiomers exhibit different partitioning behaviors between the inert carrier gas (mobile phase) and the CSP, leading to separation.

Experimental Considerations:

  • Derivatization is Key: The carboxylic acid must be converted into a more volatile and less polar derivative, typically a methyl or ethyl ester. This is commonly achieved by reaction with diazomethane, or with an alcohol under acidic conditions (Fischer esterification). This step must be carefully validated to ensure no racemization occurs during the process.

  • High Efficiency: Chiral GC columns can be very long (e.g., 30 meters), providing a very high number of theoretical plates and thus excellent resolving power for enantiomers that are difficult to separate by HPLC.

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful "green" alternative to HPLC, offering faster separations and reduced solvent consumption. It uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase component.

The Principle of Separation: The separation mechanism is analogous to HPLC, relying on chiral stationary phases. The low viscosity and high diffusivity of the supercritical CO2 mobile phase allow for much higher flow rates without a significant loss in efficiency, leading to rapid analyses.

Experimental Considerations:

  • Speed and Efficiency: Analysis times in SFC are often 3 to 10 times shorter than in HPLC, dramatically increasing sample throughput.

  • Mobile Phase: The mobile phase typically consists of supercritical CO2 and a small percentage of a polar co-solvent (e.g., methanol, ethanol). Acidic or basic additives can be used to improve peak shape, similar to HPLC.

  • Broad Applicability: SFC can often successfully separate compounds that are challenging for HPLC and is compatible with the same polysaccharide-based CSPs.

NMR Spectroscopy with Chiral Auxiliaries

Unlike chromatographic methods that physically separate enantiomers, NMR spectroscopy can distinguish them in the same solution by creating a diastereomeric environment.

The Principle of Distinction: A chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) is added to the NMR sample. The CSA (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol) forms transient, non-covalent diastereomeric complexes with the enantiomers of the chiral acid. This results in chemically distinct environments for the nuclei of each enantiomer, leading to separate peaks in the NMR spectrum (e.g., a singlet splitting into two singlets). A CDA, by contrast, reacts covalently with the enantiomers to form stable diastereomers, which will inherently have different NMR spectra.

Experimental Considerations:

  • No Separation Needed: This method is advantageous as it does not require developing a chromatographic separation.

  • Purity & Stoichiometry: The chiral auxiliary must be enantiomerically pure, and the stoichiometry must be carefully controlled to ensure accurate quantification. The analyte itself must also be pure, as impurities can complicate the spectrum.

  • Direct Measurement: The enantiomeric ratio is calculated directly from the integration of the distinct signals for each enantiomer. This provides a true molar ratio without the need for response factor correction.

Comparative Performance Data

The choice of technique is often guided by performance metrics. The table below summarizes typical performance characteristics for the analysis of a representative chiral acid, such as Ibuprofen.

ParameterChiral HPLCChiral GC (with derivatization)Chiral SFCChiral NMR (with CSA)
Principle Physical SeparationPhysical SeparationPhysical SeparationSpectroscopic Distinction
Typical Analysis Time 5-20 min10-30 min1-5 min5-15 min
Resolution (Rs) > 1.5 is achievable> 2.0 is common> 1.5 is achievableN/A (based on peak separation in Hz)
Limit of Quantitation (LOQ) ~0.05% of minor enantiomer~0.01% of minor enantiomer~0.05% of minor enantiomer~1-2% of minor enantiomer
Sample Prep Complexity Low (dissolve and inject)High (requires quantitative derivatization)Low (dissolve and inject)Moderate (requires pure sample & auxiliary)
Solvent Consumption High (organic solvents)Low (gases)Very Low (mostly CO2)Low (NMR solvents)
Key Advantage Versatility and robustnessHighest resolution powerHigh speed and throughputNo separation development needed
Key Limitation Slower analysis timeDerivatization risk (racemization)Higher initial instrument costLower sensitivity for trace enantiomer

Experimental Protocol: Enantiomeric Ratio of a Chiral Acid by Chiral HPLC

This section provides a detailed, self-validating protocol for determining the enantiomeric ratio of a generic chiral acid.

Objective: To separate and quantify the R- and S-enantiomers of a chiral acid and calculate the enantiomeric ratio (er).

Materials:

  • HPLC system with UV detector

  • Chiral Stationary Phase Column: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm

  • Mobile Phase: n-Hexane (HPLC Grade), Isopropanol (IPA, HPLC Grade), Trifluoroacetic Acid (TFA, HPLC Grade)

  • Sample: Chiral acid sample (~1 mg/mL in mobile phase)

  • Reference Standards: Enantiomerically pure R-acid and S-acid, and a racemic (50:50) mixture.

Workflow Diagram

G cluster_prep Sample Preparation cluster_method HPLC Method Development cluster_analysis Analysis & Quantification cluster_calc Calculation prep_racemic Prepare Racemic Standard (1 mg/mL) method_dev Screen Mobile Phases (e.g., Hexane/IPA + 0.1% TFA) prep_racemic->method_dev prep_sample Prepare Synthesis Sample (1 mg/mL) inject_sample Inject Synthesis Sample (Acquire Chromatogram) prep_sample->inject_sample optimize Optimize %IPA for Resolution (Rs > 1.5) method_dev->optimize inject_racemic Inject Racemic Standard (Identify Peaks) optimize->inject_racemic inject_racemic->inject_sample integrate Integrate Peak Areas (Area_Enantiomer1, Area_Enantiomer2) inject_sample->integrate calculate_er Calculate % Enantiomer 1 = (Area1 / (Area1 + Area2)) * 100 integrate->calculate_er report Report Enantiomeric Ratio (e.g., 99.5 : 0.5) calculate_er->report

Caption: Workflow for chiral HPLC method development and er calculation.

Step-by-Step Methodology
  • System and Mobile Phase Preparation:

    • Prepare the mobile phase. A good starting point is Hexane:IPA with 0.1% TFA (90:10 v/v/v) . The TFA is critical for protonating the carboxyl group, preventing peak tailing.

    • Purge the HPLC system thoroughly and equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the UV detector to a wavelength where the acid has strong absorbance (e.g., 254 nm).

  • System Suitability (Trustworthiness Check):

    • Prepare a racemic standard of the chiral acid (~1 mg/mL).

    • Inject the racemic standard. The goal is to see two well-separated peaks of approximately equal area.

    • Causality: This step is non-negotiable. It confirms that the column and mobile phase are capable of separating the enantiomers and establishes the retention times for the R- and S-enantiomers. The resolution factor (Rs) between the two peaks should be calculated. An Rs value greater than 1.5 is required for baseline separation and reliable quantification. If resolution is poor, adjust the percentage of IPA (decreasing IPA generally increases retention and resolution).

  • Sample Analysis:

    • Accurately prepare a solution of your synthesized chiral acid sample at the same concentration as the standard.

    • Inject the sample using the optimized method.

  • Data Processing and Calculation:

    • Integrate the area under the curve for both enantiomer peaks in the sample chromatogram. Let the areas be Area1 and Area2.

    • Verify Linearity: For validated methods, a calibration curve should be prepared to ensure the detector response is linear across the expected concentration range. However, for er determination, it is often assumed that the molar absorptivity of the two enantiomers is identical, making their response factors equal.

    • Calculate the percentage of each enantiomer:

      • % Enantiomer 1 = (Area1 / (Area1 + Area2)) * 100

      • % Enantiomer 2 = (Area2 / (Area1 + Area2)) * 100

    • The enantiomeric ratio (er) is then expressed as % Enantiomer 1 : % Enantiomer 2.

Conclusion: An Integrated Approach

The determination of enantiomeric ratio for chiral acids is a multi-faceted analytical challenge where no single technique is universally superior. While chiral HPLC remains the gold standard for its versatility and reliability, chiral SFC offers a compelling high-throughput alternative. Chiral GC provides unmatched resolution for amenable compounds but introduces the risk of racemization during the mandatory derivatization step. Finally, chiral NMR serves as an excellent orthogonal method for confirmation, providing a direct molar ratio without chromatographic separation.

A robust analytical strategy in an industrial setting will often leverage one technique for routine analysis (e.g., HPLC or SFC) while using a second, orthogonal technique (e.g., NMR or a different CSP in HPLC) to validate the primary method and confirm results for pivotal batches. This ensures the highest degree of confidence in the stereochemical purity of the synthesized chiral acid, safeguarding the integrity of the final product.

References

  • Chiral Analysis: Advanced HPLC/SFC and Preparative Chromatography. Agilent Technologies. Available at: [Link]

A Comparative Guide to the Crystal Structures of (S)-Ibuprofen Amine Salts: A Crystal Engineering Perspective

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, influencing critical parameters such as solubility, stability, and bioavailability. For chiral molecules like ibuprofen, the formation of diastereomeric salts with a chiral resolving agent is a cornerstone of enantiomeric purification. This guide provides an in-depth comparative analysis of the single-crystal X-ray crystallography data for salts of (S)-ibuprofen with different amine co-formers. By examining the nuanced interplay of intermolecular forces, we can elucidate the principles of crystal engineering that govern the formation and properties of these pharmaceutical salts.

Introduction: The Significance of Chiral Purity and Salt Formation in Ibuprofen

Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), exists as a racemic mixture of (S)- and (R)-enantiomers. The pharmacological activity, however, resides primarily in the (S)-enantiomer. Consequently, the production of enantiomerically pure (S)-ibuprofen is a key objective in the pharmaceutical industry to enhance therapeutic efficacy and minimize potential side effects associated with the (R)-enantiomer.

Diastereomeric salt formation is a classical and industrially scalable method for chiral resolution.[1] This technique involves the reaction of a racemic acid with a chiral base (or vice versa) to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, possess different physicochemical properties, including solubility, which allows for their separation by fractional crystallization. The choice of the resolving agent, in this case, the amine co-former, is critical as it directly influences the crystal packing and, consequently, the efficiency of the resolution process.

This guide will compare the crystal structures of pure (S)-ibuprofen with its diastereomeric salts formed with (S)-(-)-α-methylbenzylamine and the achiral amine, tris(hydroxymethyl)aminomethane (THAM), to illustrate the impact of the amine co-former on the resulting solid-state architecture.

Experimental Methodologies: From Synthesis to Single-Crystal X-ray Diffraction

The successful generation of high-quality single crystals suitable for X-ray diffraction is a multi-step process that begins with the synthesis of the salt and is followed by a carefully controlled crystallization procedure.

Synthesis and Crystallization of (S)-Ibuprofen Amine Salts

Protocol for the preparation of (S)-Ibuprofen-(S)-(-)-α-methylbenzylamine salt:

  • Reaction Setup: In a suitable flask, dissolve racemic ibuprofen in a heated solvent such as aqueous potassium hydroxide solution.[2]

  • Addition of Resolving Agent: Slowly add (S)-(-)-α-methylbenzylamine dropwise to the heated solution. A precipitate of the diastereomeric salt should form.[2]

  • Digestion: Continue heating the mixture for a defined period (e.g., 30 minutes) to allow for complete salt formation and equilibration.[2]

  • Cooling and Isolation: Allow the mixture to cool to room temperature, followed by further cooling in an ice bath to maximize precipitation. The solid salt is then collected by vacuum filtration and washed with a small amount of cold solvent.[2]

  • Recrystallization for Single Crystals: Dissolve the isolated salt in a minimal amount of a suitable solvent, such as 2-propanol, at an elevated temperature. Slow cooling of this saturated solution will promote the growth of single crystals suitable for X-ray diffraction.[2]

Protocol for the preparation of (R,S)-Ibuprofen-THAM salt:

  • Reaction Setup: Dissolve racemic ibuprofen and tris(hydroxymethyl)aminomethane (THAM) in a mixture of an organic solvent (e.g., acetone, ethanol) and water at a constant temperature (e.g., 25°C).[3]

  • Stirring and Crystallization: Stir the solution until it becomes clear. Subsequently, allow the solution to stand at a lower temperature to induce crystallization.[3]

  • Isolation and Drying: Separate the resulting crystals by filtration and dry them to obtain the final product.[3]

experimental_workflow cluster_synthesis Salt Synthesis cluster_purification Purification & Crystallization cluster_analysis Analysis rac_ibu Racemic Ibuprofen reaction Reaction & Precipitation rac_ibu->reaction amine Chiral/Achiral Amine amine->reaction solvent_synthesis Solvent System solvent_synthesis->reaction crude_salt Crude Salt reaction->crude_salt Filtration recrystallization Slow Cooling Crystallization crude_salt->recrystallization solvent_xtal Recrystallization Solvent solvent_xtal->recrystallization single_crystal Single Crystal recrystallization->single_crystal Isolation xrd Single-Crystal X-ray Diffraction single_crystal->xrd structure Crystal Structure Determination xrd->structure packing_comparison cluster_ibu (S)-Ibuprofen cluster_salt Ibuprofen-Amine Salts cluster_properties Resulting Properties ibu (S)-Ibuprofen Carboxylic Acid Dimer O-H···O Hydrogen Bonds salt Ibuprofen-Amine Salt Charge-Assisted Hydrogen Bonds N+-H···O- Extensive 3D Network ibu->salt Introduction of Amine Co-former prop_ibu Lower Melting Point Weaker Intermolecular Forces ibu->prop_ibu prop_salt Higher Melting Point Increased Thermal Stability Altered Solubility salt->prop_salt

Caption: Logical relationship between molecular structure and solid-state properties of (S)-ibuprofen and its amine salts.

Tabular Comparison of Crystallographic Data
Feature(S)-Ibuprofen(R,S)-Ibuprofen-THAM Salt
CSD Refcode JEKNOC10 [4]-
Crystal System Monoclinic [5]Monoclinic [6]
Space Group P2₁ [5]P2₁/c [6]
a (Å) 12.456(3) [4]17.578(8) [6]
b (Å) 8.0362(3) [4]10.428(4) [6]
c (Å) 13.533(4) [4]9.991(4) [6]
β (°) 112.86(3) [4]97.17(1) [6]
Volume (ų) ~1250 [5]1817.05(244) [6]
Key H-Bonding Carboxylic acid dimers (O-H···O) [7]Charge-assisted N⁺-H···O⁻ and O-H···O [6]
Melting Point (°C) ~53 [4]~160 [6]

Discussion: The Influence of the Amine Co-former on Crystal Packing

The comparative analysis clearly demonstrates that the introduction of an amine co-former dramatically alters the crystal packing of ibuprofen. The transition from the simple hydrogen-bonded dimers in pure (S)-ibuprofen to the extensive, three-dimensional networks of charge-assisted hydrogen bonds in the amine salts leads to a significant increase in lattice energy. This is macroscopically observed as a substantial increase in the melting point, indicating enhanced thermal stability. [7] In the case of the diastereomeric salt with a chiral amine like (S)-(-)-α-methylbenzylamine, the specific stereochemical interactions between the two chiral centers play a crucial role in the crystal packing. The less soluble diastereomer will preferentially crystallize, enabling the resolution of the racemic mixture. The efficiency of this separation is a direct consequence of the differences in the crystal lattice energies of the two diastereomers, which are dictated by the precise geometry of the intermolecular interactions.

For the achiral THAM salt, the presence of multiple hydrogen bond donor and acceptor sites on the THAM molecule facilitates the formation of a highly robust and intricate hydrogen-bonding network. This leads to crystals with favorable properties such as improved flowability, as indicated by an aspect ratio close to 1.0. [6]

Conclusion and Future Outlook

The choice of an amine co-former is a critical determinant of the crystal structure and, by extension, the physicochemical properties of ibuprofen salts. This guide has illustrated how the introduction of strong, directional, charge-assisted hydrogen bonds through salt formation leads to more stable and often more desirable solid forms compared to the parent acid.

The principles of crystal engineering, guided by an understanding of intermolecular interactions, provide a rational framework for the design of pharmaceutical salts with tailored properties. Future work in this area will continue to leverage computational modeling and high-throughput screening methods to predict and identify optimal co-formers for a wide range of APIs, accelerating the development of robust and efficacious drug products.

References

  • Influence of benzylamine on the resolution of ibuprofen with (+)-(R)-phenylethylamine via supercritical fluid extraction. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Experiment 38: ENANTIOMERS OF IBUPROFEN. (n.d.). Retrieved from [Link]

  • Guerain, M., et al. (2020). Origin of phase relative stability and phase transformation in an S-ibuprofen–nicotinamide cocrystal. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 76(4), 535-543. Available from: [Link]

  • Lee, T., et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research, 62(4), 1845-1855. Available from: [Link]

  • Lee, T., & Wang, Y. C. (2009). Initial salt screening procedures for manufacturing ibuprofen. Drug development and industrial pharmacy, 35(5), 534-543. Available from: [Link]

  • Marc, L., et al. (2022). Continuous chiral resolution of racemic Ibuprofen by diastereomeric salt formation in a Couette-Taylor crystallizer. Chemical Engineering Research and Design, 178, 95-110. Available from: [Link]

  • Marc, L., et al. (2022). Continuous chiral resolution of racemic Ibuprofen by diastereomeric salt formation in a Couette-Taylor crystallizer. Scilit. Available from: [Link]

  • Caira, M. R., et al. (2023). Salts of S-(+)-Ibuprofen Formed via Its Reaction with the Antifibrinolytic Agents Aminocaproic Acid and Tranexamic Acid: Synthesis and Characterization. Molecules, 28(16), 5981. Available from: [Link]

  • Nguyen, T. T. H., et al. (n.d.). Crystal Morphology and Interfacial Stability of RS-Ibuprofen in Relation to Its Molecular and Synthonic Structure. White Rose Research Online. Retrieved from [Link]

  • Lee, T., et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. Retrieved from [Link]

  • Harris, K. D. M., et al. (2021). Structure Determination of Multicomponent Crystalline Phases of (S)-Ibuprofen and l-Proline from Powder X-ray Diffraction Data, Augmented by Complementary Experimental and Computational Techniques. Crystal Growth & Design, 21(5), 2498-2507. Available from: [Link]

  • Dudognon, E., et al. (2008). Evidence for a New Crystalline Phase of Racemic Ibuprofen. Crystal Growth & Design, 8(10), 3843-3847. Available from: [Link]

  • Sharma, A. (2016). X-ray Crystallographic Structure of Ibuprofen Bound to Human Adipocyte Fatty Acid Binding Protein at 1.4 Å Resolution. Culminating Projects in Biology. 8. Available from: [Link]

  • Systemic Review of Screening the Shapes of Ibuprofen Particles in Different Solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • Freer, A. A., et al. (1993). Structure of (S)-(+)-ibuprofen. Acta Crystallographica Section C: Crystal Structure Communications, 49(7), 1378-1380. Available from: [Link]

  • Ibuprofen amine salts and synthesis thereof. (2010). Google Patents.

Sources

A Senior Application Scientist's Guide to IR Spectroscopy Validation of (R)-2-(4-bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the meticulous confirmation of molecular structure is a cornerstone of scientific rigor. Infrared (IR) spectroscopy serves as a rapid, reliable, and non-destructive technique for the identification of functional groups, providing a molecular fingerprint that is invaluable for structural validation. This guide provides an in-depth analysis of the expected IR spectral features of (R)-2-(4-bromophenyl)propanoic acid, a chiral building block of significant interest in medicinal chemistry. We will explore the theoretical basis for its characteristic absorption peaks, present a detailed protocol for experimental validation, and compare its expected spectrum with that of relevant alternative compounds.

The Molecular Blueprint: Understanding the Vibrational Signatures of (R)-2-(4-bromophenyl)propanoic acid

(R)-2-(4-bromophenyl)propanoic acid is a molecule rich with spectroscopic handles. Its structure incorporates a carboxylic acid, a para-substituted aromatic ring, and a carbon-bromine bond. Each of these functional groups possesses characteristic vibrational modes that absorb infrared radiation at specific frequencies.

A defining feature of carboxylic acids in IR spectroscopy is the exceptionally broad O-H stretching vibration, which typically appears in the region of 3300-2500 cm⁻¹[1][2][3]. This broadening is a direct consequence of strong intermolecular hydrogen bonding, which leads to the formation of dimers in the solid and liquid phases[2]. The O-H stretch of (R)-2-(4-bromophenyl)propanoic acid is therefore expected to manifest as a wide, intense band, often obscuring the sharper C-H stretching signals in the same region[1][4].

The carbonyl (C=O) stretch of the carboxylic acid is another prominent and diagnostically useful peak. For aromatic carboxylic acids, this absorption is typically observed between 1710 and 1680 cm⁻¹[5]. The conjugation of the carbonyl group with the phenyl ring in (R)-2-(4-bromophenyl)propanoic acid is expected to lower the stretching frequency compared to a saturated carboxylic acid[5][6][7]. This strong, sharp peak is a key indicator of the carboxylic acid functionality.

The aromatic nature of the compound will be evidenced by several characteristic absorptions. Aromatic C-H stretching vibrations are anticipated to appear as weak to medium bands in the 3100-3000 cm⁻¹ region[8][9]. In-ring carbon-carbon stretching vibrations will produce a series of bands, typically around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹[8][9]. Furthermore, the para-substitution pattern on the benzene ring gives rise to a strong out-of-plane (oop) C-H bending vibration in the 850-800 cm⁻¹ range, which is a highly diagnostic feature[10].

Finally, the presence of the bromine atom is confirmed by the C-Br stretching vibration. This absorption is typically found in the fingerprint region, between 690 and 515 cm⁻¹[8][11].

Experimental Protocol for IR Spectroscopic Validation

To experimentally validate the structure of (R)-2-(4-bromophenyl)propanoic acid, a meticulous and standardized protocol is essential. The following outlines a best-practice approach using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and convenient method for solid samples.

Workflow for IR Spectrum Acquisition

IR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition cluster_processing Data Processing & Analysis Start Start Sample Obtain Solid Sample Start->Sample Grind Grind to Fine Powder (if necessary) Sample->Grind Clean Clean ATR Crystal Grind->Clean Background Collect Background Spectrum Clean->Background Load_Sample Apply Sample to Crystal Background->Load_Sample Acquire Acquire Sample Spectrum Load_Sample->Acquire Process Process Spectrum (e.g., ATR correction) Acquire->Process Peak_Pick Identify Peak Frequencies Process->Peak_Pick Compare Compare with Expected Values Peak_Pick->Compare Report Generate Report Compare->Report

Caption: Workflow for obtaining and analyzing an IR spectrum of a solid sample.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

    • Verify that the ATR accessory is correctly installed.

  • ATR Crystal Cleaning:

    • Clean the surface of the ATR crystal (typically diamond or germanium) with a solvent-moistened, lint-free wipe. Isopropanol or ethanol are suitable solvents.

    • Allow the solvent to fully evaporate. The cleanliness of the crystal is paramount for a high-quality spectrum.

  • Background Spectrum Collection:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This will account for absorptions from atmospheric water and carbon dioxide, as well as any intrinsic signals from the instrument itself.

  • Sample Application:

    • Place a small amount of the solid (R)-2-(4-bromophenyl)propanoic acid onto the center of the ATR crystal.

    • Lower the press arm to apply firm and consistent pressure to the sample, ensuring good contact with the crystal surface.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine validation.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • If necessary, apply an ATR correction to the data to account for the wavelength-dependent depth of penetration of the evanescent wave.

Comparative Analysis: Expected vs. Alternative Compounds

To illustrate the specificity of the IR spectrum for (R)-2-(4-bromophenyl)propanoic acid, a comparison with structurally similar molecules is instructive. The following table summarizes the expected key IR peaks for our target compound and contrasts them with those of benzoic acid and 2-bromopropanoic acid.

Functional Group Vibration(R)-2-(4-bromophenyl)propanoic acid (Expected)Benzoic Acid (Reference)2-Bromopropanoic Acid (Reference)
O-H Stretch (Carboxylic Acid) 3300-2500 cm⁻¹ (very broad, strong)3300-2500 cm⁻¹ (very broad, strong)3300-2500 cm⁻¹ (very broad, strong)
Aromatic C-H Stretch 3100-3000 cm⁻¹ (weak-medium)3100-3000 cm⁻¹ (weak-medium)N/A
Aliphatic C-H Stretch ~2950-2850 cm⁻¹ (weak-medium)N/A~2950-2850 cm⁻¹ (weak-medium)
C=O Stretch (Carboxylic Acid) 1710-1680 cm⁻¹ (strong, sharp)1710-1680 cm⁻¹ (strong, sharp)~1715 cm⁻¹ (strong, sharp)
Aromatic C=C Stretch 1600-1585 cm⁻¹, 1500-1400 cm⁻¹ (medium)1600-1585 cm⁻¹, 1500-1400 cm⁻¹ (medium)N/A
C-O Stretch 1320-1210 cm⁻¹ (medium-strong)1320-1210 cm⁻¹ (medium-strong)1320-1210 cm⁻¹ (medium-strong)
Aromatic C-H oop Bending 850-800 cm⁻¹ (strong)Multiple bands depending on substitutionN/A
C-Br Stretch 690-515 cm⁻¹ (medium-strong)N/A690-515 cm⁻¹ (medium-strong)

This comparative table highlights the unique combination of peaks that allows for the unambiguous identification of (R)-2-(4-bromophenyl)propanoic acid. While all three compounds exhibit the characteristic broad O-H and strong C=O stretches of a carboxylic acid, the presence of aromatic C-H and C=C stretches, along with the para-substituted C-H out-of-plane bending and the C-Br stretch, collectively confirm the structure of the target molecule.

Logical Framework for Spectral Interpretation

The process of interpreting the IR spectrum to validate the structure of (R)-2-(4-bromophenyl)propanoic acid follows a logical progression.

Spectral_Interpretation_Logic Start Acquired IR Spectrum OH_Check Broad band at 3300-2500 cm⁻¹? Start->OH_Check CO_Check Strong, sharp peak at ~1700 cm⁻¹? OH_Check->CO_Check Yes No_Match Structure Not Validated OH_Check->No_Match No Aromatic_CH_Check Peaks at 3100-3000 cm⁻¹? CO_Check->Aromatic_CH_Check Yes CO_Check->No_Match No Aromatic_CC_Check Peaks at 1600-1400 cm⁻¹? Aromatic_CH_Check->Aromatic_CC_Check Yes Aromatic_CH_Check->No_Match No Para_Sub_Check Strong peak at 850-800 cm⁻¹? Aromatic_CC_Check->Para_Sub_Check Yes Aromatic_CC_Check->No_Match No CBr_Check Peak at 690-515 cm⁻¹? Para_Sub_Check->CBr_Check Yes Para_Sub_Check->No_Match No Conclusion Structure Validated CBr_Check->Conclusion Yes CBr_Check->No_Match No

Caption: Decision tree for the validation of (R)-2-(4-bromophenyl)propanoic acid via IR spectroscopy.

References

  • University of California, Davis. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Filo. (2025, May 29). Explain why carboxylix acid shows a broad O-H stretch in IR spectra. [Link]

  • MCC Organic Chemistry. Infrared Spectra of Some Common Functional Groups. [Link]

  • JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

  • Smith, B. C. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • University of Colorado Boulder. IR: alkyl halides. [Link]

  • Oregon State University. CH 336: Carboxylic Acid Spectroscopy. [Link]

  • University of California, Davis. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • University of California, Davis. IR: aromatics. [Link]

  • Illinois State University. (2015). The Infrared Spectra of Aromatic Rings. [Link]

  • PubChem. 2-(4-Bromophenyl)propanoic acid. [Link]

  • NIST. 2-(4-Bromophenyl)propionic acid. [Link]

  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra. [Link]

  • UniTechLink. Analysis of Infrared spectroscopy (IR). [Link]

  • Michigan State University. Infrared Spectroscopy. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of (R)-2-(4-bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of (R)-2-(4-bromophenyl)propanoic acid. As a brominated organic compound with notable health and environmental hazards, adherence to strict disposal protocols is not merely a matter of regulatory compliance but a fundamental aspect of responsible laboratory practice. This guide is designed for researchers, scientists, and drug development professionals to ensure safety and minimize environmental impact.

Hazard Profile and Risk Assessment

Understanding the inherent risks of (R)-2-(4-bromophenyl)propanoic acid is the first step in managing its waste stream effectively. The compound's classification under the Globally Harmonized System (GHS) dictates the necessary precautions for handling and disposal. Its primary hazards include significant health effects and severe environmental toxicity.

The presence of a bromine atom classifies this compound as a halogenated organic compound . This is a critical designation for waste segregation, as halogenated wastes require specific disposal methods, typically high-temperature incineration at specialized facilities, to prevent the formation of toxic byproducts like dioxins and furans.[1][2]

Hazard CategoryGHS PictogramHazard CodeDescriptionDisposal Implication
Acute Toxicity, Oral

H302Harmful if swallowed.[3]Do not dispose of in regular trash or down the drain where it can enter municipal water systems.
Skin Irritation

H315Causes skin irritation.[3]Requires use of appropriate gloves during handling and disposal to prevent skin contact.
Eye Irritation

H319Causes serious eye irritation.[3]Mandates the use of safety glasses or goggles.
Respiratory Irritation

H335May cause respiratory irritation.[3]Handling should occur in a well-ventilated area or a chemical fume hood.
Reproductive Toxicity

H361Suspected of damaging fertility or the unborn child.Reinforces the need for stringent containment and avoiding exposure.
Aquatic Toxicity

H410Very toxic to aquatic life with long-lasting effects.Strictly prohibits drain disposal. Environmental release must be avoided.[4]

Personal Protective Equipment (PPE) and Handling

Before handling the chemical or its waste, ensure the following PPE is worn. This is a non-negotiable standard for minimizing exposure risks.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin irritation (H315) upon contact.[5]
Eye Protection Safety glasses with side shields or goggles.To protect against splashes that can cause serious eye irritation (H319).[6]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.

Handling Protocol: Always handle (R)-2-(4-bromophenyl)propanoic acid and its waste within a certified chemical fume hood or in a well-ventilated area to minimize the risk of respiratory tract irritation (H335).[6][7]

Step-by-Step Waste Disposal Protocol

The proper disposal of (R)-2-(4-bromophenyl)propanoic acid is a multi-step process centered on correct identification, segregation, and containment.

Step 3.1: Waste Identification and Segregation

This compound must be disposed of as Halogenated Organic Waste .

  • DO NOT mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).

  • DO NOT mix with acids, bases, or oxidizers.[8] Incompatible chemicals should be stored and disposed of separately to prevent dangerous reactions.[9]

  • DO segregate solid waste (contaminated filter paper, gloves, weigh boats) from liquid waste (solutions containing the compound).[10]

This segregation is crucial because licensed disposal facilities use different processes for halogenated and non-halogenated waste streams. Mixing them can lead to regulatory non-compliance and increased disposal costs.

Step 3.2: Container Selection and Labeling

Proper containment and labeling prevent accidental misuse and ensure the waste is handled correctly by all personnel, including those from your institution's Environmental Health & Safety (EH&S) office.

  • Container: Use a clean, leak-proof container that is chemically compatible with the waste.[11] The original product container is often a suitable choice if it is in good condition.[8] Ensure the container has a secure, tight-fitting lid.

  • Labeling: The container must be clearly and legibly labeled.[11] The label must include:

    • The words "HAZARDOUS WASTE ".[11][12]

    • The full chemical name: (R)-2-(4-bromophenyl)propanoic acid . Do not use abbreviations or chemical formulas.[11]

    • A clear indication that it is "Halogenated Organic Waste ".[12]

    • The approximate percentage of each component if it is a mixture.[11]

    • The relevant hazard pictograms (Health Hazard, Exclamation Mark, Environment).

Step 3.3: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories should have a designated Satellite Accumulation Area (SAA) for the temporary collection of hazardous waste.[8][11]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel generating the waste.[11]

  • Keep the waste container closed at all times except when adding waste.[11] Never leave a funnel in the container.[11]

  • Store the container in secondary containment (such as a chemical-resistant tray) to contain any potential leaks.

Step 3.4: Requesting Waste Pickup

Once the waste container is nearly full (do not fill beyond 90% capacity to allow for expansion), arrange for its disposal.[8]

  • Contact your institution's Environmental Health & Safety (EH&S) office or the designated chemical safety officer.

  • Follow their specific procedures for requesting a hazardous waste pickup.

  • Do not allow hazardous waste to accumulate in the lab for extended periods.[8]

WasteDisposalWorkflow cluster_generation Waste Generation Point cluster_segregation Segregation & Containment cluster_disposal Final Disposal Path Start Waste containing (R)-2-(4-bromophenyl)propanoic acid generated Solid Solid Waste (e.g., contaminated gloves, paper) Start->Solid Is it solid? Liquid Liquid Waste (e.g., reaction mixtures, solutions) Start->Liquid Is it liquid? Container Properly Labeled 'Halogenated Organic Waste' Container Solid->Container Liquid->Container SAA Store in Satellite Accumulation Area (SAA) Container->SAA Pickup Contact EH&S for Pickup and Disposal SAA->Pickup

Caption: Waste disposal decision workflow for (R)-2-(4-bromophenyl)propanoic acid.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, pre-defined emergency plan is critical.

Minor Spill Cleanup (Manageable by Lab Personnel)
  • Alert Personnel: Immediately notify others in the area.

  • Isolate Area: Secure the location of the spill.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate and contact EH&S.

  • Wear PPE: Don appropriate PPE, including double-gloving if necessary.

  • Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pad.[7][13]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[12] Label it as "Spill Debris containing (R)-2-(4-bromophenyl)propanoic acid."

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Treat all cleanup materials as halogenated hazardous waste.

Personnel Exposure
  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5][6] Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[13]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]

The Regulatory Framework: Why We Follow These Procedures

The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[2] As a halogenated organic compound, (R)-2-(4-bromophenyl)propanoic acid falls under the purview of these regulations.

  • RCRA's Purpose: RCRA establishes a "cradle-to-grave" system for managing hazardous waste, from its generation to its final disposal.

  • Halogenated Compounds: The EPA specifically regulates halogenated organic compounds because their improper disposal (e.g., via standard incineration or landfill) can pose a significant risk to human health and the environment.[1][14]

By following the procedures outlined in this guide, you are not only protecting yourself and your colleagues but also ensuring that your institution remains in compliance with federal, state, and local environmental regulations.[15][16]

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Retrieved from Columbia University Research website.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • American Chemical Society. Hazardous Waste and Disposal.
  • BenchChem. (2025). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • Hazmat Management. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET - 2-(4-Bromophenyl)propanoic acid.
  • PubChem. 2-(4-Bromophenyl)propanoic acid.
  • AK Scientific, Inc. SAFETY DATA SHEET - 3-(4-Bromophenyl)-2-oxopropanoic acid.
  • Chamberland Research Group. SOP Working with Bromine.
  • Fisher Scientific. (2009, August 25). SAFETY DATA SHEET - 3-(4-Bromophenyl)propionic acid.
  • AFG Bioscience LLC. (2016, April 1). SAFETY DATA SHEET - Fmoc-(R)-3-amino-3-(2-bromophenyl)propionic acid.
  • U.S. Environmental Protection Agency. (2003, July 30). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.
  • ICL-IP Terneuzen. Processing Brominated waste streams.
  • U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine.
  • Thermo Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - (R)-3-(Boc-amino)-3-(4-bromophenyl)propionic acid.
  • Thermo Fisher Scientific. (2012, February 21). SAFETY DATA SHEET - Propanoic acid.
  • Cole-Parmer. (2005, May 3). Material Safety Data Sheet - (R)-(+)-2-Bromopropionic acid, 99% (>85% ee).
  • Fisher Scientific. (2009, August 25). SAFETY DATA SHEET - 3-(4-Bromophenyl)propionic acid.
  • U.S. Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests.
  • Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET - p-Bromophenylacetic acid.
  • ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA.
  • eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.

Sources

A Researcher's Guide to Personal Protective Equipment for Handling (R)-2-(4-bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Laboratory Safety and Chemical Handling

For the diligent researcher, scientist, and drug development professional, the cornerstone of innovation is a steadfast commitment to safety. This guide provides essential, immediate safety and logistical information for the handling of (R)-2-(4-bromophenyl)propanoic acid. By moving beyond a simple checklist and delving into the causality behind each procedural step, this document aims to be your preferred source for laboratory safety and chemical handling, building a foundation of deep trust.

(R)-2-(4-bromophenyl)propanoic acid, a valuable building block in pharmaceutical synthesis, requires careful handling due to its potential hazards. Adherence to proper personal protective equipment (PPE) protocols is not merely a regulatory requirement but a critical component of responsible scientific practice.

Understanding the Hazards: GHS Classification

Before handling any chemical, it is imperative to understand its inherent risks. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for hazard communication. (R)-2-(4-bromophenyl)propanoic acid is classified as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2][3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][2]

These classifications necessitate a comprehensive PPE strategy to mitigate exposure risks.

Core Protective Measures: A Multi-Layered Approach

A robust PPE plan for handling (R)-2-(4-bromophenyl)propanoic acid involves protection for the eyes, skin, and respiratory system. The following table summarizes the essential PPE and the rationale for its use.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield worn over goggles is recommended for splash hazards.Protects against splashes of the chemical, which can cause serious eye irritation.[4][5]
Hand Protection Chemically resistant gloves (Nitrile or Neoprene recommended).Prevents skin contact, which can cause irritation.[6][7] Glove selection should be based on the manufacturer's chemical resistance data.
Body Protection A fully buttoned laboratory coat (Nomex® or similar flame-resistant material recommended if flammability is a concern).Protects skin from accidental spills and contamination of personal clothing.[4]
Footwear Closed-toe, closed-heel shoes.Protects feet from spills and falling objects.[4]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If engineering controls are insufficient, a respirator may be required.Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation.[2][5]

Procedural Guidance: Donning and Doffing PPE

The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

Donning PPE Workflow

G cluster_donning Donning PPE node_lab_coat 1. Laboratory Coat node_gloves 2. Gloves node_lab_coat->node_gloves Ensure cuffs are tucked under gloves node_eye_protection 3. Eye and Face Protection node_gloves->node_eye_protection node_respirator 4. Respirator (if required) node_eye_protection->node_respirator

Caption: Sequential process for donning PPE.

Doffing PPE Workflow

G cluster_doffing Doffing PPE node_gloves 1. Gloves node_eye_protection 2. Eye and Face Protection node_gloves->node_eye_protection Remove by peeling off inside-out node_lab_coat 3. Laboratory Coat node_eye_protection->node_lab_coat node_respirator 4. Respirator (if required) node_lab_coat->node_respirator Handle by the inside surfaces

Caption: Sequential process for doffing PPE.

Operational Plans: Handling and Disposal

Safe Handling Procedures
  • Engineering Controls: Always handle (R)-2-(4-bromophenyl)propanoic acid in a well-ventilated area. A certified laboratory chemical fume hood is the preferred engineering control to minimize inhalation exposure.[8]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2][9] Avoid eating, drinking, or smoking in areas where the chemical is handled or stored.[2]

  • Spill Response: In the event of a small spill, absorb the material with an inert, dry substance and place it in a suitable container for hazardous waste disposal.[8] For larger spills, evacuate the area and contact your institution's environmental health and safety department.[8]

Disposal of Contaminated Materials

Proper disposal of brominated organic compounds and contaminated materials is critical to prevent environmental harm.

  • Chemical Waste: All waste containing (R)-2-(4-bromophenyl)propanoic acid must be collected in a dedicated, properly labeled "Halogenated Organic Waste" container.[10] Do not mix with non-halogenated waste.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be disposed of as solid hazardous waste.[10]

  • Waste Treatment: Bromine-containing waste can be incinerated at licensed hazardous waste disposal facilities equipped with scrubbers to capture harmful byproducts.[11] Neutralization with a reducing agent like sodium thiosulfate may also be a viable disposal method for certain waste streams.[11][12]

Conclusion

A comprehensive understanding and diligent application of personal protective equipment protocols are paramount when working with (R)-2-(4-bromophenyl)propanoic acid. By adhering to the guidelines outlined in this document, researchers can significantly mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.

References

  • Benchchem. Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • What is bromine and what are the safe disposal and recycling methods?. (2025, March 18).
  • PubChem. 2-(4-Bromophenyl)propanoic acid | C9H9BrO2 | CID 521441.
  • AK Scientific, Inc. Safety Data Sheet: 2-(4-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid.
  • Chemical Safety: Personal Protective Equipment.
  • Bromine water - disposal. (2008, October 22). #1 Science Forum For Lab Technicians.
  • SAFETY DATA SHEET. (2025, October 24).
  • Personal Protective Equipment Selection Guide. (2015, July 22).
  • SAFETY DATA SHEET.
  • SAFETY DATA SHEET.
  • Personal Protective Equipment Requirements. (2021, June 1). Stanford University.
  • Safety equipment, PPE, for handling acids. (2022, August 26). Quicktest.
  • Sigma-Aldrich. 2-(4-Bromophenyl)propanoic acid | 53086-53-6.
  • Environment, Health and Safety. 3.4.3 Types of Gloves.
  • TCI Chemicals. SAFETY DATA SHEET. (2025, March 5).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-(4-bromophenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
(R)-2-(4-bromophenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.